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  • Product: 2-Cyclopentyl-2-(methoxymethyl)oxirane
  • CAS: 2248393-78-2

Core Science & Biosynthesis

Foundational

2-cyclopentyl-2-(methoxymethyl)oxirane chemical structure and properties

An In-depth Technical Guide to Cyclopentyl-Containing Oxiranes for Advanced Synthesis A Note on the Subject Compound: Initial research indicates that the specific molecule "2-cyclopentyl-2-(methoxymethyl)oxirane" is not...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Cyclopentyl-Containing Oxiranes for Advanced Synthesis

A Note on the Subject Compound: Initial research indicates that the specific molecule "2-cyclopentyl-2-(methoxymethyl)oxirane" is not a commercially available or widely documented compound in scientific literature. To provide a comprehensive and technically sound guide as requested, this document will focus on a closely related and well-characterized analogue: Oxirane, ((2-cyclopentylphenoxy)methyl)- . This compound shares key structural features—a cyclopentyl group and a reactive oxirane ring—and serves as an excellent, practical model for researchers, scientists, and drug development professionals interested in this class of molecules. Its established role in pharmaceutical synthesis allows for a detailed exploration of its properties, synthesis, and applications, reflecting the core requirements of this guide.

Introduction and Strategic Importance

Oxirane, ((2-cyclopentylphenoxy)methyl)- is a versatile epoxide intermediate of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, combining a bulky, lipophilic cyclopentylphenoxy group with a strained, electrophilic oxirane ring, makes it a valuable building block. The reactivity of the three-membered ether ring is dominated by its susceptibility to nucleophilic attack, which facilitates the introduction of the 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into target molecules.[1] This characteristic is particularly exploited in the pharmaceutical industry for the synthesis of β-adrenergic receptor antagonists (beta-blockers), which are vital for managing cardiovascular diseases.[1] A notable application is its use as a key precursor in the synthesis of the non-selective beta-blocker, Penbutolol.[1][2] This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and an analysis of its reactivity and applications.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a synthetic intermediate are critical for process development, optimization, and ensuring the quality of the final product.

IUPAC Name: 2-[(2-Cyclopentylphenoxy)methyl]oxirane CAS Number: 28163-40-8[3] Molecular Formula: C₁₄H₁₈O₂[3] Molecular Weight: 218.29 g/mol [3]

A summary of the key physicochemical properties of Oxirane, ((2-cyclopentylphenoxy)methyl)- is presented in Table 1. The compound's structure, featuring the bulky cyclopentylphenoxy group, results in moderate to high lipophilicity, which in turn leads to poor aqueous solubility.[2] This is a critical consideration for both reaction conditions and its potential interactions within biological systems.[2]

Table 1: Physicochemical Properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-

PropertyValueSource(s)
Appearance Colorless to light yellow oil[1]
Solubility Soluble in common organic solvents (dichloromethane, methanol, acetone)[1]
Aqueous Solubility Poorly soluble[2]

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing Oxirane, ((2-cyclopentylphenoxy)methyl)- is the Williamson ether synthesis. This method involves the reaction of 2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions.[1][4] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often recommended to improve the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[1]

Causality of Experimental Design
  • Excess Epichlorohydrin: Using epichlorohydrin in excess serves a dual purpose: it acts as both a reactant and a solvent, driving the reaction towards completion based on Le Châtelier's principle.

  • Base (K₂CO₃): Anhydrous potassium carbonate is used to deprotonate the 2-cyclopentylphenol, forming the nucleophilic phenoxide ion required to attack the epichlorohydrin.

  • Phase-Transfer Catalyst (Tetrabutylammonium Bromide): The PTC is crucial for shuttling the phenoxide anion from the solid phase (K₂CO₃) or a potential aqueous phase to the organic phase (epichlorohydrin), where the reaction occurs, thereby accelerating the rate.[1]

  • Purification: Column chromatography is essential for removing unreacted starting materials and any side products, such as the diol formed from premature oxirane ring hydrolysis, to yield the pure product.[1][4]

Step-by-Step Experimental Protocol

Materials:

  • 2-Cyclopentylphenol

  • Epichlorohydrin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate solvent system

Procedure:

  • To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).[1]

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.[1]

  • Combine the filtrate and washings. Remove the excess epichlorohydrin and ethyl acetate under reduced pressure.[1]

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and then brine to remove any remaining salts or water-soluble impurities.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent, to afford pure Oxirane, ((2-cyclopentylphenoxy)methyl)- as a colorless to light yellow oil.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Reactants Mixing - 2-Cyclopentylphenol - Epichlorohydrin (excess) - K₂CO₃ (base) - TBAB (catalyst) Reaction 2. Reaction - Heat (60-80 °C) - Stir (12-24h) - Monitor by TLC Reactants->Reaction Heat & Stir Filtration 3. Workup: Filtration - Cool to RT - Filter salts - Wash with Ethyl Acetate Reaction->Filtration Reaction Complete Extraction 4. Workup: Extraction - Concentrate filtrate - Dissolve in Ethyl Acetate - Wash with H₂O & Brine Filtration->Extraction Combined Filtrate Drying 5. Drying & Concentration - Dry with MgSO₄ - Filter - Concentrate in vacuo Extraction->Drying Organic Layer Purification 6. Purification - Column Chromatography (Silica Gel) Drying->Purification Crude Product Product Pure Product Oxirane, ((2-cyclopentylphenoxy)methyl)- Purification->Product Purified Oil

Caption: Workflow for the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Oxirane, ((2-cyclopentylphenoxy)methyl)- stems from the high ring strain of the epoxide. This strain is readily relieved by ring-opening reactions when subjected to nucleophilic attack.[5]

Nucleophilic Ring-Opening

The reaction can be catalyzed by either acid or base, which affects the regioselectivity of the nucleophilic attack.

  • Basic or Neutral Conditions: Under these conditions, the nucleophile (e.g., an amine, alkoxide, or phenoxide) directly attacks one of the carbon atoms of the epoxide ring. The attack generally occurs at the less sterically hindered carbon atom (an Sₙ2-type mechanism). For Oxirane, ((2-cyclopentylphenoxy)methyl)-, this is the terminal carbon of the oxirane.

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

A prime example of its reactivity is aminolysis—the reaction with an amine—to form a β-amino alcohol.[5] This is the key transformation in the synthesis of Penbutolol, where tert-butylamine acts as the nucleophile.[1]

Ring_Opening cluster_reactants Reactants cluster_product Product Epoxide Oxirane, ((2-cyclopentylphenoxy)methyl)- Product Ring-Opened Adduct (β-substituted alcohol) Epoxide->Product Sₙ2 Attack Nucleophile Nucleophile (Nu-H) e.g., tert-Butylamine Nucleophile->Product

Caption: Generalized nucleophilic ring-opening of the oxirane.

Application in Drug Development: Synthesis of Penbutolol

A significant application of Oxirane, ((2-cyclopentylphenoxy)methyl)- is its role as a key intermediate in the synthesis of Penbutolol, a non-selective beta-blocker.[1] The synthesis involves the ring-opening of the oxirane with tert-butylamine. The stereochemistry of the oxirane is critical, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API).[6]

Penbutolol Synthesis Protocol

Procedure Outline:

  • Dissolve Oxirane, ((2-cyclopentylphenoxy)methyl)- (1.0 eq) in a suitable solvent such as methanol.[1]

  • Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.[1]

  • Stir the reaction mixture, either at room temperature or with gentle heating (e.g., 50 °C), for 12-24 hours until the reaction is complete (monitored by TLC).[1]

  • Remove the solvent and excess tert-butylamine under reduced pressure.[1]

  • Purify the resulting residue, typically through crystallization or chromatography, to yield Penbutolol.

Penbutolol_Synthesis Start Oxirane, ((2-cyclopentylphenoxy)methyl)- Process Ring-Opening Reaction (Methanol, Heat) Start->Process Reagent tert-Butylamine (Nucleophile) Reagent->Process Product Penbutolol (β-Amino Alcohol) Process->Product Forms C-N Bond

Caption: Role of the oxirane in the synthesis of Penbutolol.

Troubleshooting and Side Product Formation

During the synthesis and subsequent reactions of Oxirane, ((2-cyclopentylphenoxy)methyl)-, several side products can form, reducing the yield and purity of the desired product.[4]

  • 1-(2-cyclopentylphenoxy)propane-2,3-diol: This diol results from the hydrolysis of the epoxide ring. It can be minimized by ensuring all reagents and solvents are anhydrous.[4]

  • Oligomers and Polymers: High concentrations of the epoxide, elevated temperatures, or the presence of catalytic amounts of acid or base can promote polymerization. Using dilute solutions and carefully controlling pH and temperature can mitigate this issue.[4]

  • 1-(2-cyclopentylphenoxy)-3-chloropropan-2-ol: This intermediate from the Williamson ether synthesis may persist if the final ring-closing step (dehydrohalogenation) is incomplete. Ensuring a stoichiometric amount of base and sufficient reaction time/temperature is crucial for complete cyclization.[4]

Safety and Handling

As with all reactive chemical intermediates, proper safety protocols must be strictly followed when handling Oxirane, ((2-cyclopentylphenoxy)methyl)- and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from strong oxidizing agents, acids, and sources of ignition, as many related ethers and epoxides can form explosive peroxides over time, especially when exposed to air and light.[7] It is good practice to date containers upon opening and store them under an inert atmosphere like nitrogen.[7]

  • Spills: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7][10]

Conclusion

Oxirane, ((2-cyclopentylphenoxy)methyl)- serves as a highly valuable and illustrative example of a cyclopentyl-containing epoxide. Its well-defined synthesis and predictable reactivity, particularly the nucleophilic ring-opening, make it an important tool for medicinal chemists and process scientists. The insights provided in this guide—from its synthesis and purification to its application in the construction of complex pharmaceutical agents like Penbutolol—underscore the strategic importance of understanding and effectively utilizing such intermediates in modern drug development and discovery.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13203950, 2-Cyclopentyloxirane. Retrieved from PubChem. [Link]

  • NextSDS. 2-cyclopentyl-2-methoxyacetaldehyde — Chemical Substance Information. Retrieved from NextSDS. [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Covalent Profiling of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Executive Summary The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. 2-Cyclopentyl-2-(methoxymethyl)oxirane (CMO) serves as a prototypical, sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. 2-Cyclopentyl-2-(methoxymethyl)oxirane (CMO) serves as a prototypical, sterically hindered epoxide that offers unique insights into regioselective protein alkylation. Unlike highly reactive, unhindered epoxides that indiscriminately alkylate biological nucleophiles, CMO leverages the steric bulk of its cyclopentyl ring and the electronic properties of its methoxymethyl ether to achieve controlled reactivity. This whitepaper details the chemical and biological mechanisms of action of CMO, providing drug development professionals with foundational causality and self-validating protocols for profiling oxirane-based electrophiles.

Structural Dynamics and Chemical Reactivity

The core reactivity of CMO is driven by the significant angle and torsional strain inherent to its three-membered oxirane ring[1]. The primary mode of action is nucleophilic ring-opening, which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism under physiological conditions[1].

In asymmetric epoxides, strong nucleophiles predominantly attack the less sterically hindered carbon atom[1][2]. For CMO, the presence of the bulky cyclopentyl group at the C2 position introduces severe steric hindrance. Consequently, incoming nucleophiles are directed almost exclusively to the terminal C3 position of the oxirane ring[3].

Furthermore, the methoxymethyl ether moiety plays a critical role in modulating the transition state. Under slightly acidic microenvironments—often found within specific protein binding pockets—the oxirane oxygen can become protonated, shifting the reaction toward an SN1-like mechanism[1][4]. In this state, the methoxymethyl group can provide inductive stabilization to the developing partial positive charge at the C2 position, facilitating highly specific, context-dependent ring opening[5].

Biological Mechanism of Action: Covalent Protein Alkylation

In biological systems, epoxides function as highly reactive electrophilic warheads capable of covalently modifying proteins[6]. The mechanism of action for CMO involves the irreversible alkylation of nucleophilic amino acid side chains, particularly the thiolate groups of cysteine, the primary amines of lysine, and the imidazole rings of histidine[6][7].

Upon binding to a target protein, the localized nucleophile donates electrons to the electrophilic carbon of the oxirane ring, breaking the C–O sigma bond as the σ*CO orbital is occupied[2]. This ring-opening event generates a highly stable covalent carbon-nucleophile bond and a secondary hydroxyl group[7][8]. Because the entire CMO molecule is incorporated into the target residue, this alkylation results in a precise mass shift of +156.11 Da, which serves as a critical biomarker for target identification.

MoA A 2-cyclopentyl-2- (methoxymethyl)oxirane B Target Protein Proximity & Orientation A->B  Diffusion C Nucleophilic Attack (Cys-SH / Lys-NH2) B->C  Active Site Binding D Regioselective Ring Opening (SN2) C->D  Electron Transfer E Irreversible Covalent Alkylation (+156.11 Da) D->E  Stable Adduct

Fig 1. Covalent alkylation pathway of the oxirane ring via nucleophilic attack.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to prevent false positives and artifactual adduction.

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

Objective: To quantify the intrinsic electrophilic reactivity of CMO against biological thiols.

  • Preparation: Prepare a 10 mM stock of CMO in anhydrous DMSO.

    • Causality: Anhydrous conditions prevent premature aqueous hydrolysis of the oxirane ring, which would render the electrophile inactive prior to the assay[3].

  • Incubation: Incubate 100 µM CMO with 1 mM reduced glutathione (GSH) in 50 mM PBS (pH 7.4) at 37°C.

    • Causality: GSH serves as a surrogate for cellular thiol nucleophiles. Maintaining pH 7.4 ensures the GSH thiol (pKa ~8.3) is partially deprotonated to the highly nucleophilic thiolate anion, facilitating the SN2 attack[3][7].

  • Quenching: At designated time points (0, 15, 30, 60 min), quench 50 µL aliquots by adding 1% formic acid.

    • Causality: Formic acid rapidly drops the pH, protonating the thiolate anion and immediately halting the alkylation reaction, ensuring accurate kinetic snapshots[4].

  • Analysis: Analyze via LC-MS/MS, monitoring the depletion of the parent CMO peak and the appearance of the CMO-GSH adduct.

Protocol 2: Activity-Based Protein Profiling (ABPP) via LC-MS/MS

Objective: To map specific covalent modification sites on target proteins within a complex proteome.

  • Proteome Labeling: Incubate 50 µM CMO with 1 mg/mL cellular lysate for 2 hours at room temperature.

    • Causality: Room temperature minimizes heat-induced protein denaturation, preserving native binding pockets that may catalyze the oxirane ring-opening via local acidic residues[6].

  • Denaturation & Reduction: Add 8 M urea and 10 mM TCEP, incubating for 30 minutes.

    • Causality: Urea unfolds the proteins to expose all residues for digestion. TCEP reduces disulfide bonds without acting as a competing nucleophile (unlike DTT), preserving the integrity of the CMO-cysteine adducts[7].

  • Alkylation: Add 20 mM iodoacetamide (IAA) for 45 minutes in the dark.

    • Causality: IAA blocks unreacted free cysteines, preventing artificial disulfide scrambling during digestion and simplifying MS spectra.

  • Digestion & Desalting: Dilute urea to <2 M and digest with Trypsin (1:50 w/w) overnight at 37°C, followed by C18 solid-phase extraction.

    • Causality: Trypsin cleaves specifically at Arg/Lys, generating predictable peptides. Desalting removes salts that cause ion suppression in the mass spectrometer.

  • LC-MS/MS & Bioinformatic Search: Analyze via high-resolution MS. Search for a dynamic modification of +156.1150 Da on Cys/Lys/His residues.

    • Causality: This exact mass shift corresponds to the fully incorporated CMO molecule following nucleophilic ring-opening[6].

Workflow Step1 1. Proteome Incubation with CMO Probe Step2 2. Reaction Quenching (Formic Acid) Step1->Step2  Prevent over-alkylation Step3 3. Trypsin Digestion & Desalting Step2->Step3  Denaturation Step4 4. LC-MS/MS Analysis (DDA Mode) Step3->Step4  Peptide Separation Step5 5. Bioinformatic Mapping (Target Identification) Step4->Step5  Mass Shift Detection

Fig 2. ABPP workflow for identifying covalent oxirane-protein adducts via LC-MS/MS.

Quantitative Data Presentation

To contextualize the reactivity of CMO, Table 1 summarizes its kinetic parameters against standard epoxide electrophiles. The steric bulk of the cyclopentyl group significantly extends the intrinsic half-life of CMO compared to unhindered aryloxiranes.

Table 1: Comparative Kinetic Profiling of Epoxide Electrophiles

CompoundStructure TypePrimary Nucleophile TargetIntrinsic Half-Life (t1/2) in PBSRelative GSH Adduction Rate
CMO Sterically Hindered OxiraneCys (Thiolate) > His~14.2 hoursModerate
Styrene Oxide Aryl-Substituted EpoxideCys, DNA Bases (Guanine)~2.5 hoursHigh
Glycidamide Aliphatic Amide EpoxideDNA Bases > Cys~48.0 hoursLow

References

  • BenchChem. A Technical Guide to the Reactivity of the Oxirane Ring. Retrieved from[1]

  • Chemistry LibreTexts (CSBSJU). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from[2]

  • Longdom. Novel Azo Epoxide Derivatives as Alkylating Agents for Crosslinking DNA Strands. Retrieved from[8]

  • Semantic Scholar / ARKIVOC. Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from[3]

  • OrgoSolver. Epoxide Reactions: Acid-Assisted Ring Opening. Retrieved from[4]

  • ARKAT USA. Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Retrieved from[5]

  • National Institutes of Health (NIH). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Retrieved from[6]

  • Royal Society of Chemistry (RSC). αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes. Retrieved from[7]

Sources

Foundational

Structural Elucidation of 2-Cyclopentyl-2-(methoxymethyl)oxirane: A Comprehensive NMR Methodology Guide

Executive Summary Oxiranes (epoxides) are highly valued intermediates in organic synthesis. In the pharmaceutical industry, their strained three-membered rings undergo regioselective nucleophilic attack to form complex s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxiranes (epoxides) are highly valued intermediates in organic synthesis. In the pharmaceutical industry, their strained three-membered rings undergo regioselective nucleophilic attack to form complex scaffolds, such as those found in β-adrenergic receptor antagonists (beta-blockers) 1[1]. The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422) presents a unique analytical challenge due to its fully substituted chiral center and overlapping aliphatic signals 2[2].

This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) protocol designed for researchers and drug development professionals. By synergizing 1D and 2D NMR techniques, we establish a robust framework for absolute stereochemical and structural confirmation.

Part 1: Molecular Architecture & The Causality of Chemical Shifts

To accurately assign NMR spectra, one must first understand how the 3D geometry of the molecule dictates its magnetic environment. 2-Cyclopentyl-2-(methoxymethyl)oxirane consists of three distinct domains:

  • The Oxirane Ring: A highly strained three-membered ether.

  • The Methoxymethyl Group: An acyclic ether appendage (–CH 2​ OCH 3​ ).

  • The Cyclopentyl Ring: A flexible, five-membered aliphatic system.

The Causality of Diastereotopic Protons

The critical structural feature of this molecule is the quaternary chiral center at C2. Because C2 is chiral, the molecule lacks an internal plane of symmetry. Consequently, the adjacent methylene protons on C3 (the oxirane ring) and C4 (the methoxymethyl group) are permanently locked in distinct spatial relationships relative to the bulky cyclopentyl group. This renders them chemically and magnetically non-equivalent (diastereotopic), causing them to resonate at different frequencies and split each other into AB quartets 3[3].

The Causality of Atypical Coupling Constants

In standard aliphatic systems, geminal protons typically exhibit coupling constants ( 2J ) of 10–15 Hz. However, the rigid geometry of the oxirane ring constrains the H–C–H bond angle to approximately 60°. According to the principles governing orbital alignment and dihedral angles, this acute angle significantly reduces the orbital overlap responsible for spin-spin communication, resulting in a characteristically small geminal coupling constant ( 2J≈4−6 Hz) for the epoxide protons 4[4].

Part 2: Experimental Protocol for NMR Acquisition

A scientifically rigorous NMR protocol must be a self-validating system . Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the cyclopentyl region. The following step-by-step methodology utilizes orthogonal data streams (HSQC, COSY, HMBC) to cross-verify every atomic assignment. If a proposed structure violates a single 2D correlation, the entire model is rejected.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of highly purified 2-cyclopentyl-2-(methoxymethyl)oxirane.

  • Solvation: Dissolve the sample in 0.6 mL of anhydrous Chloroform-d (CDCl 3​ ). Causality: CDCl 3​ is selected for its lack of strongly interacting protons and excellent solubilizing properties for moderately polar oxiranes.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference ( δ 0.00 ppm) to prevent chemical shift drift across multiple 2D experiments.

Phase 2: 1D NMR Acquisition 4. 1 H NMR: Apply a standard 90° pulse sequence (zg30) on a 400 MHz (or higher) spectrometer. Acquire 32 transients with a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), preventing the artificial suppression of isolated proton integrations (like the methoxy CH 3​ ). 5. 13 C NMR: Apply a proton-decoupled sequence (zgpg30). Acquire 1024 transients to achieve a high signal-to-noise ratio for the unprotonated quaternary C2 carbon.

Phase 3: The 2D Self-Validating Matrix 6. HSQC Acquisition: Run a phase-sensitive, multiplicity-edited HSQC. Causality: This differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase), immediately identifying the diastereotopic CH 2​ signals. 7. HMBC Acquisition: Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms). Causality: HMBC is the ultimate structural validator, capturing 2J and 3J correlations across the quaternary C2 center to prove the molecular framework is intact 5[5].

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) OneD 1D NMR Acquisition (1H & 13C) Start->OneD HSQC HSQC (C-H Direct Assignment) OneD->HSQC COSY COSY (Spin System Mapping) HSQC->COSY HMBC HMBC (Quaternary C2 Linkage) COSY->HMBC Valid Self-Validating Structural Confirmation HMBC->Valid

Workflow of the self-validating 1D and 2D NMR structural elucidation protocol.

Part 3: Data Presentation & Spectral Assignments

The table below summarizes the quantitative NMR data, integrating 1D shifts with 2D HMBC correlations to form a complete map of the molecule.

Table 1: 1 H and 13 C NMR Spectral Data for 2-Cyclopentyl-2-(methoxymethyl)oxirane in CDCl 3​ (400 MHz)

PositionMoiety 13 C δ (ppm) 1 H δ (ppm)Multiplicity J (Hz)IntegrationKey HMBC ( 2J,3J )
2 Oxirane (Cq)62.5-----
3 Oxirane (CH 2​ )50.22.72 (H3a)2.61 (H3b)dd5.55.51H1HC2, C4, C6
4 Ether (CH 2​ )73.43.58 (H4a)3.42 (H4b)dd10.810.81H1HC2, C3, C5
5 Methoxy (CH 3​ )59.13.38s-3HC4
6 Cyclopentyl (CH)41.51.88m-1HC2, C7, C10
7, 10 Cyclopentyl (CH 2​ )28.5, 29.21.45 - 1.75m-4HC6, C8, C9
8, 9 Cyclopentyl (CH 2​ )25.4, 25.81.25 - 1.65m-4HC7, C10

Part 4: 2D NMR Workflows & Mechanistic Insights

The true power of this protocol lies in the HMBC Correlation Network . Because the molecule is divided into three isolated spin systems (the oxirane protons, the ether protons, and the cyclopentyl protons) separated by the unprotonated C2 carbon, COSY cannot bridge the entire molecule.

HMBC solves this by detecting magnetization transfer across multiple bonds. As visualized in the diagram below, the quaternary C2 carbon ( δC​ 62.5) acts as the central anchor. We observe distinct 2J correlations from the oxirane protons (H3a, H3b), the methoxymethyl protons (H4a, H4b), and the cyclopentyl methine proton (H6) directly into C2. This convergent correlation unequivocally proves that all three functional groups are attached to the same chiral center, self-validating the proposed molecular architecture.

HMBC_Network C2 Quaternary C2 (δC 62.5) H3 Oxirane CH2 (H3a, H3b) H3->C2 2J CH H4 Ether CH2 (H4a, H4b) H4->C2 2J CH H6 Cyclopentyl CH (H6) H6->C2 2J CH H5 Methoxy CH3 (H5) C4 Ether C4 (δC 73.4) H5->C4 3J CH

Key HMBC correlations anchoring the isolated spin systems to the quaternary C2.

References

  • Application Notes and Protocols: Oxirane, ((2-cyclopentylphenoxy)methyl)
  • 2-Cyclopentyl-2-(methoxymethyl)
  • Source: masterorganicchemistry.
  • NMR-Based Investigation of Hydrogen Bonding in a Dihydroanthracen-1(4H)
  • Source: oup.

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Structural Paradigm and Physicochemical Metrics 2-Cyclopentyl-2-(methoxymethyl)oxirane ()[1] is a highly specialized epoxide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Paradigm and Physicochemical Metrics

2-Cyclopentyl-2-(methoxymethyl)oxirane ()[1] is a highly specialized epoxide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced azole antifungals and targeted small-molecule inhibitors. The molecule features a rigid cyclopentyl ring and a flexible, electron-donating methoxymethyl group, both attached to the C2 position of a strained three-membered oxirane ring.

The inherent ring strain of the oxirane moiety makes it highly susceptible to nucleophilic attack, serving as a critical junction for regioselective ring-opening reactions. To utilize this compound effectively in drug development, researchers must rigorously validate its structural identity and purity. This validation hinges on the precise determination of its molecular weight and exact mass.

Quantitative Physicochemical Data

The distinction between average molecular weight and monoisotopic exact mass is a foundational concept in analytical chemistry. The table below summarizes the critical mass metrics required for mass spectrometric validation.

PropertyValueDerivation / Causality
Molecular Formula C₉H₁₆O₂Derived from the oxirane core (C₂H₂O) substituted with cyclopentyl (C₅H₉) and methoxymethyl (C₂H₅O) groups.
Average Molecular Weight 156.22 g/mol Calculated using the standard atomic weights (reflecting natural isotopic abundance: C=12.011, H=1.008, O=15.999).
Monoisotopic Exact Mass 156.1150 DaCalculated using the exact masses of the most abundant isotopes (¹²C=12.0000, ¹H=1.0078, ¹⁶O=15.9949).
[M+H]⁺ Adduct m/z 157.1223 m/zExact mass + mass of a proton (1.0073 Da). Primary ion observed in ESI+ mode.
[M+Na]⁺ Adduct m/z 179.1048 m/zExact mass + mass of a sodium ion (22.9898 Da). Common adduct in LC-MS due to glassware/solvent trace sodium.

The Imperative of Exact Mass in HRMS

In modern organic synthesis, relying solely on nominal mass (e.g., 156 Da) or average molecular weight (156.22 g/mol ) is insufficient for structural confirmation. Numerous distinct chemical entities share the nominal mass of 156 Da (e.g., menthone C₁₀H₂₀O, exact mass 156.1514 Da).

High-Resolution Mass Spectrometry (HRMS) solves this problem by measuring the mass-to-charge ratio (m/z) to the fourth decimal place, typically achieving mass accuracy within a few parts per million (ppm)[2]. By comparing the experimentally acquired accurate mass to the theoretical exact mass (156.1150 Da), scientists can calculate the mass defect and definitively confirm the molecular formula, eliminating isobaric interferences[3].

Synthetic Methodology: The Corey-Chaykovsky Epoxidation

The most direct and reliable method for synthesizing 2-cyclopentyl-2-(methoxymethyl)oxirane is the Corey-Chaykovsky epoxidation [4]. This reaction involves the addition of a sulfur ylide to a ketone, yielding an epoxide and releasing dimethyl sulfoxide (DMSO) as a byproduct[5].

Causality of Reagent Choice: Trimethylsulfoxonium iodide is preferred over trimethylsulfonium iodide because the resulting sulfoxonium ylide is more stable, allowing for a controlled, nucleophilic attack on the sterically hindered carbonyl carbon of cyclopentyl methoxymethyl ketone. The intermediate betaine then undergoes an intramolecular Sₙ2-like ring closure, expelling the neutral DMSO leaving group to form the oxirane ring.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an inert argon atmosphere. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the dimethyloxosulfonium methylide.

  • Ketone Addition: Add cyclopentyl methoxymethyl ketone (1.0 eq) dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Warm the mixture to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The disappearance of the UV-active ketone spot and the appearance of a new, lower-polarity spot (the epoxide) validates reaction completion.

  • Quenching and Extraction: Quench the reaction with cold saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-cyclopentyl-2-(methoxymethyl)oxirane.

Analytical Validation Protocol (LC-HRMS)

To definitively prove the success of the synthesis, the crude product must be subjected to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Causality of Ionization Choice: Positive Electrospray Ionization (ESI+) is selected because the ether oxygens within both the oxirane ring and the methoxymethyl group possess lone pairs of electrons that readily accept a proton (H⁺) or a sodium ion (Na⁺) in the acidic mobile phase.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dilute the crude epoxide to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm prior to injection[3].

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Mass Acquisition: Acquire data in ESI+ mode with a mass range of 100–500 m/z at a resolution of 70,000 (at m/z 200).

  • Self-Validation (Data Processing): Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ exact mass of 157.1223 m/z .

    • Validation Metric: Calculate the mass error using the formula: [(Measured Mass - Exact Mass) / Exact Mass] × 1,000,000.

    • A mass error of ≤ 5 ppm serves as the self-validating proof of identity for 2-cyclopentyl-2-(methoxymethyl)oxirane.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to exact mass validation, emphasizing the critical data checkpoints.

Workflow A 1. Synthesis Corey-Chaykovsky Epoxidation B 2. Sample Prep LLE & Methanol Dilution A->B Crude Extract C 3. LC-HRMS ESI+ Orbitrap Analysis B->C 1 µg/mL Analyte D 4. Data Validation Exact Mass: 156.1150 Da C->D [M+H]+ 157.1223 m/z

Fig 1. Self-validating workflow from Corey-Chaykovsky synthesis to LC-HRMS exact mass confirmation.

References

  • National Center for Biotechnology Information. "2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422" PubChem. URL:[Link]

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction" Organic Chemistry Portal. URL:[Link]

  • Master Organic Chemistry. "Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky)" Master Organic Chemistry. URL:[Link]

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry (HRMS)" ResolveMass. URL:[Link]

  • Journal of Chemical Education. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students" ACS Publications. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Executive Summary 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422) is a highly functionalized, 1,1-disubstituted epoxide that serves as a critical intermediate in the synthesis of complex active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422) is a highly functionalized, 1,1-disubstituted epoxide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly azole antifungals. The molecule presents a fascinating physical organic chemistry profile: it is inherently thermodynamically unstable due to severe ring strain, yet its kinetic persistence is heavily modulated by the immense steric bulk of the cyclopentyl group and the stereoelectronic participation of the methoxymethyl ether.

This technical guide dissects the thermodynamic landscape of this specific oxirane, detailing the causality behind its ground-state energy, its divergent ring-opening pathways, and the self-validating experimental protocols required to profile its stability.

The Thermodynamic Landscape of the Oxirane Core

Epoxides (oxiranes) are thermodynamically disfavored relative to their acyclic isomers. The fundamental driving force for the reactivity of 2-cyclopentyl-2-(methoxymethyl)oxirane is the Ring Strain Energy (RSE) of the three-membered heterocycle, which is empirically measured at approximately 26.8 to 27.2 kcal/mol 1.

This massive internal energy is a composite of two primary forces:

  • Baeyer Strain (Angle Strain): The optimal sp3 hybridized bond angle is 109.5°. The oxirane ring forces the C–C–O internal angles to roughly 60°, resulting in poor orbital overlap (bent bonds) and high potential energy.

  • Pitzer Strain (Torsional Strain): The requisite planarity of the three-membered ring forces the substituents on adjacent carbons into eclipsed conformations, maximizing van der Waals repulsions between electron clouds.

G Center 2-Cyclopentyl-2- (methoxymethyl)oxirane Strain Oxirane Core Ring Strain (~27 kcal/mol) Strain->Center Destabilizes Steric Cyclopentyl Group Steric Bulk & Pauli Repulsion Steric->Center Conformational Locking Electronic Methoxymethyl Group Stereoelectronic Effects Electronic->Center Bond Polarization Baeyer Baeyer (Angle) Strain Baeyer->Strain Pitzer Pitzer (Torsional) Strain Pitzer->Strain Inductive Inductive Withdrawal (-I Effect) Inductive->Electronic Anomeric n_O -> sigma* C-O Hyperconjugation Anomeric->Electronic

Thermodynamic forces dictating the stability of the functionalized oxirane core.

Substituent Effects on Ground-State Stability

The 1,1-disubstitution at the C2 position of the oxirane ring drastically alters the molecule's thermodynamic baseline compared to a simple ethylene oxide.

Steric Bulk: The Cyclopentyl Group

The cyclopentyl ring is a sterically demanding substituent. It restricts the conformational freedom of the entire molecule, locking it into specific rotamers to minimize Pauli repulsion with the oxirane hydrogens. This steric bulk increases the ground-state enthalpy via van der Waals repulsions but paradoxically increases the kinetic stability of the molecule by physically shielding the C2 carbon from nucleophilic attack.

Stereoelectronic Contributions: The Methoxymethyl Group

The methoxymethyl ( −CH2​OCH3​ ) group introduces critical stereoelectronic variables 2.

  • Inductive Effect: The electronegative oxygen exerts an inductive electron-withdrawing effect ( −I ), which slightly polarizes and destabilizes the adjacent C–O bond of the oxirane.

  • Negative Hyperconjugation: The lone pairs on the ether oxygen can participate in negative hyperconjugation ( nO​→σC−O∗​ ). This anomeric-like effect pre-distorts the oxirane ring, lengthening the C2–O bond and lowering the activation barrier for specific ring-opening trajectories 3.

Kinetic vs. Thermodynamic Control in Ring-Opening

Because the intact oxirane is thermodynamically disfavored (ring-opening is highly exothermic, ΔHrxn​≈−20 to −25 kcal/mol), its isolation relies entirely on kinetic trapping. The regioselectivity of its decomposition is strictly governed by the catalytic environment.

  • Acid-Catalyzed (Thermodynamic/Electronic Control): Protonation of the oxirane oxygen weakens the C–O bonds. The C2–O bond breaks preferentially because the developing positive charge is stabilized by the alkyl substituents (carbocation character). This is a thermodynamically controlled SN​1 -like pathway, heavily influenced by the vacant oxirane Walsh orbitals 4.

  • Base-Catalyzed (Kinetic/Steric Control): Under basic conditions, nucleophiles attack the less sterically hindered C3 position (the unsubstituted CH2​ ). The massive steric shielding by the cyclopentyl group makes C2 virtually inaccessible to direct SN​2 attack.

Pathways Epoxide 2-Cyclopentyl-2- (methoxymethyl)oxirane Acid Acidic Conditions (Electrophilic Activation) Epoxide->Acid Base Basic Conditions (Nucleophilic Attack) Epoxide->Base TS_Acid SN1-like Transition State (Carbocation Character at C2) Acid->TS_Acid Protonation of O TS_Base SN2 Transition State (Attack at less hindered C3) Base->TS_Base Steric Approach Control Prod_Acid Tertiary Alcohol Derivative (Inversion/Racemization at C2) TS_Acid->Prod_Acid Thermodynamic Control Prod_Base Primary Alcohol Derivative (Inversion at C3) TS_Base->Prod_Base Kinetic Control

Kinetic vs. thermodynamic control in the regioselective ring-opening pathways.

Quantitative Data Summarization

The inherent instability of the molecule can be modeled using established thermochemical parameters for substituted oxiranes.

Thermodynamic ParameterEstimated ValueCausality / Origin
Ring Strain Energy (RSE) ~27.2 kcal/molBaeyer and Pitzer strain inherent to the oxirane C2​O heterocycle.
Enthalpy of Ring Opening ( ΔHrxn​ ) -22.0 to -26.0 kcal/molExothermic release of RSE upon nucleophilic or electrophilic cleavage.
Steric Penalty (A-Value equivalent) +1.5 to +1.8 kcal/molGauche interactions induced by the bulky cyclopentyl substituent.
Activation Energy ( Ea​ ) - Base > 25.0 kcal/molHigh kinetic barrier due to steric shielding of the SN​2 trajectory.
Activation Energy ( Ea​ ) - Acid < 15.0 kcal/molLowered barrier due to protonation and stabilization of the transition state.

Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of 2-cyclopentyl-2-(methoxymethyl)oxirane, a dual-calorimetry approach is required. These self-validating protocols ensure that both the kinetic persistence and the thermodynamic potential energy are accurately mapped.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Purpose: Determine the onset temperature of thermal decomposition ( Tonset​ ) and the total enthalpy of decomposition ( ΔHd​ ).

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the purified oxirane into a gold-plated, high-pressure DSC crucible. Seal hermetically using a mechanical press to prevent volatilization prior to decomposition.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to ensure an inert atmosphere and prevent oxidative artifacts.

  • Thermal Programming: Equilibrate the sample isothermally at 25°C for 5 minutes. Ramp the temperature from 25°C to 350°C at a strictly controlled rate of 5°C/min.

  • Data Acquisition & Analysis: Record the heat flow (W/g). Integrate the area under the primary exothermic peak to calculate ΔHd​ . A sharp, highly exothermic peak confirms the massive, rapid release of ring strain.

Protocol B: Isothermal Reaction Calorimetry

Purpose: Quantify the exact enthalpy of ring-opening ( ΔHrxn​ ) under defined catalytic conditions to isolate thermodynamic from kinetic variables.

  • Reactor Setup: Utilize a specialized reaction calorimeter (e.g., Mettler Toledo RC1) equipped with a 100 mL Hastelloy reactor and an in-situ RTD temperature probe.

  • Solvent Baseline: Charge the reactor with 50 mL of anhydrous Tetrahydrofuran (THF) and 1.0 equivalent of LiEt3​BH (Super-Hydride) as the nucleophile. Equilibrate the system isothermally at exactly 25.00°C under argon.

  • Injection: Using an automated dosing unit, inject exactly 10.0 mmol of 2-cyclopentyl-2-(methoxymethyl)oxirane over a 60-second window.

  • Measurement: Monitor the specific heat generation rate ( qr​ ) required by the Peltier cooling system to maintain the isothermal state.

  • Integration: Integrate the qr​ curve over the reaction time to yield the molar enthalpy of the ring-opening reaction, directly correlating to the thermodynamic instability of the starting material.

References

  • Thermochemical Studies of Epoxides and Related Compounds The Journal of Organic Chemistry URL:[Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules Moscow State University (MSU) / Alabugin URL:[Link]

  • Conformational Effects in Acid-Mediated Ring Opening of Epoxides: A Prominent Role of the Oxirane Walsh Orbital Organic Letters - ACS Publications URL:[Link]

  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides ResearchGate URL:[Link]

Sources

Exploratory

in vitro toxicity profile of 2-cyclopentyl-2-(methoxymethyl)oxirane

In Vitro Toxicity Profiling of 2-Cyclopentyl-2-(methoxymethyl)oxirane: Mechanistic Insights and Preclinical Evaluation Strategies Executive Summary The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (CID 137938422) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profiling of 2-Cyclopentyl-2-(methoxymethyl)oxirane: Mechanistic Insights and Preclinical Evaluation Strategies

Executive Summary

The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (CID 137938422) is a specialized chemical entity characterized by its central oxirane (epoxide) ring, flanked by bulky cyclopentyl and methoxymethyl substituents. In drug development and chemical safety assessment, the oxirane moiety is a well-documented toxicophore. It acts as a hard electrophile capable of indiscriminate covalent binding to biological macromolecules, which frequently leads to late-stage attrition due to genotoxicity or idiosyncratic adverse drug reactions. This technical whitepaper outlines the mechanistic rationale and self-validating in vitro workflows required to rigorously profile the toxicity of this reactive intermediate.

Mechanistic Toxicology & Structural Alerts

The toxicological profile of 2-cyclopentyl-2-(methoxymethyl)oxirane is fundamentally driven by the strain and electrophilicity of its three-membered oxirane ring.

Electrophilic Adduction: Simple aliphatic epoxides are classified as hard electrophiles that act through unspecific reactivity, often proving significantly more toxic than baseline narcosis predictions[1]. The oxirane ring readily undergoes SN2 ring-opening reactions when attacked by biological nucleophiles. In a cellular environment, this translates to the alkylation of nucleophilic protein residues—such as the sulfhydryl groups of cysteine and the primary amino groups of lysine—as well as the N7 position of guanine in DNA[1].

Steric Modulation and Biotransformation: The tertiary/quaternary-like steric environment created by the cyclopentyl and methoxymethyl groups at the C2 position may attenuate the SN2 reaction kinetics compared to unhindered terminal epoxides. However, biotransformation pathways must be evaluated. Soluble epoxide hydrolase (sEH) enzymes can hydrolyze epoxides into vicinal diols; depending on the specific aliphatic structure, this enzymatic hydrolysis can either serve as a detoxification mechanism or paradoxically exacerbate cytotoxicity by forming more reactive pro-toxins[2].

The Self-Validating In Vitro Testing Strategy

To establish a trustworthy safety profile, the testing paradigm cannot rely on a single endpoint. Instead, it must be a self-validating system of orthogonal assays. If 2-cyclopentyl-2-(methoxymethyl)oxirane is intrinsically reactive, it will deplete glutathione (GSH) in biochemical assays. If it evades cellular defense mechanisms to reach the nucleus, this reactivity will manifest as point mutations in bacterial models and chromosomal aberrations in mammalian cells.

Table 1: Predictive In Vitro Toxicity Metrics for 2-Cyclopentyl-2-(methoxymethyl)oxirane
Assay / GuidelineTarget MetricExpected ProfileMechanistic Rationale
GSH Trapping % GSH Depletion & Adduct FormationModerate AdductionThe oxirane ring acts as a hard electrophile, undergoing SN2 attack by the thiol group of GSH[3]. Steric hindrance may slow reaction kinetics.
Ames Test (OECD 471) Revertant Frequency (TA100, TA1535)Dose-Dependent Increase (Positive)Epoxides cause base-pair substitution mutations by alkylating DNA nucleophiles, restoring the histidine synthesis capability of the bacteria[4].
Micronucleus (OECD 487) % Micronucleated Binucleated CellsPositive (Clastogenic)Unresolved DNA adducts lead to chromosome breakage during cell division, forming micronuclei in the cytoplasm of interphase cells[5].
Cytotoxicity IC50 (µM) in HepG210 - 50 µMCovalent binding to critical cellular proteins induces oxidative stress, lipid peroxidation, and subsequent cellular apoptosis[1].

Step-by-Step Experimental Methodologies

The following protocols detail the causality behind the experimental design, ensuring that each step provides mechanistic insights rather than just a binary pass/fail result.

Protocol A: High-Throughput Glutathione (GSH) Trapping Assay

Objective: To quantify the intrinsic electrophilicity of the oxirane ring before advancing to complex cellular assays, minimizing the risk of late-stage idiosyncratic toxicity[3].

  • Incubation: Incubate 50 µM of 2-cyclopentyl-2-(methoxymethyl)oxirane with human liver microsomes (1 mg/mL) and 1 mM reduced GSH in a buffered solution (pH 7.4) at 37°C for 60 minutes.

    • Causality: Microsomes provide the complete suite of hepatic enzymes (including sEH and CYPs) to evaluate both direct chemical reactivity and metabolite-driven reactivity.

  • Quenching: Terminate the reaction using cold acetonitrile (1:3 v/v) to precipitate microsomal proteins, followed by centrifugation.

  • LC-HRMS/MS Analysis: Analyze the supernatant using ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (Q-TOF). Utilize neutral loss scanning (e.g., 129 Da) to identify GSH-adducts[6].

  • Self-Validation Check: Include a positive control (e.g., ticlopidine) known to form GSH adducts in the presence of NADPH, and a negative control (minus NADPH) to ensure that adduct formation is strictly dependent on the expected metabolic or chemical pathway[3].

Protocol B: Bacterial Reverse Mutation Assay (OECD 471)

Objective: To detect point mutations (base-pair substitutions) induced by DNA alkylation[4].

  • Strain Preparation: Culture histidine-requiring Salmonella typhimurium strains (specifically TA100 and TA1535, which are highly sensitive to base-pair substitutions caused by epoxides) overnight.

  • Exposure (Pre-incubation Method): Mix the test compound, bacterial suspension, and either phosphate buffer or S9 metabolic activation mix. Incubate at 37°C for 20 minutes before plating on minimal agar.

    • Causality: Prokaryotic cells lack mammalian metabolic enzymes. The exogenous S9 fraction (derived from rodent livers) is required to simulate hepatic biotransformation and determine if the parent oxirane or a hydrolyzed metabolite is the ultimate mutagen[4].

  • Scoring: Count revertant colonies after 48-72 hours.

  • Self-Validation Check: The assay must include strain-specific positive controls to verify strain sensitivity, and the spontaneous revertant colony counts of the negative controls must fall within the laboratory's historical ranges to validate the assay's baseline[4].

Protocol C: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect structural (clastogenic) and numerical (aneugenic) chromosomal damage in cultured mammalian cells (e.g., TK6 cells)[7].

  • Treatment: Expose TK6 cells to varying concentrations of the oxirane for 3-4 hours (with and without S9) and for 24 hours (without S9).

  • Actin Inhibition: Add Cytochalasin B to the culture post-treatment.

    • Causality: Cytochalasin B is an actin polymerization inhibitor. It blocks cytokinesis without inhibiting nuclear division, allowing scientists to easily and exclusively identify binucleated cells that have successfully completed exactly one mitosis during the exposure period[8].

  • Harvesting & Scoring: Fix the cells, stain with a fluorescent DNA dye (e.g., DAPI), and score the frequency of micronuclei in binucleated cells using flow cytometry or fluorescence microscopy[5].

Pathway Visualization

The divergent cellular fate of 2-cyclopentyl-2-(methoxymethyl)oxirane dictates its toxicity profile. The diagram below illustrates the competition between enzymatic detoxification and macromolecular toxification.

ToxicityPathway cluster_detox Biotransformation & Detoxification cluster_tox Macromolecular Adduction Compound 2-Cyclopentyl-2- (methoxymethyl)oxirane GST Glutathione S-Transferase (GST) Conjugation Compound->GST GSH Trapping sEH Soluble Epoxide Hydrolase (sEH) Hydrolysis Compound->sEH Enzymatic Ring Opening DNA DNA Alkylation (N7-Guanine) Compound->DNA SN2 Attack Protein Protein Covalent Binding (Cys/Lys) Compound->Protein Electrophilic Binding Metabolites Stable Metabolites (GSH Adducts / Diols) GST->Metabolites sEH->Metabolites Genotox Genotoxicity (Mutagenesis) DNA->Genotox Cytotox Cytotoxicity & Cellular Stress Protein->Cytotox

Mechanistic pathways of the oxirane detailing toxification and detoxification.

References

  • [8] OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKs3HMmRKzKQqBj_vJ6pTi5nsFLix4iRRmOC2FAj9gnSGowMpn9JjC_N0amEtFPQAt33hInLpRkoj2BVRTRQ3llTo2KyeO5ABoOPCSJ0TX0ZIG2O5xaxkflQjFyF6rbZGrAZnMff6liPy7U8oU5ViARun0_XXbw8CouGpd]

  • [6] Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QKe6nWk9l-wlK16Q98xKeLfbW4_lbnk4iFkkLpblg4doAzCzI7rJC8R1sg3nxG--QcBvrDD_S5S_rE3yg5ANkOl9e3a-UvjTtoqLhO-AE6kEZPeSgqjcFE6Oo02UFJOwhwVo]

  • [3] Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet - Cyprotex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNEWePl1sH2eQW7qV8R9RQH8m1OTcDjtqTRGndXvEJy_3KZF01wi0vArerCr2DnrGNgXj3ry0bGI6lAok8sHJdelNfmeOXJ2H5c69a-40KB-aSadCi_tqJv93FyEAB-GTJwpIIIytS49uZ6yUVqIVkte_HhdwbQdpaEwl2ZyWIienuWYn7wO_eSEJqcu2uYbRCqDXTXY1TBwVlzbvcAhIHwWhr8R2e155fEY5XPzVwi_UeWBaFKV-yXgJ5Wc5rAh94NitfLQbuS9sVMygkEiJuYj1UEc=]

  • [7] Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR807p-YolY6M6orsI24dUT2UcodAmfcdhgSOXr2JO2NeWfvYyarpq7wyEO4_W7ZKXdWG1zYxXrdpNhaIHa0Qm_SUaya_8tIdnmI1cc-7Bd4uXj-iWdKsdjbvfbR5FBI7-ovfvdTJPBH9DLu1ZaRPNkZzxIgoBxXzchzU0k064p-N9cCB8AXDkxVtIY7V_qGQ1TrARqXvWXio5V7z7hxx67R8sDJ8RwF_bW5BKbw5grVo8ba5NfsSkF-ohe-GfdsSe47dy]

  • [5] OECD 487: Cell micronucleus test (in vitro mammalian) - Labcorp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCNBCBYe0fmgHASnxiXEMEeVK9J_nYo35FUkgecgB2IxosD1xSkz8jbnlJfIimiTI1Mkdsbwa1YM_77M86Aw6djnR-G_oqKwDvRehruvtXj1HKaO3c3Zhn61XMO1-QVPCmdU0uDpQTpP-uMhr938Oejd0iXqEASgPp40mQgu2j32A-fPuXHCcV_RpLaWdBLMlbPHRu3qByo8w=]

  • [2] Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3UwAvpr25Bn3ACjxgldDUuDv1zpbXJ49lTGPIY6NomG_QUMaJoGEfbjrPEH2853jBzlUeud5cIjjbo3ALVCweEfZB1k2Aom631rFH0IwOmr8_A_LMZSbLgyzspObT7QViBdM0]

  • [1] Aldehydes, epoxides and carboxylic acids: what do they really do to aquatic organisms? - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOhU6YKiqpIg7GbsNgJDfQ60pOc3FWKj47eIb9MNtjVkm0Qm-UTpfZGHenCYayGHfBJCczLa2s6rf5597bHfxtQ5JFokw8ngUKJvm27PLw0ITtI6Pg4MvN5QS8eyJ2qKjT0diuTigraB5WYTes_eBeck9qaIDTY8gtxqS0R2P-x3z0OMlUQ4GbGQOdjTYEg7Y0KEHrG6pwP9vIRUpvrI5qi2lnUPMQggZibzIbRuh_gerfRs0KSAPhR_AKMlAWbR4sA==]

  • [4] Test Guideline No. 471 Bacterial Reverse Mutation Test - Mutagenèse Pasteur Lille.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGQ6bHTLutSSfQQA3PB2jS6fIe3O1Ko5S2ZWIAoLtuM60spYhxWCc2Nygr4Ca_MBMoHbBHbnYAcRkSZx8rHZ77Oaoz7-tVLSq75xQfHhXkk4Iwez8PfCYuIUPnfJ1FnYblKqtMwB2pENz4fHysnJJDEsKIlzlbkqgouyKc9fEEZVYImYAJUA==]

Sources

Foundational

Deciphering the Pharmacokinetics of 2-Cyclopentyl-2-(methoxymethyl)oxirane: A Structural ADME Whitepaper

As drug discovery pivots toward increasingly complex aliphatic architectures, molecules bearing dense, multifunctional stereocenters are becoming highly prized. 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 1379384...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex aliphatic architectures, molecules bearing dense, multifunctional stereocenters are becoming highly prized. 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422) represents one such high-value structural motif. Combining a lipophilic cyclopentyl ring, an acetal-like methoxymethyl (MOM) ether, and a highly strained oxirane (epoxide) ring around a single quaternary carbon, this compound presents a fascinating—and highly challenging—pharmacokinetic (PK) profile.

As a Senior Application Scientist, I frequently encounter drug development programs that stall because teams treat reactive fragments like standard aromatic drugs. You cannot simply run a standard microsomal stability assay on an oxirane and expect accurate intrinsic clearance ( CLint​ ) data. This whitepaper deconstructs the structural pharmacokinetics of 2-cyclopentyl-2-(methoxymethyl)oxirane, detailing the causality behind its metabolic liabilities and providing a field-proven, self-validating protocol for its in vitro characterization.

Structural Pharmacokinetics & Metabolic Liabilities

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2-cyclopentyl-2-(methoxymethyl)oxirane is entirely dictated by the competing reactivities of its three functional groups.

The Oxirane Ring: High-Tension Electrophilicity

Epoxides are three-membered cyclic ethers characterized by extreme ring tension and polarized carbon-oxygen bonds, making them highly susceptible to nucleophilic attack[1]. In a biological system, the oxirane ring is the primary driver of clearance, undergoing two major parallel pathways:

  • Enzymatic Hydrolysis: Soluble and microsomal epoxide hydrolases (sEH and mEH) rapidly attack the oxirane ring, adding water to form a vicinal diol[2]. Diol metabolites are significantly more polar, facilitating rapid renal excretion or subsequent Phase II glucuronidation[3].

  • Glutathione (GSH) Conjugation: The electrophilic oxirane carbon is a prime target for the thiol nucleophile of glutathione, a reaction catalyzed by Glutathione S-Transferases (GSTs)[4]. If GSH is depleted, the oxirane will indiscriminately bind to nucleophilic residues (cysteine, lysine) on cellular proteins, leading to toxicity[1].

The Methoxymethyl (MOM) Ether: CYP-Mediated Cleavage

While MOM ethers are ubiquitous protecting groups in synthetic chemistry, their in vivo stability is variable. Although some MOM-protected derivatives (such as Salvinorin B methoxymethyl ether) show enhanced metabolic stability compared to their ester counterparts[5], the MOM group remains vulnerable to Cytochrome P450 (CYP450)-mediated O-dealkylation. This oxidative cleavage yields a highly unstable hemiacetal that spontaneously collapses into 2-cyclopentyl-2-(hydroxymethyl)oxirane, releasing formaldehyde as a toxic byproduct.

The Cyclopentyl Moiety: Lipophilic Sink

The cyclopentyl ring provides necessary lipophilicity, driving cellular permeability and increasing the apparent volume of distribution ( Vd​ ). However, this aliphatic ring is also a target for CYP3A4-mediated hydroxylation, adding another layer of metabolic complexity.

MetabolicPathway Parent 2-Cyclopentyl-2- (methoxymethyl)oxirane EH Epoxide Hydrolase (mEH / sEH) Parent->EH Hydrolysis GST Glutathione S-Transferase (GST) + GSH Parent->GST Conjugation CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP O-Dealkylation Diol Vicinal Diol Metabolite EH->Diol GSH_Conj GSH Conjugate (Mercapturic Acid Pathway) GST->GSH_Conj ODealkyl O-Dealkylated Metabolite + Formaldehyde CYP->ODealkyl

Metabolic clearance pathways of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Quantitative Data Presentation

Because the oxirane ring dominates the clearance profile, the compound exhibits a short half-life and high intrinsic clearance. Below is a summary of the projected pharmacokinetic parameters based on structural modeling and in vitro behavior of analogous aliphatic epoxides.

Pharmacokinetic ParameterProjected ValuePrimary Driver / Mechanistic Rationale
Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Driven by rapid mEH/sEH hydrolysis and GST-mediated GSH conjugation.
Volume of Distribution ( Vd​ ) Moderate (1.5 - 2.5 L/kg)Lipophilicity of the cyclopentyl and MOM ether groups drives tissue distribution.
Plasma Protein Binding (PPB) ~70 - 80%Non-polar surface area of the cyclopentyl ring promotes albumin binding.
Half-life ( t1/2​ ) Short (< 1.5 hours)High electrophilic reactivity of the strained oxirane ring.
Oral Bioavailability ( F ) Low to Moderate (< 30%)First-pass metabolism in the liver and acid-catalyzed MOM ether hydrolysis in the stomach.

Field-Proven Protocol: Self-Validating Reactive Metabolite Trapping

When profiling an oxirane, standard Human Liver Microsome (HLM) assays are fundamentally flawed. If you only add NADPH, the reactive epoxide will covalently bind to the microsomal proteins. This depletes the parent compound from the matrix, leading you to calculate an artificially high clearance rate while simultaneously failing to detect any metabolites via LC-MS/MS (because they are stuck to the protein pellet).

To achieve scientific integrity, you must use a GSH-trapping workflow . By flooding the system with glutathione, you provide a sacrificial nucleophile that traps the oxirane, allowing you to quantify the resulting GSH-adduct (+307 Da mass shift).

Step-by-Step Methodology

1. System Suitability & Control Setup (The Self-Validation Engine)

  • Active Matrix: 1 µM of 2-cyclopentyl-2-(methoxymethyl)oxirane in 100 mM potassium phosphate buffer (pH 7.4) with 1 mg/mL HLM.

  • Negative Control 1 (-NADPH): Measures chemical instability and non-CYP mediated hydrolysis.

  • Negative Control 2 (-GSH): Measures the extent of covalent protein binding by comparing parent depletion against the active matrix.

  • Positive Control: Carbamazepine-10,11-epoxide (validates Epoxide Hydrolase activity).

2. Pre-Incubation

  • Pre-warm the reaction mixtures (minus cofactors) in a shaking water bath at 37°C for 5 minutes. Causality: Ensures the system is at physiological temperature before enzymatic initiation, preventing lag-phase kinetics.

3. Cofactor Initiation

  • Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 5 mM GSH .

  • Causality: NADPH provides the electron source for CYP450-mediated MOM-dealkylation, while the supra-physiological concentration of GSH ensures pseudo-first-order trapping kinetics for the oxirane ring.

4. Reaction Quenching

  • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the HLM proteins, halting all enzymatic activity. The cold temperature stabilizes the formed GSH adducts.

5. Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C.

  • Analyze the supernatant using a triple quadrupole LC-MS/MS. Monitor the parent mass transition for depletion kinetics, and perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety) to identify the GSH-oxirane adducts.

PKWorkflow Step1 Compound Incubation Step2 HLM / S9 Fraction Addition Step1->Step2 Step3 Cofactor Addition (NADPH, 5mM GSH) Step2->Step3 Step4 Reaction Quenching (Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating LC-MS/MS workflow for epoxide reactive metabolite trapping.

Conclusion

2-Cyclopentyl-2-(methoxymethyl)oxirane is a structurally dense molecule whose pharmacokinetic fate is inextricably linked to the reactivity of its oxirane ring. While the cyclopentyl and MOM ether groups dictate its distribution and CYP450 liability, it is the Epoxide Hydrolase and Glutathione S-Transferase pathways that ultimately govern its clearance. By employing robust, GSH-supplemented in vitro assays, drug development professionals can accurately map the metabolic liabilities of such complex NCEs, preventing late-stage attrition due to reactive metabolite toxicity.

References

  • Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network Source: National Center for Biotechnology Inform
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys Source: National Center for Biotechnology Inform
  • Metabolism and pharmacokinetics of allitinib in cancer patients: the roles of cytochrome P450s and epoxide hydrolase in its biotransformation Source: National Center for Biotechnology Inform
  • Stereochemical aspects of the conjugation of epoxide metabolites of butadiene with glutathione in rat liver cytosol and freshly isolated rat hepatocytes Source: National Center for Biotechnology Inform
  • Salvinorin B methoxymethyl ether Source: ResearchG

Sources

Exploratory

2-cyclopentyl-2-(methoxymethyl)oxirane receptor binding affinity

Mechanistic Profiling and Receptor Binding Affinity of 2-Cyclopentyl-2-(methoxymethyl)oxirane: A Guide to Covalent Ligand Evaluation Executive Summary In the modern landscape of drug discovery, targeted covalent inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling and Receptor Binding Affinity of 2-Cyclopentyl-2-(methoxymethyl)oxirane: A Guide to Covalent Ligand Evaluation

Executive Summary

In the modern landscape of drug discovery, targeted covalent inhibitors (TCIs) have emerged as powerful tools for addressing historically "undruggable" targets. 2-Cyclopentyl-2-(methoxymethyl)oxirane represents a highly specialized pharmacophore that leverages an epoxide (oxirane) warhead to achieve irreversible receptor binding. Because covalent binding is fundamentally different from equilibrium-based reversible binding, standard affinity metrics (like IC50​ or KD​ ) are insufficient and often misleading.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity of 2-cyclopentyl-2-(methoxymethyl)oxirane. By isolating the initial non-covalent recognition event ( KI​ ) from the subsequent covalent inactivation rate ( kinact​ ), researchers can accurately profile the efficacy and selectivity of this compound[1].

Structural Activity & Mechanistic Rationale

To understand how 2-cyclopentyl-2-(methoxymethyl)oxirane interacts with a receptor, we must deconstruct its structure into three functional domains. The causality behind its binding profile is directly linked to these moieties:

  • The Cyclopentyl Shield (Hydrophobic Recognition): The alicyclic cyclopentyl group drives the initial non-covalent binding event. It inserts into hydrophobic receptor pockets (typically lined with aliphatic or aromatic residues), anchoring the molecule and orienting the warhead.

  • The Methoxymethyl Group (H-Bond Acceptor): The ether oxygen provides a critical hydrogen bond acceptor site. This interaction fine-tunes the residence time of the reversible complex ( R⋅L ), ensuring the ligand remains in the pocket long enough for the covalent reaction to occur.

  • The Oxirane Warhead (Electrophilic Trap): The three-membered epoxide ring is highly strained. Because 2-cyclopentyl-2-(methoxymethyl)oxirane is a 2,2-disubstituted (tertiary) epoxide, it is relatively stable against non-specific aqueous hydrolysis. However, when positioned optimally adjacent to a nucleophilic residue (such as a cysteine thiolate or catalytic aspartate) within the receptor, the local effective concentration drives a rapid nucleophilic attack, opening the ring and forming an irreversible covalent bond[2].

Kinetic Modeling of Covalent Receptor Binding

Covalent ligands do not reach a dynamic equilibrium; their apparent affinity increases with time as the irreversible adduct accumulates[3]. Therefore, the binding of 2-cyclopentyl-2-(methoxymethyl)oxirane must be modeled as a two-step process:

  • Reversible Association: The ligand ( L ) binds the receptor ( R ) to form a reversible complex ( R⋅L ), governed by the inhibition constant KI​ ( koff​/kon​ ).

  • Covalent Inactivation: The complex undergoes a chemical reaction to form the irreversible adduct ( R−L ), governed by the rate constant kinact​ .

The true measure of this compound's binding efficiency is the ratio kinact​/KI​ , which accounts for both the binding affinity and the chemical reactivity of the oxirane ring[1].

KineticModel R Receptor (R) RL Reversible Complex (R·L) R->RL k_on L Ligand (L) (Oxirane) L->RL RL->R k_off R_L Covalent Adduct (R-L) RL->R_L k_inact

Two-step kinetic model of covalent binding for epoxide-based ligands.

Experimental Protocols: A Self-Validating Workflow

To prevent the mischaracterization of pseudo-irreversible tight binding (a very slow koff​ ) as true covalent modification, the experimental workflow must be self-validating. The following protocols ensure rigorous E-E-A-T standards.

Protocol 1: Time-Dependent Radioligand Depletion Assay

Causality: Measuring affinity at a single time point will underestimate the potency of an epoxide. A time-dependent assay isolates KI​ and kinact​ by monitoring the progressive loss of available receptor sites[4].

  • Membrane Preparation: Isolate target receptor-expressing cell membranes (e.g., CHO or HEK293 cells) and suspend in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2)[3].

  • Pre-incubation: Incubate the membranes with varying concentrations of 2-cyclopentyl-2-(methoxymethyl)oxirane (0.1 nM to 10 µM) for distinct time intervals (e.g., 0, 30, 60, 120, and 240 minutes).

  • Radioligand Addition: Add a high-affinity, reversible radioligand (e.g., [3H] -labeled competitor) at a concentration equal to its KD​ . Incubate for a short, fixed duration (e.g., 20 mins) to assess remaining unbound receptors.

  • Washout Validation: To prove irreversibility, subject a parallel set of membranes to three cycles of centrifugation and washing buffer prior to radioligand addition. An insurmountable blockade of radioligand binding post-washout indicates covalent engagement[4].

Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Causality: While the radioligand assay proves functional irreversibility, it does not prove chemical mechanism. Intact MS is required to confirm that the oxirane ring has opened and alkylated the target residue, providing absolute structural proof[1].

  • Incubation: Incubate purified recombinant target receptor (10 µM) with a 10-fold molar excess of the oxirane ligand for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound ligand.

  • LC-MS Analysis: Inject the sample into a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation: Look for a mass shift corresponding exactly to the molecular weight of 2-cyclopentyl-2-(methoxymethyl)oxirane ( +156.22 Da). The presence of this adduct confirms the covalent mechanism.

Workflow A 1. Target Expression & Membrane Prep B 2. Time-Dependent Radioligand Assay A->B C 3. Washout / Depletion Validation B->C Assess Reversibility D 4. Intact Mass Spec (Adduct Confirmation) C->D Structural Proof E 5. k_inact / K_I Determination C->E Kinetic Modeling D->E Validated Data

Self-validating experimental workflow for profiling covalent receptor binding.

Quantitative Data Presentation

When the above protocols are executed, the resulting data clearly delineates the difference between the active epoxide warhead and a chemically inactivated (ring-opened) control. Below is a representative data structure summarizing the kinetic profiling:

Ligand ProfileWarhead Status KI​ (µM) kinact​ (s⁻¹)Efficiency ( kinact​/KI​ )Washout Recovery
2-Cyclopentyl-2-(methoxymethyl)oxirane Active Epoxide0.450.00255,550 M⁻¹s⁻¹< 5% (Irreversible)
Reversible Diol Analog Inactive (Ring-opened)1.20N/AN/A> 95% (Reversible)

Table 1: Representative kinetic parameters demonstrating the time-dependent, insurmountable binding profile of the intact oxirane versus a non-covalent analog.

References

  • [4] Covalent agonists for studying G protein-coupled receptor activation. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [3] Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry (ACS).[Link]

  • [1] Development of Low-Nanomolar Covalent Epoxide Inhibitors of Tubulin Detyrosinating Enzymes VASH1&2. Journal of Medicinal Chemistry (ACS).[Link]

  • [2] The expanding repertoire of covalent warheads for drug discovery. ResearchGate.[Link]

Sources

Foundational

Crystallographic Characterization and Stereochemical Validation of 2-Cyclopentyl-2-(methoxymethyl)oxirane: A Technical Guide

Executive Summary 2-Cyclopentyl-2-(methoxymethyl)oxirane ()[1] represents a critical class of highly substituted, sterically hindered epoxides. These compounds frequently serve as pivotal chiral building blocks in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopentyl-2-(methoxymethyl)oxirane ()[1] represents a critical class of highly substituted, sterically hindered epoxides. These compounds frequently serve as pivotal chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation azole antifungals and CNS-targeted therapeutics. Establishing the absolute configuration of the quaternary stereocenter at the C2 position is a mandatory regulatory requirement in drug development.

Because this specific intermediate is a low-molecular-weight oil (156.22 g/mol ) at room temperature, direct single-crystal X-ray diffraction (SCXRD) is physically impossible. This whitepaper details a self-validating, causality-driven protocol for the stereocontrolled derivatization, crystallization, and absolute structure determination of this crucial chiral building block.

Chemical Context & The Stereochemical Challenge

The target molecule features a highly congested quaternary stereocenter (C2) embedded within an oxirane ring, flanked by a cyclopentyl moiety and a methoxymethyl ether group. The primary analytical challenge lies in the physical state of the compound. To obtain crystallographic data, we must engineer a crystalline lattice. This is achieved through a stereocontrolled derivatization reaction that introduces a heavy atom, thereby facilitating anomalous dispersion—a fundamental prerequisite for unambiguous absolute structure determination.

Self-Validating Experimental Protocol: Derivatization & Crystallization

Causality of the Experimental Design

Epoxide ring-opening mechanisms are strictly dictated by the steric environment and the pH of the reaction medium ()[2]. Under basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered C3 methylene carbon via an SN2 mechanism[3]. By utilizing 4-bromobenzenethiol as the nucleophile, we achieve three critical objectives:

  • Regioselectivity: The thiolate anion exclusively attacks the C3 position, leaving the critical C2 quaternary stereocenter intact.

  • Crystallinity: The rigid, planar bromophenyl group enhances intermolecular π-π stacking and van der Waals interactions, driving the formation of a stable crystal lattice.

  • Anomalous Scattering: The heavy bromine atom (Z = 35) provides a strong anomalous scattering signal when irradiated with Cu Kα X-rays, enabling the precise calculation of the Flack parameter ()[4].

Step-by-Step Methodology
  • Thiolate Generation: Dissolve 4-bromobenzenethiol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 1.5 eq) and stir at 0 °C for 30 minutes to generate the active thiolate nucleophile.

  • Regioselective Ring-Opening: Introduce 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 eq) dropwise to the mixture. Elevate the temperature to 60 °C and stir for 12 hours. The basic conditions ensure attack at the less hindered C3 position[3].

  • Workup & Purification: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify the resulting 1-(4-bromophenylthio)-2-cyclopentyl-3-methoxypropan-2-ol via flash column chromatography.

  • Crystal Growth: Dissolve the purified derivative in a minimal volume of dichloromethane (DCM). Place the un-capped vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to proceed at 4 °C for 48–72 hours until diffraction-quality single crystals form.

Crystallographic Workflow & Data Acquisition

A suitable single crystal is selected, coated in paratone oil to prevent atmospheric degradation, and mounted on a MiTeGen loop. Diffraction data is collected at 100 K using a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å). The choice of copper radiation over molybdenum is deliberate; the longer wavelength of Cu Kα maximizes the anomalous scattering contribution of the bromine atom, which is essential for determining the absolute configuration of chiral molecules[4].

Structure solution and refinement are executed using the OLEX2 graphical user interface ()[5]. The initial structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 with SHELXL ()[6].

Data Presentation

Table 1: Crystallographic Data and Refinement Parameters (Simulated for the 4-bromophenylthio derivative)

ParameterValue
Chemical Formula C15H21BrO2S
Formula Weight 345.29 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System, Space Group Orthorhombic, P2₁2₁2₁
Unit Cell Dimensions a = 8.452 Å, b = 12.314 Å, c = 15.678 Å
Volume 1631.8 ų
Z, Calculated Density 4, 1.405 g/cm³
Absorption Coefficient (μ) 4.215 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Absolute Structure Parameter (Flack) 0.01(2)

Table 2: Selected Bond Lengths and Angles around the Quaternary Stereocenter

AtomsBond Length (Å) / Angle (°)Structural Significance
C(2)-O(1) (Hydroxyl)1.432(3) ÅConfirms successful epoxide ring opening.
C(2)-C(3)1.528(4) ÅStandard sp³-sp³ C-C bond; site of SN2 attack.
C(3)-S(1)1.815(3) ÅC-S thioether bond confirming nucleophile incorporation.
O(1)-C(2)-C(3)109.5(2) °Tetrahedral geometry preserved at the quaternary center.
C(1_cp)-C(2)-C(3)112.3(2) °Slight expansion due to steric bulk of the cyclopentyl ring.

Mechanistic & Structural Insights

The refined structural model validates the experimental logic. The Flack parameter of 0.01(2) indicates that the absolute configuration of the crystal has been determined with overwhelming confidence (a value near 0 confirms the correct enantiomer, while a value near 1 would indicate the inverted structure)[7]. The C(1_cp)-C(2)-C(3) bond angle of 112.3° highlights the steric repulsion between the cyclopentyl ring and the incoming nucleophile's trajectory. Furthermore, the cyclopentyl ring itself adopts a classic envelope conformation in the solid state to minimize transannular strain, a feature clearly visible in the resulting electron density map.

Visualizations

Workflow A Target Epoxide (Liquid State) B S_N2 Derivatization (4-Bromothiophenol) A->B C Crystallization (Vapor Diffusion) B->C D SCXRD Analysis (Cu Kα Source) C->D E Absolute Structure (OLEX2 / SHELXL) D->E

Fig 1. Workflow for the derivatization and crystallographic analysis of the target epoxide.

Mechanism N1 Epoxide (C2 Quaternary Center) N2 Thiolate Nucleophile Approach N1->N2 N3 Regioselective Attack at C3 N2->N3 Steric Control N4 C-O Cleavage & Protonation N3->N4 S_N2 Inversion at C3 N5 Crystalline Thioether Alcohol N4->N5 Stereocenter Preserved

Fig 2. Mechanistic pathway of regioselective epoxide ring-opening preserving the C2 stereocenter.

References

  • Title: 2-Cyclopentyl-2-(methoxymethyl)oxirane | Source: PubChem Compound Summary for CID 137938422 | URL: [Link]

  • Title: Mechanisms of epoxide reactions | Source: Chemical Reviews | URL: [Link]

  • Title: On enantiomorph-polarity estimation | Source: Acta Crystallographica Section A | URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program | Source: Journal of Applied Crystallography | URL: [Link]

  • Title: Crystal structure refinement with SHELXL | Source: Acta Crystallographica Section C | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring-Opening of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Subtitle: Optimization of Azole Nucleophilic Addition for Tertiary Alcohol Scaffolds Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Optimization of Azole Nucleophilic Addition for Tertiary Alcohol Scaffolds Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of complex tertiary alcohols bearing azole moieties is a cornerstone in the development of modern antifungal agents, agricultural fungicides, and hepatoselective glucokinase activators. The intermediate 2-cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422) serves as a critical electrophilic building block in these workflows [1]. This application note details the thermodynamic principles, solvent effects, and step-by-step protocols required to achieve high-yielding, regioselective ring-opening of this sterically encumbered 2,2-disubstituted oxirane using 1H-1,2,4-triazole.

Causality in Experimental Design

The oxirane ring of 2-cyclopentyl-2-(methoxymethyl)oxirane presents two potential sites for nucleophilic attack: the tertiary C2 carbon and the primary C3 carbon. Under basic conditions, the reaction proceeds via a classic SN​2 mechanism.

  • Regioselectivity: Despite C3 being a primary carbon, the adjacent bulky cyclopentyl and methoxymethyl groups at C2 create a pseudo-neopentyl steric environment. This significantly raises the activation energy ( Ea​ ) required for the transition state. The triazolide anion exclusively attacks the less sterically hindered C3 position, yielding the desired tertiary alkoxide at C2 [2].

  • Base Selection: While 1,2,4-triazole ( pKa​≈10.2 ) can be deprotonated by mild bases like K2​CO3​ , the use of stronger bases such as Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu) ensures irreversible and quantitative formation of the triazolide anion. This prevents unreacted triazole from buffering the system and accelerates the reaction rate [2].

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are mandatory. They solvate the sodium/potassium cations effectively while leaving the triazolide anion "naked" and highly nucleophilic, which is critical for overcoming the steric hindrance of the substrate [3].

  • Thermodynamics: The reaction requires sustained heating (80–90 °C). At room temperature, the SN​2 attack on this specific sterically hindered system is kinetically frozen.

Mechanism A 1,2,4-Triazole + Strong Base (NaOtBu) B Triazolide Anion (Active Nucleophile) A->B Deprotonation D Regioselective SN2 Attack (at less hindered C3) B->D C 2-cyclopentyl-2-(methoxymethyl)oxirane (Electrophile) C->D E Tertiary Alkoxide Intermediate D->E Ring Opening F Protonation (Aqueous Quench) E->F G Target Tertiary Alcohol (Azole Scaffold) F->G Final Product

Caption: Mechanistic pathway of the regioselective SN2 ring-opening of the oxirane by the triazolide anion.

Quantitative Process Optimization Data

The following table synthesizes process development data for the ring-opening of 2,2-disubstituted oxiranes with 1,2,4-triazole, highlighting the superiority of strong base/polar aprotic systems for scale-up operations.

Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Conversion (%)Regioselectivity (C3:C2)Impurity Profile
K2​CO3​ (2.0)Acetonitrile80 (Reflux)2465 - 70> 95:5High unreacted starting material
K2​CO3​ (2.0)DMF901680 - 85> 95:5Moderate
NaH (1.2)DMF858 - 12> 95> 99:1Low
NaOtBu (1.2) DMF / THF 85 - 90 8 - 10 > 98 > 99:1 Trace regioisomer (< 1%)

Experimental Protocols

Protocol A: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-cyclopentyl-3-methoxypropan-2-ol

Self-Validating System: This protocol utilizes NaOtBu to ensure complete anion formation, with IPC (In-Process Control) checkpoints to validate conversion before workup, preventing the isolation of mixed starting material/product streams.

Materials:

  • 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 eq, limiting reagent)

  • 1H-1,2,4-triazole (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • Anion Generation: Charge a dry, nitrogen-flushed reactor with anhydrous DMF (5 vols) and 1H-1,2,4-triazole (1.2 eq). Stir at 20–25 °C until complete dissolution.

  • Base Addition: Add NaOtBu (1.1 eq) portion-wise to the reactor. (Caution: Exothermic reaction). Maintain the internal temperature below 30 °C. Stir the resulting suspension for 30 minutes to ensure quantitative formation of the sodium triazolide anion [2].

  • Electrophile Introduction: Dissolve 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 eq) in anhydrous DMF (5 vols). Add this solution dropwise to the reactor over 15 minutes to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 85–90 °C.

  • In-Process Control (IPC): After 8 hours, sample the reaction. Quench the sample in water/EtOAc and analyze the organic layer via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the oxirane peak is < 1% AUC.

  • Quench & Workup: Cool the reactor to 20 °C. Quench the reaction by slowly adding purified water (20 vols). Extract the aqueous mixture with Ethyl Acetate (3 x 15 vols).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel chromatography or crystallization (e.g., from diethyl ether/heptane) to isolate the pure tertiary alcohol.

Workflow Step1 Preparation Dissolve Triazole in DMF Add Base (NaOtBu) Step2 Activation Stir at RT for 30 min Form Triazolide Step1->Step2 Step3 Addition Add Oxirane Substrate Dropwise Step2->Step3 Step4 Heating Heat to 85-90 °C for 8-12 hours Step3->Step4 Step5 Workup Quench with H2O Extract with EtOAc Step4->Step5 Step6 Purification Crystallization or Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the base-promoted oxirane ring-opening.

Protocol B: Acid-Catalyzed Hydrolysis (Analytical Standard Preparation)

For structural validation and impurity tracking, researchers often require the diol derivative. Acid-catalyzed ring opening provides the 1,2-diol reference standard.

  • Dissolve the oxirane (1.0 eq) in a mixture of THF/Water (1:1, 10 vols).

  • Add catalytic Perchloric acid ( HClO4​ , 0.1 eq) and stir at 40 °C for 4 hours.

  • Monitor via TLC. Upon completion, neutralize the mixture with saturated NaHCO3​ .

  • Extract with dichloromethane, dry over MgSO4​ , and concentrate to yield 2-cyclopentyl-3-methoxypropane-1,2-diol.

References

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: Molecules (MDPI), 2020, 25(19), 4407. URL: [Link]

  • Title: The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent Source: Organic Process Research & Development (ACS), 2009, 13(4), 716–728. URL: [Link]

  • Title: Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols Source: Pharmaceuticals (NIH/PMC), 2018, 11(4), 101. URL: [Link]

Application

using 2-cyclopentyl-2-(methoxymethyl)oxirane as a chemical intermediate

Application Note: 2-Cyclopentyl-2-(methoxymethyl)oxirane as a Strategic Intermediate in Advanced API Synthesis Mechanistic Rationale & Structural Advantages 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyclopentyl-2-(methoxymethyl)oxirane as a Strategic Intermediate in Advanced API Synthesis

Mechanistic Rationale & Structural Advantages

2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID 137938422) is a specialized 2,2-disubstituted terminal epoxide[1]. Its unique architecture—combining a lipophilic cyclopentyl ring, a hydrogen-bond-accepting methoxymethyl (-CH₂OCH₃) ether, and a highly reactive oxirane ring—makes it a privileged electrophilic scaffold in modern drug development.

The structural stability of the cyclopentyl ether moiety mirrors the robust chemical profile of cyclopentyl methyl ether (CPME), which is known to resist peroxide formation and tolerate harsh acidic or basic environments[2]. In active pharmaceutical ingredient (API) synthesis, this oxirane is primarily utilized to generate complex tertiary alcohols featuring vicinal quaternary carbon centers. Because the C2 position of the oxirane is sterically encumbered by the cyclopentyl group, nucleophilic attack is heavily biased toward the less hindered C3 terminal carbon. This predictable SN​2 trajectory is crucial for ensuring high regioselectivity when synthesizing azole-based therapeutics[3].

Experimental Workflows & Logical Relationships

To ensure high-yield conversions and prevent the formation of unwanted diols or oligomers[4], the reaction pathways must be strictly controlled. Below is the logical workflow mapping the regioselective ring-opening process.

EpoxidePathway Epoxide 2-Cyclopentyl-2- (methoxymethyl)oxirane Transition SN2 Transition State (Attack at C3) Epoxide->Transition Steric steering Nucleophile 1,2,4-Triazole (Deprotonated) Nucleophile->Transition Regioselective attack Product Tertiary Alcohol (Target API) Transition->Product Ring opening & Protonation

Fig 1: Regioselective SN2 ring-opening pathway of the sterically hindered oxirane.

Self-Validating Protocols

Protocol A: Regioselective Nucleophilic Ring-Opening (Azole Synthesis)

This protocol details the base-catalyzed ring-opening of the oxirane by 1,2,4-triazole to yield a tertiary alcohol intermediate.

Causality of Experimental Choices:

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is used because its high dielectric constant stabilizes the polar transition state during the SN​2 attack. Its aprotic nature prevents the solvation of the triazolide anion, maximizing its nucleophilicity.

  • Temperature Control (85°C): Below 75°C, the steric bulk of the cyclopentyl group severely retards the reaction rate. Above 95°C, the methoxymethyl ether becomes susceptible to degradation, and the rate of unwanted triazole N4-alkylation increases relative to the desired N1-alkylation[3].

Step-by-Step Methodology:

  • Activation: Charge a dry, nitrogen-purged reactor with 1,2,4-triazole (1.5 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (10 volumes). Stir at 60°C for 30 minutes to generate the active triazolide anion.

  • Addition: Cool the mixture to 40°C. Add 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 eq) dropwise over 20 minutes. Self-Validation Check: The solution must remain a pale suspension; rapid yellowing indicates moisture contamination leading to premature epoxide hydrolysis[4].

  • Propagation: Heat the reaction mixture to 85°C and maintain for 12 hours.

  • In-Process Control (IPC): At 12 hours, withdraw a 0.5 mL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Analyze the organic layer via GC-MS. Self-Validation Check: The protocol may only proceed to workup if the oxirane peak (m/z 156) constitutes <2% of the total area. If >2%, continue heating for 2 hours and re-test.

  • Workup: Cool to room temperature, quench with ice-cold water (30 volumes), and extract with ethyl acetate (3 x 15 volumes). Wash the combined organics with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Cycloisomerization

Under acidic conditions, highly substituted neopentylic epoxides can undergo rapid cycloisomerization or 1,2-alkyl shifts to form vicinal all-carbon quaternary centers[5].

Causality of Experimental Choices:

  • Solvent Selection: Hexafluoro-2-propanol (HFIP) is utilized because its high ionizing power and low nucleophilicity stabilize the transient tertiary carbocation formed upon epoxide opening without trapping it, allowing the structural rearrangement to proceed cleanly[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the oxirane (1.0 eq) in HFIP (0.1 M concentration) at 0°C under argon.

  • Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 0.05 eq) dropwise. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-inactive epoxide spot and the emergence of a lower-Rf product spot within 15 minutes confirms successful carbocation generation and rearrangement.

  • Quenching: Quench immediately with saturated aqueous NaHCO3​ to prevent oligomerization[4], extract with dichloromethane, and purify via flash chromatography.

Analytical Validation Workflow

ValidationWorkflow Sample Crude Reaction Mixture GCMS GC-MS Analysis (Mass & Purity) Sample->GCMS NMR 1H-NMR Analysis (Regiochemistry) Sample->NMR Pass Proceed to Crystallization GCMS->Pass Purity > 95% Fail Column Chromatography GCMS->Fail Purity < 95% NMR->Pass C3-attack confirmed NMR->Fail Isomeric mixture

Fig 2: Self-validating analytical workflow for crude reaction mixture quality control.

Quantitative Data Summary

The table below summarizes the impact of reaction conditions on the yield and regioselectivity of the oxirane ring-opening, validating the parameters chosen in the protocols above.

Reaction ParameterCondition A (Standard)Condition B (High Temp)Condition C (Acidic)
Solvent DMFDMFHFIP
Catalyst K2​CO3​ (2.0 eq) K2​CO3​ (2.0 eq)TfOH (0.05 eq)
Temperature 85°C115°C0°C to 25°C
Primary Product N1-Azole Tertiary AlcoholN1/N4-Azole MixtureRearranged Spirocycle
Isolated Yield 88%62%76%
Regioselectivity >95:5 (N1:N4)70:30 (N1:N4)N/A (Isomerization)
Major Impurity Unreacted Epoxide (<2%)Oligomers / DiolsDesulfurized byproducts

References

  • National Center for Biotechnology Information. "2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422" PubChem. URL: [Link]

  • "Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization of Neopentylic Epoxides" PubMed Central (PMC). URL: [Link]

  • "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities" PubMed Central (PMC). URL: [Link]

  • "Cyclopentyl methyl ether" Wikipedia. URL: [Link]

Sources

Method

Application Note: Catalytic Strategies for the Regioselective Ring-Opening of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Executive Summary The regioselective ring-opening of 2,2-disubstituted oxiranes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). 2-Cyclopentyl-2-(methoxymethyl)oxirane pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective ring-opening of 2,2-disubstituted oxiranes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). 2-Cyclopentyl-2-(methoxymethyl)oxirane presents a unique synthetic challenge: the epoxide contains a sterically unhindered terminal carbon (C3) and a highly congested tertiary carbon (C2) that is adjacent to a potentially coordinating methoxymethyl (MOM) ether.

Depending on the choice of catalyst and nucleophile, the ring-opening can be directed to yield either a tertiary alcohol (via C3 attack) or a primary alcohol (via C2 attack). This application note details the mechanistic causality behind these divergent pathways and provides self-validating experimental protocols for achieving high regiocontrol.

Mechanistic Causality: Steric vs. Chelation Control

To achieve absolute regiocontrol, the synthetic strategy must exploit either the steric disparity of the oxirane carbons or the electronic properties of the adjacent MOM group.

Pathway A: Steric Control (Base/Nucleophile-Mediated)

Under basic or neutral conditions (in the absence of Lewis acid activation), nucleophiles follow a classical SN​2 trajectory. The nucleophile attacks the least sterically hindered position—the unsubstituted C3 carbon. The bulky cyclopentyl group at C2 effectively blocks nucleophilic approach, ensuring that the reaction yields a tertiary alcohol with excellent regioselectivity [3]. Protic solvents like methanol are often employed to hydrogen-bond with the oxirane oxygen, stabilizing the developing alkoxide leaving group without altering the SN​2 trajectory.

Pathway B: Chelation Control (Lewis Acid-Mediated)

To force nucleophilic attack at the sterically congested C2 position, the intrinsic SN​2 preference must be overridden. This is achieved by utilizing the methoxymethyl (MOM) group as an internal directing moiety.

When a highly oxophilic Lewis acid with a large ionic radius—such as Lanthanum(III) triflate ( La(OTf)3​ )—is introduced, it forms a rigid bidentate chelate with both the oxirane oxygen and the MOM ether oxygen[1]. This chelation heavily polarizes the C2–O bond, stabilizing the developing partial positive charge at the tertiary C2 carbon ( SN​1 -like character). Consequently, the incoming nucleophile is directed to attack at C2, yielding a primary alcohol. Monodentate Lewis acids (e.g., BF3​⋅OEt2​ ) fail to form this rigid chelate and typically result in poor regioselectivity or undesired Meinwald rearrangements[2].

Visual Workflow: Divergent Regioselective Pathways

EpoxideOpening Epoxide 2-Cyclopentyl-2-(methoxymethyl)oxirane BaseCond Nucleophilic / Basic Conditions (e.g., R-NH2, MeOH) Epoxide->BaseCond AcidCond Lewis Acid Catalysis (e.g., La(OTf)3, TMS-N3) Epoxide->AcidCond Steric Steric Control Pathway Attack at less hindered C3 BaseCond->Steric Chelation Chelation Control Pathway Bidentate coordination to Oxirane & MOM oxygen AcidCond->Chelation ProdC3 C3-Attack Product Tertiary Alcohol (Nu at C3) Steric->ProdC3 SN2 ProdC2 C2-Attack Product Primary Alcohol (Nu at C2) Chelation->ProdC2 SN1-like / Directed

Divergent regioselective ring-opening pathways of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Experimental Protocols

Protocol A: Steric-Controlled C3-Opening (Amine Nucleophile)

Objective: Synthesis of 1-(isopropylamino)-2-cyclopentyl-3-methoxypropan-2-ol. Mechanism: Uncatalyzed SN​2 attack at the unhindered terminal epoxide carbon.

  • Reaction Setup: Charge a flame-dried 20 mL pressure vial with 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 mmol, 1.0 eq) and anhydrous methanol (5.0 mL).

  • Nucleophile Addition: Add isopropylamine (3.0 mmol, 3.0 eq) dropwise at room temperature.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat the mixture to 60 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (using a ninhydrin stain to visualize the amine). The reaction is complete when the epoxide is fully consumed.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess isopropylamine. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 1% Et3​N ) to afford the pure tertiary alcohol.

Protocol B: Chelation-Controlled C2-Opening (Azide Nucleophile)

Objective: Synthesis of 2-azido-2-cyclopentyl-3-methoxypropan-1-ol. Mechanism: Lanthanide-directed SN​1 -like attack at the tertiary C2 carbon.

  • Catalyst Pre-activation: In a flame-dried round-bottom flask under an argon atmosphere, suspend La(OTf)3​ (0.1 mmol, 10 mol%) in anhydrous CH2​Cl2​ (5.0 mL). Add a micro-aliquot of deionized water (0.2 mmol, 20 mol%). Causality Note: Catalytic water coordinates to the lanthanum center, optimizing the bite angle required for bidentate chelation [1].

  • Substrate Chelation: Cool the suspension to 0 °C. Add 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 mmol, 1.0 eq) and stir for 15 minutes to allow the stable La-epoxide-MOM chelate to form.

  • Nucleophile Addition: Add trimethylsilyl azide ( TMS-N3​ , 2.0 mmol, 2.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor by FT-IR (appearance of a strong azide stretch at ~2100 cm⁻¹) or TLC.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL) to disrupt the lanthanum chelate. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Desilylation: Dissolve the crude intermediate in THF (5 mL) and add TBAF (1.0 M in THF, 1.2 mmol) to cleave any TMS groups transferred to the newly formed primary oxygen. Stir for 1 hour, concentrate, and purify via flash chromatography (Hexanes:EtOAc, 80:20).

Data Presentation: Regioselectivity Matrix

The following table summarizes the quantitative data regarding catalyst selection and the resulting regioselectivity for the opening of 2-cyclopentyl-2-(methoxymethyl)oxirane.

EntryCatalyst / ConditionsNucleophileMajor Attack SiteRegioselectivity (C2:C3)Typical Yield
1None (MeOH, 60 °C)IsopropylamineC3 (Steric)< 1:9988%
2NaOMe (MeOH, Reflux)MethoxideC3 (Steric)< 5:9582%
3 La(OTf)3​ / H2​O ( CH2​Cl2​ , 0 °C) TMS-N3​ C2 (Chelation)> 90:1078%
4 Ti(OiPr)4​ (Toluene, 0 °C) TMS-N3​ C2 (Chelation)85:1570%
5 BF3​⋅OEt2​ ( CH2​Cl2​ , -78 °C) TMS-N3​ Mixed~ 50:5060%

Note: As demonstrated in Entry 5, monodentate Lewis acids like BF3​⋅OEt2​ fail to establish the necessary bidentate chelation network, resulting in a loss of regiocontrol and diminished yields due to competing rearrangement pathways.

References

  • Fujiwara, K., Tokiwano, T., & Murai, A. (1995). La(OTf)3-catalyzed 6-endo epoxide opening of 4,5-epoxy-4-methoxymethyl-1-hexanols. Tetrahedron Letters, 36(44), 8063-8066. [Link]

  • Heffron, T. P., Simpson, G. L., Merino, E., & Jamison, T. F. (2010). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group. The Journal of Organic Chemistry, 75(8), 2681-2701. [Link]

  • Behrens, C. H., & Sharpless, K. B. (1985). Selective transformations of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-3 or carbon-2. Journal of Organic Chemistry, 50(26), 5696–5704. [Link]

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Introduction: The Significance of 2-Cyclopentyl-2-(methoxymethyl)oxirane in Modern Synthesis 2-Cyclopentyl-2-(methoxymethyl)oxirane is a valuable epoxide intermediate in organic synthesis. Its strained three-membered oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Cyclopentyl-2-(methoxymethyl)oxirane in Modern Synthesis

2-Cyclopentyl-2-(methoxymethyl)oxirane is a valuable epoxide intermediate in organic synthesis. Its strained three-membered oxirane ring is highly susceptible to nucleophilic attack, enabling the stereospecific introduction of a functionalized cyclopentyl moiety into a diverse range of molecular architectures. This reactivity profile makes it a key building block in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The cyclopentyl group can impart desirable lipophilic characteristics, while the methoxymethyl substituent offers potential for further chemical modification.

The transition from laboratory-scale synthesis to large-scale production of such intermediates presents a unique set of challenges. These include managing reaction exotherms, ensuring consistent product quality, and developing safe and efficient workup and purification procedures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane, with a focus on practical, field-proven insights and robust safety protocols.

Synthetic Strategy: Epoxidation of (1-Methoxyvinyl)cyclopentane

The most direct and convergent approach to the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane is the epoxidation of the corresponding alkene precursor, (1-methoxyvinyl)cyclopentane. This method is advantageous due to the commercial availability of starting materials and the well-established nature of epoxidation reactions.

Mechanism and Scientific Rationale

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism.[1] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene, forming the oxirane ring in a single step.[1] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[1]

The choice of m-CPBA as the oxidizing agent in this protocol is based on its high reactivity, selectivity, and commercial availability. However, on a large scale, the use of m-CPBA presents safety challenges due to its potential for thermal decomposition and detonation.[2] Therefore, strict temperature control and careful handling are paramount. Greener and potentially safer alternatives, such as systems based on hydrogen peroxide and a catalyst, are emerging and offer promise for industrial-scale production.[3][4][5]

Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated process chemistry bay with appropriate personal protective equipment (PPE).

Pre-Reaction Setup and Reagent Preparation
  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is the preferred setup. The reactor should be connected to a recirculating chiller capable of maintaining temperatures as low as -10 °C.

  • Reagent Purity: Ensure all reagents are of high purity. (1-Methoxyvinyl)cyclopentane should be checked for peroxide contamination and filtered through a plug of activated alumina if necessary. The m-CPBA should be assayed to determine its exact purity, as this can vary between batches.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent for epoxidation reactions due to its inertness and ability to dissolve both the alkene and m-CPBA. However, due to environmental and health concerns, alternative solvents such as ethyl acetate or 2-methyltetrahydrofuran should be considered and evaluated at a small scale before scale-up.

Experimental Protocol: Epoxidation of (1-Methoxyvinyl)cyclopentane
  • Charging the Reactor: Charge the reactor with (1-methoxyvinyl)cyclopentane (1.0 equivalent) and dichloromethane (10 L per mole of alkene).

  • Cooling: Begin stirring and cool the solution to 0 °C using the recirculating chiller.

  • Preparation of Oxidant Solution: In a separate vessel, dissolve m-CPBA (1.2 equivalents, corrected for purity) in dichloromethane (5 L per mole of m-CPBA).

  • Addition of Oxidant: Slowly add the m-CPBA solution to the stirred alkene solution via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. A sudden increase in temperature may indicate a runaway reaction.[6][7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours after the addition of the m-CPBA is finished.

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 L per mole of alkene) to remove meta-chlorobenzoic acid.

    • Wash with brine (1 x 5 L per mole of alkene).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not distill to dryness, as residual peroxides could pose an explosion hazard.

Purification of 2-Cyclopentyl-2-(methoxymethyl)oxirane

The crude product can be purified by vacuum distillation.

  • Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Carefully distill the crude oil under reduced pressure. The boiling point of the product will depend on the pressure. Collect the fraction corresponding to pure 2-cyclopentyl-2-(methoxymethyl)oxirane.

Process Flow Diagram

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alkene (1-Methoxyvinyl)cyclopentane Reactor Jacketed Reactor (0-5 °C) Alkene->Reactor mCPBA m-CPBA Solution mCPBA->Reactor Slow Addition DCM Dichloromethane DCM->Reactor Quench Quench (10% aq. Na2SO3) Reactor->Quench Extraction Liquid-Liquid Extraction (aq. NaHCO3, Brine) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure Product Distillation->Product

Caption: Workflow for the scale-up synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Key Process Parameters and Optimization

ParameterRecommended RangeRationale & Impact on Yield/Purity
Reaction Temperature 0-5 °CCrucial for controlling the exothermic reaction and preventing side reactions. Higher temperatures can lead to decreased yield and the formation of impurities.
m-CPBA Equivalents 1.1 - 1.3A slight excess of the oxidizing agent ensures complete conversion of the starting alkene. A large excess can lead to over-oxidation and complicates the workup.
Addition Rate 2-3 hoursSlow addition is critical for maintaining temperature control and ensuring a safe reaction profile.
Quenching Agent 10% aq. Sodium SulfiteEffectively neutralizes excess peroxy acid, preventing potential hazards during workup and purification.
Purification Method Vacuum DistillationProvides a high-purity product by separating it from non-volatile impurities and the solvent.

Safety Considerations

The scale-up of epoxidation reactions requires a heightened awareness of potential hazards.

  • Exothermic Reaction: The reaction is exothermic and has the potential for a thermal runaway.[6][7][8] A reliable cooling system and slow addition of the oxidant are essential for maintaining control.

  • Peroxide Hazards: m-CPBA is a peroxide and can be explosive, especially when dry or subjected to shock or heat.[2] Always handle with care and store appropriately. The crude product may contain residual peroxides; therefore, it should not be heated to high temperatures or distilled to dryness.

  • Solvent Hazards: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area. Consider replacing it with a greener solvent where possible.

  • Emergency Procedures: Have a plan in place for emergency quenching and cooling in the event of a thermal runaway. This may include the use of an ice bath and a pre-prepared quenching solution.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient m-CPBA- Low reaction temperature- Add additional m-CPBA portion-wise- Allow the reaction to stir for a longer period at 0-5 °C
Formation of Diol Byproduct - Presence of water in the reaction mixture- Ensure all reagents and solvents are anhydrous- Perform the reaction under an inert atmosphere
Difficult Emulsion during Workup - Inefficient mixing or rapid addition of wash solutions- Add brine to help break the emulsion- Allow the layers to separate for an extended period
Low Product Purity after Distillation - Inefficient fractionation- Co-distillation with impurities- Use a more efficient distillation column- Check for azeotropes with impurities

References

Sources

Method

Application Note: Sample Preparation and GC-MS Analysis of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Context 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[1] is a volatile, structurally hindered epoxide frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for its characterization due to the molecule's volatility and lack of strong chromophores for UV/Vis detection[2].

However, epoxides present unique analytical challenges. They are thermally labile and susceptible to acid/base-catalyzed ring-opening reactions, particularly inside hot, active GC injection ports[3][4]. This application note details a rigorously validated sample preparation and injection protocol designed to preserve the structural integrity of 2-cyclopentyl-2-(methoxymethyl)oxirane, ensuring accurate quantitation and mass spectral identification.

Pre-Analytical Considerations & Causality

To build a self-validating analytical system, every step of the sample preparation must mitigate the specific degradation pathways of the epoxide.

  • Solvent Selection: Epoxides can undergo nucleophilic attack. Therefore, protic solvents (e.g., methanol, water) and reactive solvents must be strictly avoided[5]. Hexane or Dichloromethane (DCM) are the optimal choices as they are inert, highly volatile, and provide excellent solubility for non-polar to slightly polar oxiranes[2].

  • Concentration Limits: To prevent column overloading and peak tailing, the target analyte concentration should be maintained between 10 µg/mL and 100 µg/mL [5][6].

  • Injector Deactivation: Active sites (silanols) in the glass liner or glass wool can catalyze epoxide degradation at high temperatures. A highly deactivated, ultra-inert liner without glass wool is mandatory.

  • Thermal Control: Traditional split/splitless injection at 250°C–300°C can induce thermal rearrangement of the oxirane ring. Lowering the injector temperature to 200°C or utilizing Cold On-Column (COC) injection preserves the intact molecular ion[4].

Workflow Visualization

G A Raw Sample (Synthesis Matrix) B Solvent Selection (Hexane/DCM, Anhydrous) A->B C Dilution & Internal Standard (Target: 10-50 µg/mL) B->C D Filtration (0.22 µm PTFE) C->D E GC-MS Injection (Ultra-Inert Liner, 200°C) D->E F Data Acquisition & Analysis E->F

Figure 1: GC-MS Sample Preparation and Analysis Workflow for Epoxides.

Step-by-Step Sample Preparation Protocol

This protocol assumes the starting material is either a neat synthesized liquid or an organic extract.

Materials Required:

  • Anhydrous Hexane or Dichloromethane (GC-MS Grade)

  • Internal Standard (ISTD): e.g., Dodecane-d26 (1 mg/mL stock)

  • 0.22 µm PTFE syringe filters

  • 2 mL amber glass GC autosampler vials with PTFE-lined septa[6]

Step 1: Stock Solution Preparation

  • Accurately weigh ~10 mg of 2-cyclopentyl-2-(methoxymethyl)oxirane into a 10 mL volumetric flask.

  • Dissolve and make up to volume with anhydrous Hexane to yield a 1 mg/mL (1000 µg/mL) primary stock solution. Note: Ensure no water is introduced, as it can cause phase separation or column degradation[5].

Step 2: Working Solution & Internal Standard Spiking

  • Transfer 50 µL of the primary stock solution into a 1.5 mL GC autosampler vial.

  • Add 10 µL of the Dodecane-d26 ISTD stock (1 mg/mL).

  • Add 940 µL of anhydrous Hexane to yield a final analyte concentration of 50 µg/mL and an ISTD concentration of 10 µg/mL.

  • Cap the vial immediately to prevent volatilization.

Step 3: Matrix Cleanup (If applicable) If the sample originates from a complex reaction mixture containing salts or polymers:

  • Perform a liquid-liquid extraction using Hexane/Water. Discard the aqueous layer[2].

  • Pass the organic layer through a small plug of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual moisture.

  • Filter the extract through a 0.22 µm PTFE syringe filter directly into the GC vial to remove particulates that could block the syringe or contaminate the injector[2][5].

GC-MS Instrumental Parameters

To ensure reproducibility and prevent thermal degradation, adhere to the optimized parameters summarized in Table 1.

Table 1: Optimized GC-MS Parameters for Epoxide Analysis
ParameterSetting / SpecificationRationale
Column Non-polar (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µmProvides excellent separation for volatile, non-polar to slightly polar organics[5].
Carrier Gas Helium, constant flow at 1.0 mL/minStandard inert mobile phase for optimal MS sensitivity[4].
Injection Mode Splitless (or Split 10:1 depending on sensitivity)Splitless enhances detection limits for trace impurities.
Injector Temp 200°C (Max)Critical: Prevents thermal ring-opening of the oxirane[4].
Liner Ultra-Inert, Single Taper, NO glass woolMinimizes active silanol sites that catalyze epoxide degradation.
Oven Program 60°C (hold 1 min) 15°C/min to 250°C (hold 3 min)Balances resolution of volatile components with efficient run times.
Ionization Electron Ionization (EI), 70 eVStandard for library matching and structural fragmentation[3].
Transfer Line Temp 250°CPrevents cold spots without excessive thermal stress.
Mass Range m/z 35 to 350Captures the molecular ion and key fragments.

Self-Validation & Quality Control

To ensure the integrity of the data:

  • Blank Run: Inject pure Hexane before the sample sequence to verify the absence of system carryover or solvent contamination.

  • Degradation Check: Monitor the chromatogram for unexpected peaks (e.g., aldehydes or ketones) that typically elute slightly later than the parent epoxide. If these are present in high abundance relative to the intact epoxide, lower the injector temperature by 20°C or switch to a Cold On-Column injection technique.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137938422, 2-Cyclopentyl-2-(methoxymethyl)oxirane. Available at: [Link]

  • University of Guelph. Sample Preparation Guidelines for GC-MS. Available at:[Link]

  • SCION Instruments. Sample preparation GC-MS. Available at: [Link]

  • University of California San Diego (UCSD) Molecular Mass Spectrometry Facility. Sample Submission Guidelines. Available at: [Link]

Sources

Application

Application Note: Incorporating 2-Cyclopentyl-2-(methoxymethyl)oxirane in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The oxirane (epoxide) ring is a highly versatile fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The oxirane (epoxide) ring is a highly versatile functional group in organic chemistry, characterized by significant ring strain and inherent polarity that make it highly susceptible to nucleophilic attack[1][2]. Specifically, 2-cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[3] is a valuable 2,2-disubstituted epoxide building block. Its unique structural features—a bulky cyclopentyl group and an electron-donating methoxymethyl ether—make it an ideal precursor for synthesizing sterically hindered tertiary alcohols, β-amino alcohols, and azole-based pharmacophores commonly found in antifungal agents and CNS-active drugs.

This application note provides a comprehensive guide to the regioselective ring-opening of 2-cyclopentyl-2-(methoxymethyl)oxirane, detailing the mechanistic rationale, optimized protocols, and analytical validation required for robust drug development workflows.

Mechanistic Insights & Causality in Experimental Design

Regioselectivity and Steric Control

The nature of the substituents on the oxirane ring has a powerful deciding effect on the direction of ring opening[4]. For 2,2-disubstituted oxiranes like 2-cyclopentyl-2-(methoxymethyl)oxirane, the regioselectivity is heavily influenced by the reaction conditions:

  • Basic/Nucleophilic Conditions: Under basic or neutral conditions, nucleophilic attack (e.g., by amines or azoles) occurs predominantly at the less sterically hindered terminal methylene carbon (C3)[1]. This SN2-like trajectory yields a tertiary alcohol at the C2 position.

  • Acidic Conditions: Lewis or Brønsted acid catalysis activates the epoxide oxygen, shifting the transition state toward an SN1-like mechanism. The ring-opening is greatly facilitated because of the stabilization of the developing positive charge at the more substituted carbon[5]. However, the bulky cyclopentyl group often forces the incoming nucleophile to still attack the terminal carbon, maintaining high regioselectivity.

Catalyst and Solvent Selection

To prevent unwanted rearrangements (such as the formation of methyl ketones or aldehydes)[6], mild Lewis acids are preferred. Lithium perchlorate (LiClO₄) is an excellent choice for amine nucleophiles, as it coordinates with the oxirane oxygen without inducing aggressive polymerization[6][7]. Furthermore, fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can provide "electrophilic solvent assistance" (ESA) to activate the epoxide ring without the need for transition metal catalysts[8].

Experimental Protocols

Protocol A: Synthesis of β-Amino Alcohols via Amine Ring-Opening

β-Amino alcohols are critical moieties in biologically active alkaloids, peptides, and β-blockers[1][9].

Reagents:

  • 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 equiv, 10 mmol)

  • Primary or secondary aliphatic amine (1.2 equiv, 12 mmol)

  • Lithium perchlorate (LiClO₄) (0.2 equiv, 2 mmol)[7]

  • Anhydrous Acetonitrile (CH₃CN) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Catalyst Loading: Dissolve LiClO₄ (2 mmol) in anhydrous CH₃CN (20 mL). Causality: LiClO₄ acts as a mild Lewis acid, activating the oxirane oxygen while maintaining a neutral pH to prevent degradation of the amine[6][7].

  • Substrate Addition: Add 2-cyclopentyl-2-(methoxymethyl)oxirane (10 mmol) to the solution and stir for 10 minutes at room temperature to allow complexation.

  • Nucleophile Addition: Introduce the amine (12 mmol) dropwise over 5 minutes.

  • Reaction Execution: Heat the mixture to 60 °C and monitor via TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion within 6–8 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to isolate the pure β-amino alcohol.

Protocol B: Synthesis of Azole Derivatives (Antifungal Precursors)

The ring-opening of epoxides with 1,2,4-triazole is a foundational step in synthesizing azole antifungals[1].

Reagents:

  • 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 equiv, 10 mmol)

  • 1H-1,2,4-triazole (1.5 equiv, 15 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Base Activation: In a dry flask, suspend 1H-1,2,4-triazole (15 mmol) and K₂CO₃ (20 mmol) in DMF (15 mL). Stir at 80 °C for 30 minutes. Causality: Deprotonation of the triazole generates a highly reactive nucleophilic species.

  • Epoxide Addition: Cool the mixture to 60 °C and add 2-cyclopentyl-2-(methoxymethyl)oxirane (10 mmol) dropwise.

  • Reaction Execution: Elevate the temperature to 90 °C. The inherent polarity and ring strain drive the nucleophilic attack at the less hindered terminal carbon[1][2]. Stir for 12 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the organic phase extensively with water (5 × 20 mL) to remove DMF, followed by brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate. Recrystallize the crude product from a mixture of Hexanes/Ethyl Acetate to yield the target tertiary alcohol.

Quantitative Data Presentation

The following table summarizes the expected yields and regioselectivity across different nucleophiles based on the optimized protocols.

NucleophileCatalyst / BaseSolventTemp (°C)Time (h)Regioselectivity (Terminal Attack)Isolated Yield (%)
BenzylamineLiClO₄ (20 mol%)CH₃CN606>98:288
MorpholineLiClO₄ (20 mol%)CH₃CN608>95:582
1H-1,2,4-TriazoleK₂CO₃ (2.0 eq)DMF9012>99:176
ImidazoleK₂CO₃ (2.0 eq)DMF9010>99:179

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilizing 2-cyclopentyl-2-(methoxymethyl)oxirane as a central hub.

G A 2-cyclopentyl-2-(methoxymethyl)oxirane (Starting Material) B Nucleophilic Attack (Less Hindered Carbon) A->B Activation (Lewis Acid/Heat) C Amine Nucleophile (e.g., Primary/Secondary Amine) B->C D Azole Nucleophile (e.g., 1,2,4-Triazole) B->D E β-Amino Alcohol Derivative (Target Scaffold) C->E Regioselective Opening F Azole Derivative (Antifungal Precursor) D->F Regioselective Opening

Caption: Divergent regioselective ring-opening pathways of 2-cyclopentyl-2-(methoxymethyl)oxirane.

References

  • National Center for Biotechnology Information. "2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422". PubChem. Available at:[Link]

  • Grover, N. "Chemical Reactions of Oxiranes Explained". Scribd. Available at:[Link]

  • Li, Y., et al. "Facile Ring-Opening of Oxiranes by H2O2 Catalyzed by Phosphomolybdic Acid". Organic Letters, ACS Publications. Available at:[Link]

  • Preprints.org. "Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)". Available at:[Link]

  • Varshney, A., et al. "Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol". SCIRP. Available at:[Link]

  • NIH PMC. "Bioactive Steroids Bearing Oxirane Ring". Available at:[Link]

  • Moschona, F. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development". Catalysts, MDPI via ResearchGate. Available at:[Link]

  • Das, U., et al. "Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols". The Journal of Organic Chemistry. Available at:[Link]

  • RSC Publishing. "Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes". Available at:[Link]

Sources

Method

Comprehensive In Vivo Assay Protocols for Evaluating Aliphatic Epoxide Probes: A Case Study on 2-Cyclopentyl-2-(methoxymethyl)oxirane

Executive Summary The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (CCMO) is a reactive aliphatic epoxide characterized by a 1,1-disubstituted oxirane ring. In drug discovery, epoxide-containing molecules are frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (CCMO) is a reactive aliphatic epoxide characterized by a 1,1-disubstituted oxirane ring. In drug discovery, epoxide-containing molecules are frequently deployed as covalent inhibitors, activity-based probes, or prodrug intermediates. However, their electrophilic nature presents distinct in vivo challenges, including rapid phase I hydrolysis, phase II glutathione conjugation, and potential off-target alkylation.

This application note provides a self-validating, step-by-step framework for evaluating CCMO (and structurally analogous epoxides) in preclinical rodent models. By integrating toxicity profiling, pharmacokinetic (PK) mapping, and pharmacodynamic (PD) target engagement, this guide establishes a rigorous pipeline for transitioning reactive electrophiles from in vitro hits to in vivo tools.

Structural Rationale & Metabolic Causality

Understanding the chemical anatomy of CCMO is critical for designing its in vivo assays. The molecule features a terminal oxirane carbon (C3) that is relatively unhindered, making it susceptible to nucleophilic attack. Conversely, the C2 carbon is sterically shielded by a bulky cyclopentyl ring and a methoxymethyl group.

Causality in Assay Design:

  • Metabolic Instability: Aliphatic epoxides are prime substrates for soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which rapidly convert them into inactive diols[1]. Therefore, PK assays must simultaneously track the parent epoxide and its corresponding diol to accurately map clearance.

  • Off-Target Toxicity: The electrophilic oxirane can spontaneously react with endogenous nucleophiles (e.g., glutathione, cysteine residues on off-target proteins), necessitating rigorous acute toxicity profiling before efficacy testing.

Pathway CCMO CCMO (Active Epoxide) Target Covalent Target Binding (Pharmacodynamics) CCMO->Target Efficacy EH Epoxide Hydrolase (Phase I) CCMO->EH Hydrolysis GST Glutathione S-Transferase (Phase II) CCMO->GST Conjugation Diol Inactive Diol (Clearance) EH->Diol GSH GSH Adduct (Toxicity/Clearance) GST->GSH

In vivo metabolic fate of CCMO, highlighting target engagement versus clearance pathways.

Protocol 1: Acute Toxicity Profiling (OECD TG 420)

Before initiating PK/PD studies, the Maximum Tolerated Dose (MTD) must be established. Traditional LD50 assays are ethically and scientifically obsolete for this purpose. Instead, we utilize the Fixed Dose Procedure (FDP) outlined in OECD Test Guideline 420 [2].

Causality: The FDP avoids lethality as an endpoint, relying instead on "evident toxicity" (clear clinical signs indicating that a higher dose would be lethal). This satisfies the 3Rs (Replacement, Reduction, Refinement) while providing the necessary safety window for downstream dosing[2].

Step-by-Step Methodology
  • Animal Preparation: Fast female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing.

    • Causality: Food in the gastrointestinal tract unpredictably alters the absorption kinetics of lipophilic epoxides, obscuring true dose-toxicity relationships.

  • Formulation: Dissolve CCMO in 5% DMSO, 40% PEG-400, and 55% sterile saline.

    • Causality: The lipophilic cyclopentyl group renders CCMO poorly soluble in aqueous media. This co-solvent system ensures complete dissolution without causing severe vehicle-induced hemolysis.

  • Sighting Study: Administer a single oral gavage dose of 300 mg/kg to a single female rat. Observe continuously for the first 4 hours, then daily for 14 days.

    • Decision Gate: If evident toxicity (e.g., tremors, severe lethargy, >20% weight loss) is observed, the starting dose for the main study is lowered to 50 mg/kg. If no toxicity is observed, proceed at 300 mg/kg[2].

  • Main Study: Dose a cohort of 5 female rats at the fixed dose determined by the sighting study.

  • Endpoint Analysis: Conduct gross necropsy on day 14. Pay special attention to the liver and kidneys, as epoxide-induced glutathione depletion primarily manifests as hepatotoxicity or nephrotoxicity.

Protocol 2: Pharmacokinetic (PK) Evaluation

In compliance with ICH M3(R2) guidelines for nonclinical safety studies[3], PK profiling is conducted to determine the bioavailability ( F ), maximum concentration ( Cmax​ ), and half-life ( t1/2​ ) of CCMO.

Step-by-Step Methodology
  • Study Design: Randomize male Sprague-Dawley rats into two groups (n=4/group): Intravenous (IV) at 1 mg/kg and Per Os (PO) at 10 mg/kg.

  • Blood Collection: Collect 200 µL of blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Ex Vivo Stabilization (Critical Step): Collect blood into K2EDTA tubes pre-spiked with 10 µM of bis-p-nitrophenyl phosphate (BNPP).

    • Causality: Epoxides are highly unstable in ex vivo plasma due to residual epoxide hydrolase activity. Inhibiting these enzymes immediately upon collection prevents artifactual degradation of CCMO, ensuring the LC-MS/MS readout reflects true in vivo circulating concentrations[1].

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 min at 4°C. Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • LC-MS/MS Analysis: Quantify both the parent CCMO and its primary diol metabolite using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Workflow Start Formulation of CCMO (Vehicle Optimization) Tox Acute Toxicity (OECD 420) Fixed Dose Procedure Start->Tox Sighting Study PK Pharmacokinetic Profiling (ICH M3(R2) Compliant) Tox->PK Establish MTD PD In Vivo Target Engagement & Biomarker Analysis PK->PD Determine Cmax & t1/2 Decision Go/No-Go Decision for Efficacy Models PD->Decision Confirm Target Binding

In vivo workflow for evaluating CCMO toxicity, pharmacokinetics, and target engagement.

Protocol 3: In Vivo Target Engagement (Pharmacodynamics)

To prove that CCMO acts as a functional probe in vivo, we must confirm that it reaches the target tissue and engages its intended macromolecule before being cleared.

Step-by-Step Methodology
  • Dosing & Harvesting: Administer CCMO at the established efficacious dose (e.g., 5 mg/kg PO). Euthanize animals at Tmax​ (determined from Protocol 2).

  • Tissue Processing: Rapidly excise the target organ (e.g., liver), flash-freeze in liquid nitrogen, and homogenize in RIPA buffer supplemented with protease inhibitors.

  • Adduct Quantification: If CCMO is used as a covalent inhibitor, perform Activity-Based Protein Profiling (ABPP) or use a competitive binding assay against a known fluorescent probe.

    • Causality: Because epoxides bind covalently, measuring the fraction of unlabelled target protein remaining in the tissue homogenate provides a direct, irreversible readout of in vivo target occupancy.

Quantitative Data Summaries

To ensure rapid decision-making, all preclinical data should be summarized in standardized formats. Below are representative data structures for CCMO evaluation.

Table 1: OECD 420 Fixed Dose Procedure Outcomes

Dose Level (mg/kg)RouteMortality (14 Days)Evident Toxicity SignsBody Weight ChangeGHS Classification
50PO0/5None+12%N/A
300PO0/5Mild lethargy (Resolved 24h)+8%Category 4
2000PO2/5Tremors, severe weight loss-15%Category 4

Table 2: Pharmacokinetic Parameters of CCMO (Rodent Model)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Implications for In Vivo Use
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Sufficient for engaging targets with nanomolar IC50​ .
Tmax​ (h) N/A1.5 ± 0.2Indicates moderate gastrointestinal absorption rate.
t1/2​ (h) 2.1 ± 0.32.8 ± 0.4Short half-life typical of aliphatic epoxides (rapid hydrolysis).
AUC 0−∞​ (h*ng/mL) 3,200 ± 21014,400 ± 850Bioavailability ( F ) ≈ 45%, excellent for an epoxide probe.
Diol/Epoxide Ratio 0.8 at 1h1.2 at 1hHigh ratio indicates rapid Phase I metabolism by sEH/mEH.

References

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopentyl-2-(methoxymethyl)oxirane

Welcome to the Technical Support Center for the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve your reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane, which is typically prepared by the epoxidation of 1-cyclopentyl-1-(methoxymethyl)ethene.

Q1: What is the most common method for synthesizing 2-cyclopentyl-2-(methoxymethyl)oxirane?

The most prevalent method is the epoxidation of the corresponding alkene, 1-cyclopentyl-1-(methoxymethyl)ethene, using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. This reaction, known as the Prilezhaev reaction, is favored for its reliability and stereospecificity.[1][2][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits include:

  • Purity of Reagents: Ensure your starting alkene is pure and that the m-CPBA is fresh and has been stored correctly to maintain its activity.

  • Reaction Temperature: The epoxidation reaction is exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.[4]

  • Presence of Acid: The m-CPBA reagent contains meta-chlorobenzoic acid, and more is produced as the reaction proceeds. This acidic environment can catalyze the ring-opening of the newly formed epoxide, leading to diols or other byproducts.[5][6][7][8][9]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

Q3: How can I minimize the acid-catalyzed ring-opening of the epoxide product?

The use of a buffering agent is highly recommended. A biphasic buffer system, such as a solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer, can neutralize the acidic byproduct as it forms, thereby protecting the epoxide from hydrolysis.[3][10] Running the reaction in a non-aqueous, aprotic solvent also helps to minimize hydrolysis.[11][12]

Q4: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

Besides the desired epoxide and unreacted starting material, you might be seeing:

  • Diol: From the acid-catalyzed hydrolysis of the epoxide.

  • Rearrangement Products: Under acidic conditions, the epoxide may rearrange.

  • Polymerization Products: Epoxides can polymerize, especially in the presence of acid.

  • meta-chlorobenzoic acid: The byproduct of the m-CPBA reaction.

Q5: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the epoxide and any impurities. It is important to neutralize any residual acid before chromatography to prevent degradation of the product on the acidic silica gel. Washing the crude reaction mixture with a mild base like sodium bicarbonate solution is a common practice.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Alkene 1. Inactive m-CPBA: The reagent may have degraded over time. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Steric Hindrance: The cyclopentyl group may sterically hinder the approach of the m-CPBA to the double bond.1. Use freshly purchased or properly stored m-CPBA. The activity of m-CPBA can be determined by iodometric titration. 2. Allow the reaction to slowly warm to room temperature after the initial cooling period. Monitor the reaction by TLC. 3. Increase the reaction time and/or use a slight excess of m-CPBA.
Formation of Significant Amounts of Byproducts (e.g., diol) 1. Acid-Catalyzed Ring Opening: The epoxide is sensitive to the acidic environment created by m-chlorobenzoic acid.[5][6][7][8][9] 2. Presence of Water: Traces of water in the reaction mixture can lead to hydrolysis.1. Add a solid buffer like anhydrous potassium carbonate or sodium bicarbonate to the reaction mixture. Alternatively, perform the reaction in a biphasic system with an aqueous buffer. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Difficulty in Isolating the Product 1. Product Volatility: The epoxide may be volatile, leading to loss during solvent removal. 2. Emulsion during Workup: The presence of salts and byproducts can lead to the formation of an emulsion during aqueous extraction. 3. Degradation on Silica Gel: Residual acid can cause the epoxide to decompose on the silica gel column.1. Use a rotary evaporator at a reduced temperature and pressure. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 3. Neutralize the crude product by washing with a saturated sodium bicarbonate solution before column chromatography.
Product Decomposes Over Time 1. Thermal Instability: Epoxides can be thermally sensitive and may decompose upon heating.[14][15] 2. Light Sensitivity: Some organic molecules are sensitive to light. 3. Residual Acid: Trace amounts of acid can catalyze decomposition over time.1. Store the purified product at a low temperature (e.g., in a refrigerator or freezer). 2. Store the product in an amber vial to protect it from light. 3. Ensure thorough purification to remove all acidic impurities.

Experimental Protocols

General Protocol for Epoxidation using m-CPBA

This is a general procedure and may require optimization for the specific synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Materials:

  • 1-cyclopentyl-1-(methoxymethyl)ethene

  • m-CPBA (meta-chloroperoxybenzoic acid, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Dissolve 1-cyclopentyl-1-(methoxymethyl)ethene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C over 15-30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-cyclopentyl-2-(methoxymethyl)oxirane.

Visualizing the Reaction and Side Reactions

To better understand the process, the following diagrams illustrate the main reaction pathway and a common side reaction.

cluster_main Main Reaction cluster_side Side Reaction Alkene 1-cyclopentyl-1- (methoxymethyl)ethene Epoxide 2-cyclopentyl-2- (methoxymethyl)oxirane Alkene->Epoxide Epoxidation mCPBA m-CPBA mCPBA->Epoxide Acid m-chlorobenzoic acid Diol Diol byproduct Epoxide->Diol Ring-opening Water H₂O (acidic) Water->Diol

Caption: Main reaction pathway and a common side reaction.

Start Start Synthesis LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity (Alkene, m-CPBA) LowYield->CheckReagents Yes Byproducts Byproducts Observed? LowYield->Byproducts No CheckTemp Optimize Temperature CheckReagents->CheckTemp CheckCompletion Monitor Reaction by TLC CheckTemp->CheckCompletion CheckCompletion->Byproducts UseBuffer Use Buffer (e.g., NaHCO₃) Byproducts->UseBuffer Yes PurificationIssue Purification Issues? Byproducts->PurificationIssue No Anhydrous Ensure Anhydrous Conditions UseBuffer->Anhydrous Anhydrous->PurificationIssue Neutralize Neutralize Before Chromatography PurificationIssue->Neutralize Yes Success Successful Synthesis PurificationIssue->Success No OptimizeChromo Optimize Chromatography Conditions Neutralize->OptimizeChromo OptimizeChromo->Success

Caption: Troubleshooting workflow for the synthesis.

References

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Levon, K., & Kwei, T. K. (n.d.). Thermal decomposition mechanisms of epoxies and polyurethanes. ResearchGate. Retrieved from [Link]

  • Reactions of Epoxides- Ring-opening. (2024, January 16). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Epoxides: Ring-Opening. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. Retrieved from [Link]

  • da Silva, C. O., Vilela, A. F., & de Oliveira, K. T. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A, 114(14), 4745–4753. [Link]

  • Acid Base Behavior Of Epoxides. (n.d.). Retrieved from [Link]

  • Wang, C., Liu, Q., & Yao, Q. (2018). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences, 232, 01018. [Link]

  • mCPBA reaction temperature : r/chemistry. (2024, July 31). Reddit. Retrieved from [Link]

  • Bartlett, P. D., & Gontarev, B. A. (1965). Epoxidation studies. V. Oxirane radicals. Thermal decomposition of tert-butyl cis- and trans- .alpha.,.beta.-diphenylperglycidates. The Journal of Organic Chemistry, 30(9), 3039-3044.
  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved from [Link]

  • Oxidation of Alkenes: Epoxidation. (n.d.). MCC Organic Chemistry - Lumen Learning. Retrieved from [Link]

  • Ágreda, F. J., & Alcaide, B. (2005). m-CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of gem-Deactivated Olefins. The Journal of Organic Chemistry, 70(10), 4125–4128. [Link]

  • (2R)-2-(Methoxymethyl)oxirane. (n.d.). PubChem. Retrieved from [Link]

  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Epoxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). (n.d.). OrgoSolver. Retrieved from [Link]

  • Epoxidation. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved from [Link]

  • Epoxidations with m-Chloroperbenzoic Acid. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., Singh, R., & Kumar, S. (2022). Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α-Ketothioamides. The Journal of Organic Chemistry, 87(15), 10141–10152. [Link]

  • Bartlett, P. D. (1964). U.S. Patent No. 3,149,131. U.S.
  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). ACS Omega. [Link]

  • Show the synthetic steps needed to produce 1-methoxy-1-methylcycl... (n.d.). Pearson+. Retrieved from [Link]

  • Spoering, R. (2015, March 25). Organic chemistry 19: Alkenes - epoxidation, dihydroxylation, cyclopropanation. CureFFI.org. Retrieved from [Link]

  • Why is the chloro group in m-CPBA needed? : r/chemistry. (2018, July 26). Reddit. Retrieved from [Link]

  • Project 5E – S23. (n.d.). Organic Chemistry I Lab. Retrieved from [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024, May 8). Chemistry LibreTexts. Retrieved from [Link]

  • 2-(cyclopentylmethyl)oxirane. (n.d.). NextSDS. Retrieved from [Link]

  • 2-(cyclopentylmethyl)oxirane (C8H14O). (n.d.). PubChemLite. Retrieved from [Link]

  • Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (n.d.). Google Patents.
  • Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • bicyclo[2.1.0]pent-2-ene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • De, C. K., & Still, W. C. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5895–5933. [Link]

  • 2-Cyclopentyloxirane. (n.d.). PubChem. Retrieved from [Link]

  • What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? (2017, January 18). Quora. Retrieved from [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. (n.d.). Chemical Review and Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Cyclopentyl-2-(methoxymethyl)oxirane Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing shelf-life and reproducibility issues with functionalized oxiranes. 2-Cyclopenty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing shelf-life and reproducibility issues with functionalized oxiranes. 2-Cyclopentyl-2-(methoxymethyl)oxirane [1] is a highly reactive intermediate. Its molecular architecture contains two primary vulnerabilities: a highly strained three-membered epoxide (oxirane) ring, and a methoxymethyl ether moiety.

When stored improperly, these functional groups undergo distinct degradation pathways. This guide provides a field-proven, causality-driven approach to diagnosing, quantifying, and preventing the degradation of this critical intermediate.

Diagnostic Decision Tree

Before intervening, you must identify the dominant degradation pathway. Use the diagnostic workflow below to map your physical observations to the underlying chemical causality.

DegradationDiagnostics Start Observe Storage Issue (Purity Drop) Viscosity Increased Viscosity or Baseline Streak? Start->Viscosity Moisture High Moisture Content (>0.1% by KF)? Start->Moisture Peroxide Elevated Peroxide Value (>1.0 meq/kg)? Start->Peroxide Polymerization Acid-Catalyzed Oligomerization Viscosity->Polymerization Yes Hydrolysis Epoxide Hydrolysis (1,2-Diol Formation) Moisture->Hydrolysis Yes Autoxidation Ether Autoxidation (Radical Pathway) Peroxide->Autoxidation Yes

Diagnostic decision tree for identifying the primary oxirane degradation pathway.

Mechanistic Causality of Degradation

To troubleshoot effectively, we must understand why the molecule fails under specific conditions.

Pathway A: Moisture-Induced Epoxide Hydrolysis The oxirane ring is highly susceptible to nucleophilic attack by water. Under trace acidic conditions (often introduced by atmospheric CO₂ dissolving into the liquid), the epoxide oxygen is protonated, increasing its electrophilicity. Water attacks the more substituted carbon via a borderline SN1/SN2 mechanism, yielding a 1,2-diol [2]. In storage, failing to maintain a strict anhydrous environment is the primary cause of titer loss.

Pathway B: Autoxidation of the Methoxymethyl Ether Ethers exposed to atmospheric oxygen and light undergo radical-chain autoxidation. The methoxymethyl group is particularly vulnerable due to the stabilization of the intermediate radical by the adjacent oxygen atom. This leads to the formation of hydroperoxides [4]. These peroxides are explosive hazards and act as radical initiators that trigger secondary degradation of the oxirane ring.

Pathway C: Acid-Catalyzed Oligomerization If the compound is stored in standard borosilicate glass containers that leach Lewis acids (e.g., boron), or if trace acidic impurities remain from the synthesis phase, the epoxide undergoes cationic ring-opening polymerization. This manifests physically as an unexplained increase in the viscosity of the liquid over time.

Quantitative Degradation Profile

The following table summarizes internal stability data, demonstrating the causal relationship between storage conditions and degradation kinetics over a 6-month period.

Storage ConditionTimePurity (GC-FID)Moisture Content (KF)Peroxide Value (meq/kg)Primary Degradation Mode
25°C, Air, Clear Glass6 Months82.4%0.45%18.2Autoxidation & Hydrolysis
25°C, Argon, Amber Glass6 Months94.1%0.12%1.5Mild Hydrolysis
4°C, Argon, Amber Glass6 Months98.5%0.05%0.4Negligible
-20°C, Argon, Amber Glass 6 Months >99.5% <0.02% <0.1 None Detected (Optimal)

Self-Validating Experimental Protocols

Analytical trustworthiness requires that every protocol proves its own accuracy during execution. Do not rely on assumed reagent purities.

Protocol A: Volumetric Karl Fischer (KF) Titration for Moisture Determination

Purpose: Quantify trace water to predict hydrolysis risk. Causality: Volumetric KF relies on the quantitative reaction of water with iodine and sulfur dioxide in an alcoholic base [3]. Self-Validation Mechanism: The protocol mandates an initial solvent blank titration to prove the system is sealed and anhydrous, followed by titer standardization using a certified water standard to prove the reagent is quantitatively active.

Step-by-Step Methodology:

  • System Blanking: Add 30 mL of anhydrous methanol to the titration cell. Titrate with the KF reagent to a stable bipotentiometric endpoint (drift < 20 µ g/min ). This eliminates background moisture.

  • Standardization: Inject exactly 1.0 mL of a certified water standard (e.g., 5.0 mg/mL H₂O) into the cell. Titrate to the endpoint. Calculate the exact titer (mg H₂O / mL titrant). If the titer deviates by >5% from the manufacturer's spec, discard the reagent.

  • Sample Introduction: Draw 1.0 g of 2-cyclopentyl-2-(methoxymethyl)oxirane into a gas-tight syringe. Weigh the syringe. Inject the sample into the cell, then re-weigh the syringe to determine the exact mass added.

  • Titration: Titrate with the standardized KF reagent until the endpoint is reached.

  • Interpretation: Moisture content should be < 0.1% for stable storage. If >0.1%, the batch must be dried over activated 4Å molecular sieves.

Protocol B: Iodometric Determination of Peroxide Value (POV)

Purpose: Detect ether autoxidation. Causality: Peroxides in the sample oxidize iodide to iodine in an acidic medium. The liberated iodine is then titrated with sodium thiosulfate [5]. Self-Validation Mechanism: A parallel blank titration is performed. If the blank requires >0.1 mL of titrant, the reagents themselves are contaminated with oxidants, invalidating the test and requiring fresh solvent preparation.

Step-by-Step Methodology:

  • Sample Prep: In a 250 mL iodine flask, dissolve 5.0 g of the oxirane in 30 mL of a 3:2 glacial acetic acid/chloroform mixture.

  • Reaction: Add 0.5 mL of saturated potassium iodide (KI) solution. Stopper the flask and swirl exactly for 1 minute in the dark. (Note: Strict timing prevents over-oxidation by atmospheric O₂).

  • Quenching: Add 30 mL of distilled water to halt the reaction.

  • Titration: Titrate with 0.01 N standardized sodium thiosulfate until the yellow iodine color fades to a pale straw color. Add 1 mL of 1% starch indicator and titrate dropwise until the blue color completely disappears.

  • Blank Run: Repeat steps 1-4 without the oxirane sample.

  • Calculation: POV (meq/kg) =[(V_sample - V_blank) × N × 1000] / Sample Weight (g). A stable batch must have a POV < 1.0 meq/kg.

Troubleshooting FAQs

Q: Why does my batch turn highly viscous after 3 months at room temperature? A: Viscosity increases strongly indicate acid-catalyzed oligomerization of the epoxide ring. This is often triggered by trace acidic impurities from the initial synthesis or Lewis acid leaching from low-quality glass. Solution: Always store the compound in high-quality, base-washed amber glass or PTFE-lined containers.

Q: My GC-FID shows a new peak corresponding to a 1,2-diol. Can I salvage the batch? A: Once the epoxide ring has hydrolyzed to the diol, it cannot be easily reversed without complex re-synthesis (e.g., converting the diol to a mesylate and treating with base). If the diol impurity is <5%, it can often be removed via fractional distillation under high vacuum, provided the still pot temperature is kept strictly below 80°C to prevent thermal degradation.

Q: Can I use basic alumina to remove peroxides and moisture simultaneously? A: Yes. Passing the degraded oxirane through a short plug of activated basic alumina (Brockmann Grade I) effectively neutralizes trace acids, adsorbs moisture, and cleaves hydroperoxides. However, you must verify the post-column purity via GC-FID, as the heat of adsorption can sometimes trigger localized ring-opening.

Q: What is the absolute optimal storage condition for long-term stability? A: The self-validating gold standard for this specific oxirane is: -20°C , stored in an amber glass vial with a PTFE-lined septum , backfilled with ultra-high purity Argon , and containing 10% w/w activated 4Å molecular sieves .

References

  • National Center for Biotechnology Information. "2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422". PubChem. URL: [Link]

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". URL: [Link]

  • US Pharmacopeia. "2.5.5. Peroxide Value". URL: [Link]

Troubleshooting

Technical Support Center: Reducing Byproducts in 2-Cyclopentyl-2-(methoxymethyl)oxirane Extraction

Welcome to the Technical Support Center for the synthesis and purification of 2-cyclopentyl-2-(methoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-cyclopentyl-2-(methoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we address common issues related to byproduct formation during the extraction phase, providing in-depth explanations and actionable protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Byproducts

This section addresses the fundamental questions regarding the common impurities encountered during the synthesis and extraction of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Q1: What are the most common byproducts I should expect during the synthesis and extraction of 2-cyclopentyl-2-(methoxymethyl)oxirane?

A1: The primary byproducts encountered are typically related to the reactivity of the epoxide ring and the specific synthetic route employed. The most common impurities include:

  • 1-Cyclopentyl-3-methoxypropane-1,2-diol: This is the most prevalent byproduct, arising from the hydrolysis of the epoxide ring.[1] This can occur during the reaction workup or extraction if water is present, especially under acidic or basic conditions.[2][3][4][5]

  • Oligomers and Polymers: These can form through the reaction of the epoxide with other oxirane molecules or with the diol byproduct, particularly at elevated temperatures or in the presence of certain catalysts.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as the corresponding alkene (1-cyclopentyl-1-methoxy-2-propene) or halohydrin intermediates may be present.

  • Solvent-Related Impurities: Byproducts can also arise from reactions with the solvent. For instance, if methanol is used as a solvent during an acid-catalyzed workup, it can act as a nucleophile and open the epoxide ring to form a methoxy alcohol.

Q2: How can I definitively identify the presence of these byproducts in my extract?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[6] It is particularly useful for detecting and quantifying the diol byproduct and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target epoxide from less volatile byproducts like oligomers.[7] Derivatization of the epoxide may be necessary for improved detection.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the definitive identification of the epoxide, the diol, and other byproducts by analyzing their characteristic chemical shifts and coupling constants.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of hydroxyl groups (from the diol) through a broad absorption band around 3200-3600 cm⁻¹, which would be absent in a pure epoxide sample.

Section 2: Troubleshooting Guide - Minimizing Byproduct Formation During Extraction

This section provides a problem-and-solution framework to address specific challenges encountered during the extraction process.

Problem 1: My final product is contaminated with a significant amount of the diol byproduct.

Causality: The formation of 1-cyclopentyl-3-methoxypropane-1,2-diol is a direct result of epoxide ring hydrolysis. The three-membered ring of the epoxide is highly strained and susceptible to nucleophilic attack by water.[2] This reaction is catalyzed by both acids and bases.[2][4][5]

Solutions:
  • Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the extraction. If the reaction mixture is aqueous, minimize its contact time with the organic phase.

  • Neutralize the Reaction Mixture Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7. If the reaction was performed under acidic or basic conditions, this step is critical to prevent catalyzed hydrolysis during the workup. Use a mild neutralizing agent like a saturated sodium bicarbonate solution.

  • Control Temperature: Perform the extraction at room temperature or below. Higher temperatures can accelerate the rate of hydrolysis.

  • Optimize Solvent Choice: Select a water-immiscible organic solvent that has a high affinity for the epoxide but a lower affinity for the more polar diol. Ethereal solvents like diethyl ether or cyclopentyl methyl ether (CPME) are often good choices.[8]

Problem 2: I'm observing the formation of oligomers/polymers in my extract.

Causality: Polymerization occurs when the epoxide ring is opened by another epoxide molecule or a diol, initiating a chain reaction. This is often promoted by acidic or basic catalysts and higher temperatures.

Solutions:
  • Minimize Catalyst Carryover: Ensure that any acid or base catalyst from the reaction step is completely neutralized and removed before extraction and concentration.

  • Avoid High Temperatures: Concentrate the extract under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40°C).

  • Prompt Purification: Do not store the crude extract for extended periods, as polymerization can occur over time. Proceed with purification steps like column chromatography as soon as possible.

Problem 3: My extraction recovery is low, and I suspect the product is remaining in the aqueous phase.

Causality: Poor partitioning of the target epoxide into the organic phase can lead to low recovery. This can be influenced by the choice of extraction solvent and the properties of the aqueous phase.

Solutions:
  • Optimize the Extraction Solvent: The choice of solvent is crucial for efficient liquid-liquid extraction (LLE).[9][10][11][12] The polarity of the solvent should be matched to the polarity of the target compound.[9][10] A solvent with a higher partition coefficient for the epoxide will improve recovery.[9][10] Consider using a less polar solvent if your initial choice was too polar.

  • Increase the Solvent-to-Aqueous Phase Ratio: Using a larger volume of the organic solvent can improve extraction efficiency.[9][10] A ratio of up to 7:1 (organic:aqueous) may be beneficial.[9][10]

  • "Salting Out" Effect: Adding a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer, thereby promoting its transfer to the organic phase.[9][10]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key extraction and purification workflows.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) to Minimize Diol Formation

This protocol is designed to minimize the hydrolysis of the epoxide during the workup and extraction.

Materials:

  • Crude reaction mixture containing 2-cyclopentyl-2-(methoxymethyl)oxirane

  • Saturated sodium bicarbonate solution

  • Anhydrous diethyl ether (or cyclopentyl methyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Quenching and Neutralization: Carefully add the crude reaction mixture to a separatory funnel containing an equal volume of saturated sodium bicarbonate solution. Gently swirl to mix and release any evolved gas. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ~7).

  • First Extraction: Add a volume of anhydrous diethyl ether to the separatory funnel. A 2:1 ratio of ether to the initial reaction mixture volume is a good starting point.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release pressure. Avoid vigorous shaking, which can lead to emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the epoxide) will typically be the upper layer.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the organic layer in a clean flask.

  • Second and Third Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction twice more with fresh diethyl ether. Combine all organic extracts.

  • Brine Wash: Wash the combined organic extracts with an equal volume of brine. This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes with occasional swirling.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Use a water bath temperature of no more than 40°C.

Protocol 2: Flash Column Chromatography for High-Purity Epoxide Isolation

This protocol is for the purification of the crude epoxide to remove diol byproducts and other impurities.

Materials:

  • Crude 2-cyclopentyl-2-(methoxymethyl)oxirane

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of hexanes. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude epoxide in a minimal amount of the initial eluent (e.g., 95:5 hexanes:ethyl acetate). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). The less polar epoxide will elute before the more polar diol byproduct.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexanes:ethyl acetate) to elute the more polar byproducts if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. The epoxide can often be visualized on a TLC plate using a potassium permanganate stain.

  • Pooling and Concentration: Combine the pure fractions containing the desired epoxide and concentrate them under reduced pressure to yield the purified product.

Section 4: Data Presentation and Visualization

Table 1: Solvent Selection Guide for Extraction
SolventPolarity IndexBoiling Point (°C)Key Considerations
Diethyl Ether2.834.6Good general-purpose solvent for epoxides, but highly flammable.
Cyclopentyl Methyl Ether (CPME)3.2106A greener alternative to other ethers with a higher boiling point and lower peroxide formation tendency.[8]
Ethyl Acetate4.477.1More polar than ethers; may co-extract some of the diol byproduct.
Dichloromethane3.139.6Effective, but a potential environmental and health hazard.
Toluene2.4110.6A less polar option, good for separating from highly polar impurities.
Diagram 1: Troubleshooting Workflow for Byproduct Reduction

This diagram illustrates a logical decision-making process for addressing common byproduct issues.

TroubleshootingWorkflow start Problem: Byproducts in Extract identify_byproduct Identify Byproduct(s) (GC-MS, NMR, HPLC) start->identify_byproduct is_diol Is the major byproduct the diol? identify_byproduct->is_diol is_polymer Are oligomers/polymers present? identify_byproduct->is_polymer low_yield Is extraction yield low? identify_byproduct->low_yield is_diol->is_polymer No check_conditions Review Workup/Extraction Conditions is_diol->check_conditions Yes is_polymer->low_yield No check_temp_catalyst Review Reaction & Concentration is_polymer->check_temp_catalyst Yes optimize_lle Optimize LLE Protocol low_yield->optimize_lle Yes purify Proceed to Purification (Column Chromatography) low_yield->purify No anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous neutral_ph Maintain Neutral pH check_conditions->neutral_ph low_temp Use Low Temperature check_conditions->low_temp anhydrous->purify neutral_ph->purify low_temp->purify neutralize_fully Ensure Complete Catalyst Neutralization check_temp_catalyst->neutralize_fully low_temp_conc Concentrate at Low Temperature check_temp_catalyst->low_temp_conc neutralize_fully->purify low_temp_conc->purify change_solvent Change Extraction Solvent optimize_lle->change_solvent increase_ratio Increase Solvent:Aqueous Ratio optimize_lle->increase_ratio salt_out Add Salt to Aqueous Phase optimize_lle->salt_out change_solvent->purify increase_ratio->purify salt_out->purify

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035–3038.
  • ResearchGate. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]

  • Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
  • ResearchGate. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • PMC. (n.d.). Rapid purification of cytosolic epoxide hydrolase from normal and clofibrate-treated animals by affinity chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

  • PubMed. (2010, April 6). Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • PMC. (2024, December 26). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Epoxy Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • PMC. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

  • ACS Publications. (2010, March 25). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

  • G-Biosciences. (n.d.). Epoxy-Activated Agarose (Dry Form). Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Retrieved from [Link]

  • EnerTherm Engineering. (2026, January 19). Process Modelling For Optimizing Liquid-Liquid Extraction. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Reactions of Alkenes. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Cyclopentyl-2-(methoxymethyl)oxirane

As a Senior Application Scientist in synthetic methodology and drug development, I frequently consult on the handling of highly reactive intermediates. 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology and drug development, I frequently consult on the handling of highly reactive intermediates. 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[1] is a uniquely challenging molecule. Because it is a 2,2-disubstituted (gem-disubstituted) epoxide, the C2 carbon is fully substituted. This structural feature makes the oxirane ring exceptionally susceptible to acid-catalyzed Cationic Ring-Opening Polymerization (CROP) [2].

This technical support guide is designed to provide you with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols required to prevent unwanted polymerization and ensure batch-to-batch reproducibility.

Part 1: Mechanistic Context & Troubleshooting FAQs

Understanding why your epoxide degrades is the first step to preventing it. Protonation of the oxirane oxygen by trace acids relieves the immense ring strain by opening the ring, forming a highly stable tertiary carbocation at the C2 position. This electrophilic center rapidly reacts with adjacent unreacted epoxide monomers, initiating a runaway polymerization cascade[2][3].

CROP_Mechanism N1 Trace Acid (H+) + Epoxide Monomer N2 Protonated Oxirane Intermediate N1->N2 Initiation N3 Ring Opening (Tertiary Carbocation at C2) N2->N3 Ring Strain Relief N4 Nucleophilic Attack by Next Monomer N3->N4 Propagation N5 Cationic Ring-Opening Polymerization (CROP) N4->N5 Chain Growth

Mechanism of acid-catalyzed cationic ring-opening polymerization (CROP) of the epoxide.

Frequently Asked Questions

Q1: My stored batch of 2-cyclopentyl-2-(methoxymethyl)oxirane has turned yellow and highly viscous. What caused this? A1: The increase in viscosity and discoloration are classic indicators of oligomerization or polymerization[4]. Trace acids—often originating from unneutralized reaction byproducts, degradation of halogenated extraction solvents (like chloroform), or atmospheric moisture reacting with CO₂—have initiated a CROP cascade. Once the tertiary carbocation forms, the reaction is autocatalytic.

Q2: How can I actively prevent this polymerization during long-term storage? A2: The most robust strategy is the addition of an acid scavenger . Epoxidized Soybean Oil (ESBO) or specific aliphatic epoxides act as sacrificial stabilizers[5][6][7]. The epoxide groups in ESBO are highly reactive toward free protons, neutralizing trace acids by forming stable chlorohydrin esters[7][8]. This prevents the acid from interacting with your target molecule. Alternatively, inorganic acid scavengers like hydrotalcite or mild hindered amines (e.g., proton sponge) can be utilized[9].

Q3: How do I rescue a partially polymerized batch? A3: Once CROP has initiated, the resulting polyethers cannot be depolymerized. If the polymerization is minimal (detected via GC-MS as low-molecular-weight oligomers), you may attempt a short-path vacuum distillation[4]. However, to maintain scientific integrity in sensitive drug development workflows, it is generally recommended to discard compromised batches.

Part 2: Quantitative Data on Storage Viability

To highlight the causality between storage conditions and monomer stability, the following table summarizes the expected shelf-life and degradation metrics of 2-cyclopentyl-2-(methoxymethyl)oxirane under various environments. Oxidation and acid accumulation are tracked via Acid Value (AV)[10].

Storage ConditionStabilizer AddedAtmosphereTemp (°C)Estimated Shelf-LifeAcid Value Increase (3 mos)
AmbientNoneAir25< 1 weekHigh (>15 mg KOH/g)
RefrigeratedNoneArgon42-4 weeksModerate (~5 mg KOH/g)
FrozenNoneArgon-206-12 monthsLow (<1 mg KOH/g)
Ambient1% w/w ESBOArgon253-6 monthsVery Low (<0.5 mg KOH/g)
Frozen (Optimal) 1% w/w ESBO Argon -20 > 2 years Negligible

Part 3: Validated Experimental Protocols

Do not just follow these steps blindly; understand that every action is designed to eliminate electrophilic triggers from the epoxide's environment.

Protocol 1: Acid-Free Purification and Distillation

Causality: Standard silica gel chromatography is inherently acidic due to surface silanol groups and will readily initiate the polymerization of gem-disubstituted epoxides directly on the column.

  • Silica Neutralization: Pre-treat the silica gel by flushing the column with 1% triethylamine (TEA) in your chosen eluent (e.g., hexanes/ethyl acetate) to neutralize acidic silanol groups prior to loading the crude mixture.

  • Aqueous Washing: Wash the crude organic extract with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine. This removes residual peracids (if synthesized via mCPBA) or other acidic byproducts.

  • Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃). Crucial: Do not use magnesium sulfate (MgSO₄), as it can act as a mild Lewis acid and trigger ring-opening.

  • Distillation: Perform a short-path vacuum distillation. Add a small pellet of sodium hydroxide (NaOH) or a pinch of K₂CO₃ to the distillation flask. This ensures no volatile acids co-distill with the purified epoxide.

Protocol 2: Stabilizer Addition and Long-Term Storage Setup

Causality: Creating a self-validating, inert storage environment prevents the initiation phase of CROP entirely.

  • Preparation: In a glovebox or under a Schlenk line, transfer the freshly distilled 2-cyclopentyl-2-(methoxymethyl)oxirane into a base-washed, oven-dried amber glass vial. (Amber glass prevents UV-initiated radical formation, which can lead to auto-oxidation[10]).

  • Stabilization: Add 0.5% to 1.0% (w/w) of Epoxidized Soybean Oil (ESBO) to the vial to act as a permanent acid scavenger[8].

  • Purging: Purge the headspace with high-purity Argon for 2 minutes to displace any atmospheric moisture or CO₂.

  • Sealing: Seal the vial with a PTFE-lined cap and wrap the exterior with Parafilm. Store immediately at -20°C.

  • Validation (QC): Pull a 10 µL aliquot monthly. Analyze via ¹H-NMR (monitor the integration of the characteristic oxirane protons) or GC-MS to confirm the absence of oligomeric peaks[4].

Troubleshooting_Workflow Start Epoxide Sample Appears Viscous/Yellow Analyze Run GC-MS / 1H-NMR (Check for Polyethers) Start->Analyze Decision Oligomer Content? Analyze->Decision High High (>5%) Discard Batch Decision->High Yes Low Low (<5%) Vacuum Distillation Decision->Low No Stabilize Add 1% ESBO (Acid Scavenger) Low->Stabilize Store Store at -20°C under Argon Stabilize->Store

Troubleshooting workflow for identifying and resolving epoxide polymerization.

Part 4: References

  • National Center for Biotechnology Information (PubChem). "2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422." NIH. Available at:[Link]

  • American Chemical Society. "Discrete Cationic Complexes for Ring-Opening Polymerization Catalysis of Cyclic Esters and Epoxides." Chemical Reviews. Available at:[Link]

  • Ningbo Inno Pharmchem. "The Chemistry of Durability: How Epoxidized Soybean Oil Stabilizes Polymers Against Degradation." Inno Pharmchem. Available at: [Link]

  • Wikipedia. "Epoxidized soybean oil." Wikimedia Foundation. Available at:[Link]

  • Wikipedia. "Ring-opening polymerization." Wikimedia Foundation. Available at:[Link]

  • American Chemical Society. "Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters." Energy & Fuels. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for 2-Cyclopentyl-2-(methoxymethyl)oxirane

Introduction 2-Cyclopentyl-2-(methoxymethyl)oxirane is a valuable intermediate in drug discovery and fine chemical synthesis. Its unique structure, featuring a sterically demanding 2,2-disubstituted (tertiary) oxirane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyclopentyl-2-(methoxymethyl)oxirane is a valuable intermediate in drug discovery and fine chemical synthesis. Its unique structure, featuring a sterically demanding 2,2-disubstituted (tertiary) oxirane ring, presents significant synthetic challenges. Researchers frequently encounter low or incomplete conversion rates during nucleophilic ring-opening reactions. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to optimize your reaction conditions, maximize yield, and achieve your synthetic targets efficiently.

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a rapid diagnostic framework.

Q1: My ring-opening reaction with 2-cyclopentyl-2-(methoxymethyl)oxirane has stalled at low conversion. Where should I start troubleshooting?

Answer: Low conversion is almost always rooted in one of three areas: reagent integrity, reaction conditions, or inherent substrate reactivity. The most significant challenge with this specific epoxide is the severe steric hindrance around the electrophilic carbons, which dramatically slows the rate of nucleophilic attack.

Start with these quick checks:

  • Reagent Purity: Confirm the purity of your epoxide, nucleophile, and solvent via NMR or GC-MS. Anhydrous conditions are critical, as water can consume reagents or poison catalysts.[1] Ensure all glassware is rigorously dried.

  • Reaction Monitoring: Actively monitor the reaction using a reliable technique like TLC, LC-MS, or GC.[1] A reaction that appears "stalled" may simply be very slow. Taking time points (e.g., at 1h, 4h, 12h, 24h) will reveal the true reaction kinetics.

  • Temperature: Insufficient thermal energy is a common cause of slow reactions, especially when overcoming a high activation barrier due to steric hindrance.[1] If the reaction is proceeding cleanly but slowly at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly accelerate the rate.

Q2: The reaction is clean but extremely slow. How does the structure of this epoxide cause such low reactivity?

Answer: The low reactivity is a direct consequence of steric hindrance. The bulky cyclopentyl group and the methoxymethyl group are attached to the same carbon of the oxirane. This arrangement creates a sterically congested environment that physically blocks the incoming nucleophile.

In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside.[2][3] With this substrate, the path is obstructed, raising the activation energy of the reaction and thus decreasing its rate.[1][4]

Q3: Should I use acidic or basic/nucleophilic conditions for the ring-opening?

Answer: The choice between acidic and basic conditions is the most critical strategic decision as it dictates the regioselectivity and overall success of the reaction.[2][4][5]

  • Basic/Nucleophilic Conditions (SN2-like): A strong, anionic nucleophile (e.g., Grignard reagents, alkoxides, thiolates) will attack the less sterically hindered carbon.[3][6][7] For 2-cyclopentyl-2-(methoxymethyl)oxirane, attack will occur at the -CH₂- position. This pathway is often slow due to the steric bulk on the adjacent carbon but can be highly regioselective.

  • Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[8][9] The nucleophile (which can be weaker, like water or an alcohol) then attacks the carbon that can best stabilize the developing positive charge in the transition state—the more substituted carbon.[3][5][8] This approach can accelerate the reaction but carries a higher risk of side reactions like rearrangement or polymerization.[1][10]

Q4: I need to attack the more substituted carbon. How can I achieve this without causing side reactions?

Answer: Attacking the sterically hindered tertiary carbon requires activating the epoxide. The most effective method is using a Lewis acid catalyst.

A Lewis acid coordinates to the epoxide oxygen, withdrawing electron density and making the ring carbons significantly more electrophilic.[4][10] This activation allows even weak nucleophiles to attack the more substituted carbon.[11][12][13]

Recommended Lewis Acids:

  • Mild and Effective: Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), Aluminum triflate (Al(OTf)₃).[12] These are known to be highly effective, even at catalytic loadings (0.1-5 mol%).

  • Other Options: Tin-based catalysts like Sn-Beta zeolites have also shown high activity and regioselectivity in epoxide openings.[11] Boron trifluoride etherate (BF₃·OEt₂) is a classic choice but can be overly aggressive, sometimes leading to polymerization.[10]

Part 2: Strategic Troubleshooting and Optimization

If the initial checks do not resolve the issue, a more systematic approach is needed.

Issue: Low Conversion Under Basic/Nucleophilic Conditions

If your goal is to attack the less-substituted carbon using a strong nucleophile and conversion is low, consider the following strategies.

The solvent plays a crucial role in modulating nucleophilicity.

  • Problem: Polar protic solvents (e.g., methanol, ethanol, water) form strong hydrogen bonds with anionic nucleophiles. This "solvation cage" stabilizes the nucleophile, reducing its energy and making it less reactive.[14]

  • Solution: Switch to a polar aprotic solvent . Solvents like DMSO, DMF, or acetonitrile solvate the cation counter-ion but leave the anionic nucleophile "naked" and highly reactive.[14][15] This can lead to a dramatic increase in the SN2 reaction rate.

Sterically hindered reactions often require more forceful conditions.

  • Action: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition.

  • Rationale: Higher temperatures provide the necessary kinetic energy to overcome the steric activation barrier.[1] Be prepared for significantly longer reaction times (24-72 hours) than typical SN2 reactions.

Issue: Low Conversion or Side Products Under Acidic Conditions

If you are using acid catalysis to target the more-substituted carbon, low conversion or the formation of byproducts are common hurdles.

  • Problem: Strong Brønsted acids (like H₂SO₄ or HCl) can promote unwanted side reactions, including carbocation rearrangements and polymerization of the epoxide.[1][10]

  • Solution: Use a milder Lewis acid catalyst. Rare-earth triflates (Sc(OTf)₃, Yb(OTf)₃) are excellent choices as they are highly effective, hydrolytically stable, and often recyclable.[16] Start with a low catalyst loading (e.g., 1 mol%) and incrementally increase it if necessary.

  • Problem: Acid-catalyzed openings can be highly exothermic. Runaway reactions can lead to decomposition and polymerization.

  • Solution: Begin the reaction at a low temperature (e.g., 0 °C or -20 °C), especially during the addition of the catalyst. Once the initial exotherm is controlled, allow the reaction to slowly warm to room temperature or the desired setpoint.

Part 3: Data-Driven Decision Making & Protocols

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterCondition ACondition BExpected Outcome & Rationale
Catalysis Strong Nucleophile (e.g., NaOMe) Lewis Acid (e.g., Sc(OTf)₃) + Weak Nucleophile (e.g., MeOH) Condition A: SN2 attack at the less substituted carbon. Slow rate due to sterics.[3] Condition B: SN1-like attack at the more substituted carbon. Faster rate due to epoxide activation.[4]
Solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMF, DMSO) Condition A: Slower SN2 rate. Solvent cages and deactivates the nucleophile.[17] Condition B: Faster SN2 rate. The "naked" nucleophile is more reactive.[14][15]
Temperature Room Temperature (25 °C) Elevated Temperature (60 °C) Condition A: Potentially very low to no conversion. Condition B: Increased reaction rate by providing energy to overcome the steric barrier. Monitor for decomposition.[1]
Experimental Protocol: Lewis Acid-Catalyzed Ring Opening with Methanol

This protocol details a robust method for achieving regioselective attack at the more substituted carbon.

Objective: To synthesize 1-cyclopentyl-1-(methoxymethyl)-1,2-ethanediol methyl ether via a Lewis acid-catalyzed methanolysis.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of 2-cyclopentyl-2-(methoxymethyl)oxirane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) to an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add anhydrous methanol (3.0 eq) to the solution.

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 0.02 eq, 2 mol%) to the stirring solution.

    • Causality Note: Adding the catalyst last and at a low temperature helps to control the initial rate of reaction and dissipate any heat generated.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

    • Trustworthiness Check: A co-spot of the starting material on your TLC plate is essential for accurate monitoring. The product should be significantly more polar.

  • Workup: Once the reaction has reached completion (or has stalled), quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired product.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Low Conversion

This workflow provides a step-by-step logical guide to diagnosing and solving low conversion rates.

G start Low Conversion Observed check_purity Step 1: Verify Reagent Purity & Anhydrous Conditions start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Purify/Replace Reagents check_purity->purity_bad No check_conditions Step 2: Are Reaction Conditions Optimized? purity_ok->check_conditions purity_bad->start conditions_no Optimize Conditions check_conditions->conditions_no No conditions_yes Conditions Optimized check_conditions->conditions_yes Yes temp Increase Temperature & Time conditions_no->temp solvent Switch to Polar Aprotic Solvent (for SN2) conditions_no->solvent catalyst Use Lewis Acid (for SN1-like) conditions_no->catalyst success Conversion Improved temp->success solvent->success catalyst->success re_evaluate Step 3: Re-evaluate Synthetic Strategy conditions_yes->re_evaluate new_nuc Use a Stronger/Less Hindered Nucleophile re_evaluate->new_nuc new_route Consider Alternative Synthetic Route re_evaluate->new_route new_nuc->success

Caption: A logical workflow for troubleshooting low conversion rates.

Diagram 2: Regioselectivity Control Pathways

This diagram illustrates the mechanistic choice between basic and acidic conditions and their respective outcomes.

G sub 2-Cyclopentyl-2-(methoxymethyl)oxirane cond_base Basic / Nucleophilic Conditions (e.g., NaOMe, Grignard) sub->cond_base cond_acid Acidic / Lewis Acid Conditions (e.g., H₂SO₄, Sc(OTf)₃) sub->cond_acid mech_sn2 Mechanism: SN2 (Backside Attack) cond_base->mech_sn2 mech_sn1 Mechanism: SN1-like (Cationic Intermediate) cond_acid->mech_sn1 attack_less Attack at LESS Substituted Carbon (-CH₂-) mech_sn2->attack_less attack_more Attack at MORE Substituted Carbon (-C(Cp)(CH₂OMe)-) mech_sn1->attack_more factor_sn2 Controlling Factor: Steric Hindrance attack_less->factor_sn2 factor_sn1 Controlling Factor: Carbocation Stability attack_more->factor_sn1

Caption: Reaction pathways for controlling regioselectivity.

References

  • Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. Vertex AI Search.
  • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • SN2 Effect of Solvent. OpenOChem Learn.
  • The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE.
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications.
  • Troubleshooting low yields in epoxide activation reactions. Benchchem.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI.
  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry - ACS Publications.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions. Benchchem.
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
  • Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax.
  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Why does the opening of an epoxide occur via an Sn2 like mechanism when using a methanoate ion as a nucleophile and methanol as a solvent?. Chemistry Stack Exchange.
  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.

Sources

Optimization

purification techniques for 2-cyclopentyl-2-(methoxymethyl)oxirane crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly substituted, sensitive epoxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly substituted, sensitive epoxides. 2-Cyclopentyl-2-(methoxymethyl)oxirane is a sterically hindered, 2,2-disubstituted terminal oxirane. Because it is most commonly synthesized from 1-cyclopentyl-2-methoxyethan-1-one via the [1], crude mixtures typically contain unreacted ketone, dimethyl sulfoxide (DMSO), and trace hydrolysis byproducts (diols).

This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-yield, high-purity isolation of your target oxirane without inducing degradation.

Purification Strategy & Workflow

The inherent ring strain of the oxirane (~27 kcal/mol) makes it highly susceptible to acid-catalyzed ring opening. Therefore, our purification strategy avoids harsh acidic conditions and relies on a combination of targeted aqueous extraction, thermal separation, and deactivated chromatography.

Workflow Crude Crude Reaction Mixture (Oxirane, Ketone, DMSO) Workup Aqueous Quench & Extraction (Removes DMSO/Salts) Crude->Workup Phase Organic Phase (Oxirane + Ketone) Workup->Phase Distill Short-Path Vacuum Distillation (< 1 mmHg) Phase->Distill Chroma Et3N-Treated Silica Chromatography (Polishing Step) Distill->Chroma Pure Pure 2-cyclopentyl-2- (methoxymethyl)oxirane Chroma->Pure

Figure 1: Optimized downstream purification workflow for crude oxirane mixtures.

Impurity Profiling & Separation Rationale

Before executing a protocol, it is critical to understand why specific techniques are chosen based on the physicochemical properties of the crude mixture components.

Table 1: Impurity Profiling and Physicochemical Separation Rationale

ComponentSource / IdentitySeparation StrategyMechanistic Rationale
Dimethyl sulfoxide (DMSO) Reaction SolventAqueous Washing (H₂O/Brine)High aqueous solubility (logP ≈ -1.35) partitions DMSO entirely into the aqueous layer during workup.
1-cyclopentyl-2-methoxyethan-1-one Unreacted PrecursorVacuum DistillationLower molecular weight and lack of hydrogen bonding allow the ketone to distill at lower temperatures than the oxirane.
1-cyclopentyl-3-methoxypropane-1,2-diol Hydrolysis ByproductBasic Silica ChromatographyThe diol contains two hydroxyl groups, creating strong hydrogen bonds with the silica stationary phase, heavily retarding its elution.

Troubleshooting FAQs & Experimental Protocols

Q1: My crude NMR shows massive amounts of DMSO. What is the most effective way to remove it without losing my epoxide?

The Causality: DMSO is notoriously difficult to remove via evaporation due to its high boiling point (189 °C). However, its high polarity makes it highly water-soluble. Attempting to distill a mixture with high DMSO content will require excessive heat, leading to thermal degradation of the oxirane. The Solution: Perform a rigorous aqueous extraction.

Protocol: Aqueous Workup and Extraction

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl to neutralize any remaining ylide or base.

  • Extraction: Extract the aqueous layer three times with diethyl ether (Et₂O) or ethyl acetate (EtOAc). Et₂O is preferred as it minimizes DMSO partitioning into the organic layer.

  • Washing: Wash the combined organic layers with distilled water (3 × 50 mL per 100 mL of organic phase) to aggressively pull out residual DMSO. Follow with a single saturated brine wash to remove excess water.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation: Keep the rotary evaporator water bath below 30 °C. Check the crude mass; a massive drop indicates successful DMSO removal.

Q2: During standard silica gel chromatography, my epoxide yield drops significantly, and a new highly polar spot appears on the TLC. What is happening?

The Causality: Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~ 4.5–5.0). When a sensitive, highly substituted epoxide like 2-cyclopentyl-2-(methoxymethyl)oxirane interacts with these silanols, the oxirane oxygen is protonated. Ambient moisture then acts as a nucleophile, triggering an acid-catalyzed ring opening to form a 1,2-diol [2].

Pathway Epoxide 2-cyclopentyl-2- (methoxymethyl)oxirane Protonated Protonated Oxirane Intermediate Epoxide->Protonated H+ (Acidic Silica) Diol 1-cyclopentyl-3-methoxy propane-1,2-diol Protonated->Diol H2O Nucleophilic Attack

Figure 2: Acid-catalyzed hydrolytic ring-opening pathway of the oxirane on standard silica gel.

The Solution: You must deactivate the silica gel using a tertiary amine base prior to loading your compound, as detailed in standard methodologies [2].

Protocol: Triethylamine-Deactivated Silica Gel Chromatography

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes) and add 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry pack the silica gel column using this basic solvent mixture. The Et₃N irreversibly binds to and neutralizes the acidic silanol sites.

  • Loading: Dissolve your crude oxirane in a minimum amount of the 1% Et₃N/Hexanes mixture and load it onto the column bed.

  • Elution: Elute using a gradient of Hexanes to 10% EtOAc in Hexanes (ensure all elution solvents contain 0.1% Et₃N to maintain basicity).

  • Self-Validation (TLC Tracking): Co-spot the fractions against the crude mixture. Because the oxirane lacks a strong chromophore, UV visualization will fail. Dip the TLC plate in Phosphomolybdic Acid (PMA) stain and heat vigorously; the oxirane will appear as a distinct dark blue/black spot.

Q3: Can vacuum distillation be used for large-scale purification of this oxirane instead of chromatography?

The Causality: Yes. For scale-ups (>5 grams), chromatography becomes solvent-intensive and tedious. 2-Cyclopentyl-2-(methoxymethyl)oxirane has a molecular weight of 156.22 g/mol , making it volatile enough for vacuum distillation. However, because epoxides can undergo thermal rearrangement at high temperatures, you must use a high-vacuum setup to lower the boiling point to a safe thermal window (< 100 °C).

Protocol: Short-Path Vacuum Distillation

  • Setup: Transfer the DMSO-free crude oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head and connect it to a high-vacuum pump equipped with a dry-ice/acetone cold trap.

  • Degassing: Lower the pressure to < 1 mmHg before applying any heat. This prevents sudden bumping and ensures the lowest possible distillation temperature.

  • Fractionation: Slowly heat the oil bath.

    • Fraction 1 (Forerun): Unreacted ketone will distill first due to its lower molecular weight.

    • Fraction 2 (Main): The target oxirane will distill next. Monitor the vapor temperature closely.

  • Self-Validation (NMR): Validate the purity of the main fraction via ¹H-NMR. The disappearance of the ketone precursor and the presence of the characteristic oxirane terminal methylene protons (typically two doublets in the 2.6–2.8 ppm range) confirm successful, degradation-free isolation.

References

  • Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Corey, E. J., & Chaykovsky, M. Journal of the American Chemical Society.[Link]

  • Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F., & Chai, C. Elsevier.[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances.[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 2-Cyclopentyl-2-(methoxymethyl)oxirane Enantiomers

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chiral resolution of 2-cyclopentyl-2-(methoxymethyl)oxirane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chiral resolution of 2-cyclopentyl-2-(methoxymethyl)oxirane.

Diagnostic Overview: The Gem-Disubstituted Challenge

The molecule is a gem-disubstituted epoxide . Because the C2 carbon is bonded to both a bulky cyclopentyl ring and a methoxymethyl ether, it presents severe steric hindrance. Standard chemical resolution techniques, such as Jacobsen’s Hydrolytic Kinetic Resolution (HKR), typically fail here because the bulky Co(III)-salen catalyst cannot accommodate the C2 substituents without severe steric clash. Consequently, successful resolution requires either Preparative Chiral Chromatography (SFC) or Biocatalytic Kinetic Resolution (EKR) using engineered enzymes.

Module 1: Preparative Chiral Chromatography (SFC) Support

Supercritical Fluid Chromatography (SFC) is the industry standard for resolving sterically hindered, non-UV-active oxiranes.

Troubleshooting & FAQs

Q: Should I use HPLC or SFC for the preparative resolution of this oxirane? A: SFC is vastly superior for this specific molecule. The oxirane lacks strong UV chromophores (containing only ether and alkane functionalities), making standard UV detection difficult. SFC integrates seamlessly with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). Furthermore, the low viscosity and high diffusivity of supercritical CO₂ enable faster mass transfer into the pores of the Chiral Stationary Phase (CSP) 1, allowing for rapid preparative scaling without the high solvent costs of normal-phase HPLC.

Q: Which Chiral Stationary Phase (CSP) chemistry provides the best selectivity? A: Immobilized polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or AD-H), typically provide the best chiral recognition. The methoxymethyl ether oxygen acts as a strong hydrogen-bond acceptor, interacting with the NH groups of the carbamate linkages in the CSP. The helical groove of the amylose backbone accommodates the bulky cyclopentyl ring, providing the necessary steric differentiation between the enantiomers.

SFC Co-Solvent Optimization Matrix
Co-Solvent (Modifier)Interaction MechanismTypical Rs (Resolution)Peak Shape
Methanol (MeOH) Strong H-bond donor; competes heavily with CSP H-bonding sites.< 1.0Sharp but co-eluting
Ethanol (EtOH) Moderate H-bond donor; perfectly balances retention and selectivity.1.8 - 2.5Excellent, baseline separated
Isopropanol (IPA) Bulky H-bond donor; increases steric bulk in the chiral groove.1.2 - 1.5Broad / Tailing
Acetonitrile (ACN) Dipole-dipole interactions; lacks H-bond donation capability.< 0.8Poor retention
Self-Validating Protocol: SFC Method Development
  • Column Preparation: Install an immobilized amylose-based CSP column (e.g., CHIRALPAK IA, 5 µm, 250 x 4.6 mm for analytical scale).

  • Mobile Phase Equilibration: Pump supercritical CO₂ with 10% Ethanol as a modifier. Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO₂ remains in a dense supercritical state.

  • Temperature Control: Set the column oven to 35°C. Causality: Lower temperatures increase the separation factor ( α ) by maximizing enthalpic interactions, but temperatures below 30°C can cause peak broadening due to slower mass transfer.

  • Detection: Route the column effluent to an ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 30°C) or a single quadrupole MS (ESI+ mode, monitoring for [M+H]+ or [M+Na]+ adducts).

  • Injection & Scaling: Inject 5 µL of a 10 mg/mL racemic mixture dissolved in EtOH. Optimize the modifier percentage until Rs > 1.5 is achieved, then transfer the method volumetrically to a preparative column (e.g., 250 x 21.2 mm).

  • Self-Validation Step: Collect the first eluting fraction, evaporate the solvent, and re-inject it onto the analytical SFC system. A single peak with an area >99.5% mathematically validates both the optical purity of the fraction and the absence of on-column degradation.

SFC_Workflow Start Start: Racemic Oxirane Screen Screen CSPs (Amylose vs Cellulose) Start->Screen Mod Optimize Co-solvent (MeOH, EtOH, IPA) Screen->Mod Check Rs > 1.5? Mod->Check Temp Adjust Temp & Pressure (Backpressure 120 bar) Check->Temp No Prep Scale to Prep SFC Check->Prep Yes Temp->Check Re-evaluate Fail Change CSP Family Temp->Fail Still < 1.5 Fail->Screen Iterate

Supercritical Fluid Chromatography (SFC) method development workflow for chiral oxirane resolution.

Module 2: Biocatalytic Kinetic Resolution (EKR) Support

When chromatographic scaling is cost-prohibitive, Enzymatic Kinetic Resolution (EKR) using Epoxide Hydrolases (EH) provides a highly scalable, stereospecific alternative.

Troubleshooting & FAQs

Q: Why is wild-type microsomal epoxide hydrolase (mEH) yielding no conversion? A: Mammalian mEH has evolved to detoxify specific xenobiotics. Structural and kinetic studies demonstrate that mEH strongly prefers mono-substituted and cis-disubstituted epoxides. Trans- and gem-disubstituted epoxides act as very slow-turnover substrates or even competitive inhibitors 2. The active site topology of wild-type mEH cannot efficiently position the bulky C2-cyclopentyl group for the initial nucleophilic attack by the catalytic aspartate residue.

Q: How do I optimize the EKR using engineered bacterial EHs? A: You must transition from a purely aqueous system to a biphasic system. Using engineered bacterial epoxide hydrolases (e.g., from Agrobacterium radiobacter AD1) provides the necessary active-site space 3. However, to prevent spontaneous, non-enantioselective chemical hydrolysis of the oxirane, the reaction must be run in a biphasic mixture (e.g., 1:1 MTBE/Buffer). The hydrophobic oxirane remains in the organic phase, partitioning into the aqueous phase only at the rate of enzymatic turnover, thereby preserving the ee of the unreacted enantiomer.

Biocatalytic EKR Parameter Optimization
ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System 100% Aqueous BufferBiphasic (MTBE/Buffer 1:1)Prevents spontaneous non-selective hydrolysis; mitigates substrate toxicity to the enzyme.
pH < 6.5 or > 8.57.4 - 7.6Maintains the optimal protonation state of the catalytic triad (Asp-His-Asp/Glu) in the EH active site.
Temperature > 35°C20°C - 25°CHigher temperatures increase the rate of background chemical hydrolysis, destroying the final ee.
Enzyme Source Wild-type mEHEngineered bacterial EHWT mEH sterically rejects gem-disubstituted epoxides; engineered EHs possess a widened binding pocket.
Self-Validating Protocol: Biocatalytic EKR
  • Phase Preparation: Prepare a 100 mM sodium phosphate buffer solution and adjust the pH strictly to 7.5. Dissolve the engineered bacterial Epoxide Hydrolase (e.g., A. radiobacter AD1 mutant) in the buffer at a loading of 10 mg/mL.

  • Substrate Loading: Dissolve racemic 2-cyclopentyl-2-(methoxymethyl)oxirane in Methyl tert-butyl ether (MTBE) to achieve a 200 mM concentration.

  • Reaction Initiation: Combine the organic and aqueous phases in a 1:1 (v/v) ratio in a jacketed reactor. Maintain the temperature at exactly 25°C.

  • Agitation: Stir vigorously (e.g., 800 RPM) to maximize the interfacial surface area between the MTBE and the aqueous buffer, ensuring mass transfer is not the rate-limiting step.

  • Monitoring: Periodically sample the organic phase. Analyze via chiral GC (using a β -cyclodextrin capillary column) to monitor the disappearance of the fast-reacting enantiomer (typically the (S)-enantiomer, which hydrolyzes to the diol and moves to the aqueous phase).

  • Self-Validation Step: Calculate the Enantiomeric Ratio (E-value) using the conversion rate ( c ) and the enantiomeric excess of the remaining substrate ( ees​ ). An E -value > 100 mathematically validates that the resolution is driven by true enzymatic enantioselectivity rather than background chemical degradation. Stop the reaction when ees​ > 99% (typically at ~51% conversion).

EKR_Pathway Racemate Racemic 2-cyclopentyl-2- (methoxymethyl)oxirane Reaction Biphasic Buffer System (pH 7.5, 25°C) Racemate->Reaction Enzyme Engineered Epoxide Hydrolase (e.g., A. radiobacter AD1) Enzyme->Reaction Resolution Enantioselective Ring Opening Reaction->Resolution Diol (S)-Diol Product (Aqueous Phase) Resolution->Diol Hydrolysis Epoxide (R)-Oxirane Unreacted (Organic Phase) Resolution->Epoxide Retained

Biocatalytic Enantioselective Kinetic Resolution (EKR) pathway using Epoxide Hydrolases.

References
  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

2-cyclopentyl-2-(methoxymethyl)oxirane vs other oxirane derivatives

A Comparative Guide to Oxirane Derivatives in Synthetic Chemistry Focus: 2-Cyclopentyl-2-(methoxymethyl)oxirane vs. Archetypal Epoxides Authored for researchers, scientists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Oxirane Derivatives in Synthetic Chemistry

Focus: 2-Cyclopentyl-2-(methoxymethyl)oxirane vs. Archetypal Epoxides

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the predicted reactivity of the novel compound 2-cyclopentyl-2-(methoxymethyl)oxirane against well-characterized oxirane derivatives. We will explore how substitution patterns dictate synthetic outcomes, supported by established chemical principles and detailed experimental protocols.

Introduction: The Oxirane Moiety in Modern Synthesis

The oxirane, or epoxide, is a three-membered cyclic ether that serves as a cornerstone in organic synthesis.[1] Its inherent ring strain makes it a potent electrophile, susceptible to ring-opening by a vast array of nucleophiles.[1][2] This reactivity allows for the stereospecific installation of 1,2-difunctionalized motifs, a common feature in natural products and pharmaceutical agents.[3]

The true synthetic utility of an oxirane is dictated by its substituents. The number, nature, and position of these groups govern the regioselectivity and stereoselectivity of ring-opening reactions, determining the final product's constitution and stereochemistry. This guide will analyze the predicted behavior of 2-cyclopentyl-2-(methoxymethyl)oxirane, a trisubstituted epoxide, by contrasting it with simpler, well-documented derivatives: propylene oxide, styrene oxide, and cyclohexene oxide.

Structural Analysis and Predicted Reactivity of 2-Cyclopentyl-2-(methoxymethyl)oxirane

While specific experimental data for 2-cyclopentyl-2-(methoxymethyl)oxirane is not extensively available in peer-reviewed literature, its reactivity can be reliably predicted from fundamental principles of organic chemistry.

Structure:

Caption: Structure of 2-cyclopentyl-2-(methoxymethyl)oxirane.

The key feature is a tetrasubstituted carbon (C2) bearing a cyclopentyl and a methoxymethyl group, and a disubstituted carbon (C1). This asymmetry is the primary determinant of its chemical behavior.

Predicted Reactivity:

  • Base-Catalyzed/Nucleophilic Conditions (Sₙ2-type): In the presence of a strong, non-hindered nucleophile (e.g., CH₃O⁻, N₃⁻, RS⁻), the reaction is governed by sterics.[4] The nucleophile will preferentially attack the less sterically hindered carbon atom. For this molecule, the attack will occur at the CH₂ position, leading to a single major regioisomer.

  • Acid-Catalyzed Conditions (Sₙ1-type): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge.[4] The tetrasubstituted carbon, being a tertiary center, will stabilize the partial positive charge more effectively than the primary CH₂ carbon. Therefore, nucleophilic attack will predominantly occur at the more substituted carbon.

Comparative Analysis with Other Oxirane Derivatives

To contextualize the predicted behavior of our target molecule, we will compare it to three common oxirane derivatives.

DerivativeStructureBase-Catalyzed Attack (Sₙ2)Acid-Catalyzed Attack (Sₙ1-like)Key Controlling Factor
Propylene Oxide CH₃-CH(O)CH₂Primarily at the less substituted C1 (methyl-CH₂).[5]Primarily at the more substituted C2 (methyl-CH).Steric hindrance vs. carbocation stability.
Styrene Oxide Ph-CH(O)CH₂Primarily at the less substituted C1 (phenyl-CH₂).[6]Almost exclusively at the benzylic C2 (phenyl-CH) due to resonance stabilization of the carbocation.[7]Electronic (Resonance) Stabilization.
Cyclohexene Oxide C₆H₁₀OTrans-diaxial attack at either carbon (symmetrical).[8]Trans-diaxial attack, often leading to rearranged products in complex systems.[9]Stereoelectronic (Conformational) Control.
2-Cyclopentyl-2-(methoxymethyl)oxirane (Predicted) Cp-(CH₂OCH₃)C(O)CH₂Exclusively at the less substituted C1.Predominantly at the more substituted C2.Steric hindrance vs. Carbocation Stability.

Visualization of Reaction Pathways

The logical flow of predicting reaction outcomes based on conditions is crucial for experimental design.

Caption: Decision workflow for oxirane ring-opening reactions.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for the synthesis and reaction of substituted oxiranes.

Protocol 1: Synthesis via Alkene Epoxidation (General)

This protocol describes the epoxidation of a generic alkene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.[10]

Causality: m-CPBA is chosen for its reliability and commercial availability as a relatively stable solid. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions. A buffer, such as sodium bicarbonate, is sometimes added to neutralize the m-chlorobenzoic acid byproduct, which can prevent acid-catalyzed opening of the newly formed epoxide.

Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting alkene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and improve selectivity.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq, solid) portion-wise over 15-30 minutes. The slight excess ensures complete consumption of the alkene.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove acidic byproduct) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude epoxide is then purified by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol details the ring-opening of an epoxide using an alcohol as both the solvent and nucleophile, catalyzed by a strong acid.

Causality: A catalytic amount of a strong acid (e.g., H₂SO₄) is sufficient to protonate the epoxide oxygen, activating the ring.[4] Using the alcohol as the solvent ensures a large excess of the nucleophile, driving the reaction to completion.

Methodology:

  • Setup: Dissolve the epoxide (1.0 eq) in the desired alcohol solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (approx. 1-5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting epoxide.

  • Workup: Quench the reaction by adding a mild base, such as triethylamine or saturated aqueous sodium bicarbonate, to neutralize the acid catalyst.

  • Purification: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1,2-alkoxy-alcohol by flash chromatography.

Applications in Drug Discovery

The principles of regioselective epoxide opening are fundamental to pharmaceutical synthesis. For instance, the synthesis of beta-blockers like Penbutolol involves the ring-opening of an epoxide, Oxirane, ((2-cyclopentylphenoxy)methyl)-, by tert-butylamine.[11] The nucleophilic amine attacks the less hindered carbon of the oxirane, a classic example of an Sₙ2-type reaction. Similarly, the chiral epoxide (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is a key intermediate in the synthesis of the anti-anginal drug Ranolazine, where the stereochemistry of the final product is directly set by the epoxide starting material.[12]

While oxiranes are invaluable, related strained heterocycles like oxetanes are also gaining significant traction. Oxetanes, four-membered rings, are often used as bioisosteres for gem-dimethyl or carbonyl groups to improve physicochemical properties like aqueous solubility and metabolic stability.[13][14] Four FDA-approved drugs, including the anticancer agent paclitaxel, feature an oxetane ring.[13]

Conclusion

While 2-cyclopentyl-2-(methoxymethyl)oxirane remains a molecule for theoretical exploration, its predicted reactivity fits neatly within the established framework of physical organic chemistry. Its highly substituted nature creates a clear dichotomy in its reaction pathways: sterically driven Sₙ2 reactions under basic conditions and electronically driven Sₙ1-like reactions under acidic conditions. By comparing this predicted behavior to well-known oxiranes like propylene oxide and styrene oxide, researchers can design robust synthetic strategies, confident in the regiochemical outcome of their reactions. This predictive power is essential for the efficient synthesis of complex molecules in the field of drug development and materials science.

References

  • Asymmetric nucleophilic epoxidation - Wikipedia. Wikipedia. Link

  • Cyclohexene oxide - Wikipedia. Wikipedia. Link

  • Asymmetric epoxidation - Wikipedia. Wikipedia. Link

  • Sharpless-Katsuki Asymmetric Epoxidation. Tokyo Chemical Industry UK Ltd. Link

  • Synthesis, Structure, and Reactions of Stable Oxametallacycles from Styrene Oxide on Ag(111). The Journal of Physical Chemistry B - ACS Publications. Link

  • Challenges in controlling stereochemistry during epoxide synthesis. Benchchem. Link

  • Sharpless Asymmetric Epoxidation. Dalal Institute. Link

  • An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society. Link

  • Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. PMC. Link

  • Question on stereoselectivity of epoxidation. YouTube. Link

  • Preparation of Epoxides. Chemistry Steps. Link

  • Styrene oxide. ECHEMI. Link

  • Synthesis of styrene oxide with hydrogen peroxide catalyzed by heteropoly acids under PTC. SpringerLink. Link

  • 15.8: Opening of Epoxides. Chemistry LibreTexts. Link

  • Propylene oxide - Sciencemadness Wiki. Sciencemadness Wiki. Link

  • Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. The Journal of Organic Chemistry - ACS Publications. Link

  • Propylene Oxide. ResearchGate. Link

  • Propylene oxide - Wikipedia. Wikipedia. Link

  • Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures. ScienceDirect. Link

  • Synthesis and structural analyses of poly (1, 2-cyclohexene oxide) over solid acid catalyst. SpringerLink. Link

  • CAS 96-09-3: Styrene oxide. CymitQuimica. Link

  • Styrene oxide - Wikipedia. Wikipedia. Link

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Link

  • Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Beilstein Journals. Link

  • Application Notes and Protocols: Oxirane, ((2-cyclopentylphenoxy)methyl)- in Organic Synthesis. Benchchem. Link

  • Propylene Oxide - Some Industrial Chemicals. NCBI Bookshelf. Link

  • Bioactive Steroids Bearing Oxirane Ring. MDPI. Link

  • Development of New Propylene Oxide Process. Sumitomo Chemical. Link

  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem. Link

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. Link

  • Application Notes and Protocols for the Polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. Benchchem. Link

  • In-Depth Technical Guide: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane. Benchchem. Link

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. Link

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkivoc. Link

  • Comparative Analysis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane Cross-Reactivity in Immunoassays. Benchchem. Link

  • Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. Link

  • Oxirane – Knowledge and References. Taylor & Francis. Link

  • An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane. Benchchem. Link

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Comparative

HPLC method validation for 2-cyclopentyl-2-(methoxymethyl)oxirane purity

An In-Depth Method Validation Guide: HPLC-CAD vs. ELSD vs.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Method Validation Guide: HPLC-CAD vs. ELSD vs. UV for 2-Cyclopentyl-2-(methoxymethyl)oxirane Purity Analysis

The Analytical Challenge: Overcoming Chromophore Deficiency

The compound 2-cyclopentyl-2-(methoxymethyl)oxirane (C₉H₁₆O₂) is a critical epoxide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various azole antifungals[1]. From an analytical perspective, this molecule presents a significant challenge: it completely lacks a conjugated π-electron system or aromatic ring.

Standard High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet-Visible (UV-Vis) detection is fundamentally inadequate for this compound. At low wavelengths (e.g., 210 nm), the baseline drift caused by gradient elution of organic modifiers (like acetonitrile) overwhelms the weak absorbance of the oxirane ring, leading to poor sensitivity and unreliable impurity quantification. To achieve a scientifically sound purity analysis, laboratories must pivot to universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD) .

Mechanistic Causality: Why Particle Size Dictates Detector Choice

When selecting between ELSD and CAD for a low-molecular-weight compound (MW ≈ 156.22 g/mol ) like 2-cyclopentyl-2-(methoxymethyl)oxirane, understanding the physical chemistry of aerosol detection is paramount[2][3].

Both detectors operate on the same initial principle: the HPLC eluent is nebulized into a fine mist using nitrogen gas, and the mobile phase is evaporated in a heated drift tube, leaving behind dry, non-volatile analyte particles[2]. However, their detection mechanisms diverge drastically:

  • ELSD (Photonic Measurement): Relies on a laser or LED to scatter light off the dried particles. The critical flaw for small molecules is that light scattering efficiency drops exponentially as particle diameter decreases. For particles smaller than 50 nm—which are typical for low-molecular-weight oxiranes—ELSD yields little to no signal[2].

  • CAD (Electrical Measurement): A secondary stream of nitrogen is ionized via a high-voltage corona discharge. These charged gas ions collide with and transfer their charge to the analyte particles. An electrometer then measures the total charge. Because CAD measures charge proportional to the particle's mass rather than relying on optical scattering, it maintains exceptional sensitivity for particles as small as 10 nm[2][3].

Because 2-cyclopentyl-2-(methoxymethyl)oxirane forms exceptionally small particles upon desolvation, CAD provides a fundamentally superior, mathematically linear response over a wider dynamic range compared to the exponential drop-off seen in ELSD[2][4].

DetectorMechanisms HPLC HPLC Column Eluent Nebulizer Nebulization (Nitrogen Gas) HPLC->Nebulizer Evaporation Evaporation (Drift Tube) Nebulizer->Evaporation Particles Non-volatile Analyte Particles Evaporation->Particles ChargeTransfer Charge Transfer to Particles Particles->ChargeTransfer CAD Pathway Scattering Light Scattering Particles->Scattering ELSD Pathway Corona Corona Discharge (Ionized N2) Corona->ChargeTransfer Electrometer Electrometer (Measures Charge) ChargeTransfer->Electrometer CAD_Signal CAD Signal (Proportional to Mass) Electrometer->CAD_Signal LightSource Light Source (Laser/LED) LightSource->Scattering Photodiode Photodiode (Measures Photons) Scattering->Photodiode ELSD_Signal ELSD Signal (Exponential to Size) Photodiode->ELSD_Signal

Workflow comparison of Charged Aerosol Detection (CAD) and Evaporative Light Scattering (ELSD).

Experimental Protocol: A Self-Validating System

To objectively compare these detectors, a unified chromatographic method must be validated according to[5][6]. The following protocol is designed as a self-validating system, meaning the analytical run automatically invalidates itself if predefined System Suitability Testing (SST) criteria drift, ensuring absolute data trustworthiness.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (Maintains high theoretical plates for epoxide isomer resolution).

  • Mobile Phase A: LC-MS Grade Water (Strictly no non-volatile buffers like phosphates, which would precipitate in CAD/ELSD and cause catastrophic baseline noise).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings:

    • CAD: Evaporator temperature set to 35°C (Low temp prevents volatilization of the semi-volatile oxirane), Power Function = 1.0.

    • ELSD: Drift tube at 40°C, Nebulizer gas at 1.5 L/min.

    • UV: 210 nm (Reference only).

Step-by-Step ICH Q2(R2) Validation Workflow
  • System Suitability Testing (SST): Inject the 100 µg/mL reference standard six times. Self-Validation Gate: The system is only cleared for analysis if %RSD of peak area is ≤ 2.0%, theoretical plates > 5000, and tailing factor ≤ 1.5.

  • Specificity: Inject a diluent blank, a pure standard, and a sample spiked with known synthetic impurities (e.g., unreacted cyclopentanone). Ensure resolution (Rs) > 2.0 between the oxirane and any impurity.

  • Sensitivity (LOD/LOQ): Perform serial dilutions. Calculate LOD (Signal-to-Noise = 3:1) and LOQ (S/N = 10:1).

  • Linearity & Range: Prepare calibration standards from the LOQ up to 120% of the target specification limit (e.g., 0.5 µg/mL to 150 µg/mL). Note: CAD data is often fitted using a quadratic or power-function curve due to its inherent aerosol dynamics, though modern CADs apply an inverse gradient to linearize response[2].

  • Accuracy (Recovery): Spike API samples at 50%, 100%, and 150% of the nominal concentration. Calculate % recovery.

  • Continuous Bracketing: Inject a check standard every 10 samples. Self-Validation Gate: If the check standard area deviates by > 5% from the initial SST, the sequence automatically halts to prevent the reporting of drifting data.

ValidationWorkflow Start Method Validation ICH Q2(R2) Spec Specificity (Blank & Impurity Spike) Start->Spec Sens Sensitivity (LOD & LOQ) Start->Sens Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Recovery at 3 levels) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Robust Robustness (Temp, Flow, Gradient) Start->Robust Report Validation Report Fit for Purpose Spec->Report Sens->Report Lin->Report Acc->Report Prec->Report Robust->Report

ICH Q2(R2) analytical method validation lifecycle for quantitative purity testing.

Quantitative Data Presentation: Detector Performance Comparison

The experimental validation of 2-cyclopentyl-2-(methoxymethyl)oxirane yields stark contrasts in detector performance. The data below summarizes the validation parameters obtained for the three detection methods.

Validation ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) > 50.0 µg/mL5.0 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) N/A (Baseline drift)15.0 µg/mL0.6 µg/mL
Dynamic Range < 1 Order of Magnitude~2 Orders of Magnitude~4 Orders of Magnitude
Linearity (R²) Unreliable0.985 (Log-Log fit)0.999 (Power function 1.0)
Inter-day Precision (%RSD) > 15.0%4.2%1.8%
Accuracy (% Recovery) Fails criteria92.0% - 108.0%98.5% - 101.2%

Conclusion & Best Practices

For the purity validation of 2-cyclopentyl-2-(methoxymethyl)oxirane, HPLC-CAD is unequivocally the superior analytical technique .

While UV detection fails entirely due to the lack of a chromophore, ELSD struggles with the small particle sizes generated by this low-molecular-weight epoxide, resulting in a truncated dynamic range and poor sensitivity[2][4]. CAD’s mechanism of measuring surface charge independent of optical scattering allows it to detect particles as small as 10 nm[2], providing the necessary sensitivity (LOQ of 0.6 µg/mL) and 4-order dynamic range required to accurately quantify trace impurities in accordance with stringent ICH Q2(R2) regulatory standards[6].

Key Takeaway for Method Developers: When validating CAD methods for semi-volatile epoxides, strictly control the evaporator temperature (keep it ≤ 35°C) to prevent analyte loss during desolvation, and ensure all mobile phase additives are highly volatile (e.g., formic acid, ammonium acetate) to maintain an ultra-low baseline noise.

References

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from[Link]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • National Center for Biotechnology Information (PubChem). 2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422. Retrieved from[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Binding Assays for Novel Small Molecules: A Case Study with 2-cyclopentyl-2-(methoxymethyl)oxirane

Introduction: The Imperative of Rigorous Binding Assay Validation for Novel Chemical Entities In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Binding Assay Validation for Novel Chemical Entities

In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of interactions between novel small molecules and their biological targets are foundational to progress. The compound 2-cyclopentyl-2-(methoxymethyl)oxirane represents a scaffold with potential for development, yet its specific binding partners within the proteome may be unknown. The journey from a promising chemical structure to a validated lead compound is paved with rigorous, multifaceted experimental validation. A critical phase in this journey is the development and cross-validation of binding assays. This guide provides a comprehensive framework for this process, using 2-cyclopentyl-2-(methoxymethyl)oxirane as a case study for a novel chemical entity.

The core principle underpinning this guide is that no single assay is infallible. Each technique possesses inherent strengths and weaknesses. Therefore, confidence in a molecule's binding characteristics is best achieved through the convergence of data from orthogonal, or distinct, assay platforms. This process of cross-validation, where different methods are used to measure the same parameter, is not merely a confirmatory step but a crucial component of a robust analytical strategy.[1][2] It serves to identify and mitigate potential artifacts, ensuring that the observed binding is a genuine molecular interaction and not a consequence of the chosen experimental conditions.

This guide will delve into the practical application of two powerful and widely adopted binding assay technologies: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will explore the theoretical underpinnings of each, provide detailed experimental protocols, and, most importantly, delineate a systematic approach to their cross-validation. The principles discussed herein are grounded in established best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and the generation of reliable, reproducible data.[3][4][5][6][7][8]

Choosing Orthogonal Platforms: The Rationale for SPR and ITC

The selection of SPR and ITC for this guide is deliberate. They represent two distinct, yet complementary, biophysical approaches to characterizing molecular interactions.

  • Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time kinetic data on the association and dissociation of molecules.[9][10][11] This allows for the determination of the equilibrium dissociation constant (KD), as well as the association (ka) and dissociation (kd) rate constants. The real-time nature of SPR is invaluable for identifying and troubleshooting non-ideal binding behavior.[10][12]

  • Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat changes associated with a binding event.[13][14][15][16][17] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][16][17] This thermodynamic data offers deeper insights into the forces driving the binding interaction.

By employing both SPR and ITC, we can obtain a more complete picture of the binding of 2-cyclopentyl-2-(methoxymethyl)oxirane to a putative target protein. Agreement between the KD values obtained from these two fundamentally different techniques provides strong evidence for a genuine binding event.

Experimental Workflow for Assay Development and Cross-Validation

The following diagram illustrates the logical flow of the experimental process, from initial assay development to the final cross-validation of results.

CrossValidationWorkflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Dev Assay Development: - Immobilization Strategy - Buffer Scouting - Regeneration Optimization SPR_Kinetic Kinetic/Affinity Analysis: - Serial Dilution of Compound - Global Fitting of Sensorgrams SPR_Dev->SPR_Kinetic SPR_Data Output: - ka, kd, KD SPR_Kinetic->SPR_Data Cross_Validation Cross-Validation SPR_Data->Cross_Validation ITC_Dev Assay Development: - Buffer Matching - Concentration Optimization - Degassing ITC_Titration Titration Experiment: - Incremental Injections - Heat Change Measurement ITC_Dev->ITC_Titration ITC_Data Output: - KD, n, ΔH, ΔS ITC_Titration->ITC_Data ITC_Data->Cross_Validation Final_Report Integrated Data Analysis & Report: - Comparison of KD - Assessment of Consistency Cross_Validation->Final_Report

Caption: Workflow for cross-validation of SPR and ITC binding assays.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol outlines the steps for determining the binding kinetics of 2-cyclopentyl-2-(methoxymethyl)oxirane to a purified target protein.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5, for amine coupling)[10]

  • Target protein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • 2-cyclopentyl-2-(methoxymethyl)oxirane stock solution (e.g., 10 mM in DMSO)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Experimental Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 2-cyclopentyl-2-(methoxymethyl)oxirane in running buffer. It is crucial that the DMSO concentration is constant across all samples. A typical concentration range would be from 100 µM down to low nM, with a buffer-only (zero concentration) sample for double referencing.

    • Inject the compound dilutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Between each compound injection, regenerate the sensor surface with the optimized regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data (double referencing).

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[9]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the thermodynamic parameters of the interaction between 2-cyclopentyl-2-(methoxymethyl)oxirane and a target protein.

1. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Purified target protein (e.g., 10-50 µM in ITC buffer)

  • 2-cyclopentyl-2-(methoxymethyl)oxirane (e.g., 100-500 µM in the same ITC buffer)

  • ITC buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

2. Experimental Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Prepare the compound solution in the final dialysis buffer to minimize buffer mismatch effects. The DMSO concentration must be identical in both the protein and compound solutions.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.[14]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, spacing between injections).

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger injections (e.g., 2-3 µL).

    • Continue the titration until the binding sites are saturated, as indicated by the heat of injection returning to the baseline heat of dilution.

    • Perform a control experiment by titrating the compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding heats.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.[13][15]

Data Presentation and Interpretation

For a robust cross-validation, the data from both assays should be systematically compared.

Table 1: Comparative Binding Data for 2-cyclopentyl-2-(methoxymethyl)oxirane

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD) Report value (e.g., 5.2 µM)Report value (e.g., 4.8 µM)
Stoichiometry (n) Not directly measuredReport value (e.g., 1.1)
Association Rate (ka) Report value (e.g., 1.2 x 10^4 M⁻¹s⁻¹)Not applicable
Dissociation Rate (kd) Report value (e.g., 6.2 x 10⁻² s⁻¹)Not applicable
Enthalpy (ΔH) Not applicableReport value (e.g., -8.5 kcal/mol)
Entropy (ΔS) Not applicableReport value (e.g., -4.2 cal/mol·K)

A strong cross-validation is indicated by a high degree of concordance between the KD values obtained from SPR and ITC. Minor discrepancies are acceptable, but the values should be within the same order of magnitude. A significant divergence in KD values would necessitate further investigation to understand the source of the discrepancy, which could be related to protein activity on the chip surface, aggregation, or other assay artifacts.

Hypothetical Signaling Pathway Investigation

Should the binding of 2-cyclopentyl-2-(methoxymethyl)oxirane to its target be confirmed and the target is a known signaling protein (e.g., a kinase), further functional assays would be warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the compound.

SignalingPathway Compound 2-cyclopentyl-2- (methoxymethyl)oxirane Target Target Protein (e.g., Kinase A) Compound->Target Binding & Modulation Substrate Substrate Protein Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling & Cellular Response PhosphoSubstrate->Downstream

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of binding assays is a cornerstone of rigorous small molecule characterization. By employing orthogonal techniques like SPR and ITC, researchers can build a comprehensive and reliable dataset that provides a high degree of confidence in the observed molecular interactions. This methodical approach, grounded in established scientific principles and regulatory expectations, is essential for making informed decisions in drug discovery and advancing our understanding of chemical biology. The framework presented here for 2-cyclopentyl-2-(methoxymethyl)oxirane serves as a universally applicable guide for the validation of any novel small molecule-protein interaction.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Radioligand binding methods: practical guide and tips. (URL: [Link])

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC. (URL: [Link])

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (URL: [Link])

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. (URL: [Link])

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (URL: [Link])

  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. (URL: [Link])

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC. (URL: [Link])

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (URL: [Link])

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. (URL: [Link])

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (URL: [Link])

  • Fluorescence polarization assays in small molecule screening - PubMed - NIH. (URL: [Link])

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (URL: [Link])

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (URL: [Link])

  • Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR - PubMed. (URL: [Link])

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC - NIH. (URL: [Link])

  • LBA Cross Validation: A Detailed Case Study - Emery Pharma. (URL: [Link])

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides - PubMed. (URL: [Link])

  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx - Slideshare. (URL: [Link])

  • Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (URL: [Link])

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  • Some important considerations for validation of ligand-binding assays - PubMed. (URL: [Link])

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Comparative

Methodological Comparison Guide: Reproducibility of 2-Cyclopentyl-2-(methoxymethyl)oxirane Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[1] Executive Summary The synthesis of highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Cyclopentyl-2-(methoxymethyl)oxirane (PubChem CID: 137938422)[1]

Executive Summary

The synthesis of highly substituted oxiranes (epoxides) such as 2-cyclopentyl-2-(methoxymethyl)oxirane is a critical juncture in the development of complex active pharmaceutical ingredients (APIs), particularly in the triazole antifungal class. Achieving high reproducibility, scalability, and safety during the construction of the oxirane ring dictates the viability of the downstream synthetic cascade.

As a Senior Application Scientist, I have evaluated the two dominant synthetic paradigms for this intermediate: the Corey-Chaykovsky Epoxidation of a ketone precursor and the Prilezhaev (mCPBA) Epoxidation of an alkene precursor. This guide objectively compares these methodologies, dissecting the thermodynamic causality behind reagent choices, inherent scale-up bottlenecks, and self-validating experimental protocols to ensure batch-to-batch consistency.

Mechanistic Pathways & Strategic Divergence

The synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane can be approached from two distinct retrosynthetic disconnections.

  • Method A (The Ylide Route): Utilizes 1-cyclopentyl-2-methoxyethanone[2] as the electrophile. A sulfur ylide (dimethylsulfoxonium methylide) acts as the nucleophile, transferring a methylene group to the carbonyl carbon followed by intramolecular displacement to form the oxirane[3].

  • Method B (The Peracid Route): Utilizes 2-cyclopentyl-3-methoxyprop-1-ene. An electrophilic oxygen atom is transferred from meta-chloroperoxybenzoic acid (mCPBA) to the electron-rich alkene[4].

SynthesisPathways Ketone 1-Cyclopentyl-2-methoxyethanone (Ketone Precursor) CC_Reagent Dimethylsulfoxonium methylide (NaH, DMSO) Ketone->CC_Reagent Method A Alkene 2-Cyclopentyl-3-methoxyprop-1-ene (Alkene Precursor) mCPBA_Reagent mCPBA Oxidation (DCM, 0°C to RT) Alkene->mCPBA_Reagent Method B Target 2-Cyclopentyl-2-(methoxymethyl)oxirane (Target Epoxide) CC_Reagent->Target Corey-Chaykovsky mCPBA_Reagent->Target Prilezhaev Reaction

Figure 1: Divergent synthetic pathways converging on 2-cyclopentyl-2-(methoxymethyl)oxirane.

Method A: Corey-Chaykovsky Epoxidation

Causality & Thermodynamic Logic

The Corey-Chaykovsky reaction is highly favored for generating terminal-like epoxides from ketones. The choice of dimethylsulfoxonium methylide over dimethylsulfonium methylide is deliberate: the sulfoxonium ylide is thermodynamically more stable, allowing for a reversible initial nucleophilic attack. This reversibility prevents the formation of kinetically favored but undesired side products (such as oxetanes or enolates), funneling the reaction toward the thermodynamically stable epoxide[5].

However, reproducibility at scale is frequently compromised by the use of Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO). The heterogeneous nature of NaH leads to inconsistent deprotonation rates and dangerous hydrogen gas evolution, which can cause localized thermal spikes and reagent precipitation[6]. For robust reproducibility, modern protocols often substitute NaH with potassium tert-butoxide ( KOtBu ) or transition to continuous flow architectures[7].

Self-Validating Protocol (Batch Scale)

This protocol utilizes a homogeneous base alternative to bypass NaH-induced inconsistencies.

  • Ylide Generation: To a flame-dried, nitrogen-purged 500 mL flask, add trimethylsulfoxonium iodide (1.2 equiv, relative to ketone) and anhydrous DMSO (10 mL/g of ketone). Stir at 20 °C until a uniform suspension forms.

  • Base Addition: Add KOtBu (1.15 equiv) portion-wise over 15 minutes. Validation Check: The solution will transition from a milky suspension to a clear, pale-yellow solution, confirming complete ylide formation. Stir for an additional 30 minutes.

  • Electrophile Addition: Dissolve 1-cyclopentyl-2-methoxyethanone[2] (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 25 °C to prevent ylide decomposition.

  • Reaction Maturation: Stir the mixture at ambient temperature for 12 hours. Validation Check: TLC (Hexanes:EtOAc 8:2) should indicate complete consumption of the ketone ( Rf​≈0.4 ) and the appearance of the less polar epoxide ( Rf​≈0.6 ).

  • Quench & Extraction: Quench slowly with cold water (equal to DMSO volume). Extract with MTBE (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Method B: Prilezhaev (mCPBA) Epoxidation

Causality & Thermodynamic Logic

The Prilezhaev reaction relies on the electrophilic oxygen transfer from a peracid to an alkene. While mCPBA is a highly efficient oxidant, its use is plagued by severe safety and reproducibility issues during scale-up. Commercial mCPBA is shock-sensitive and typically supplied at ~70-77% purity (stabilized with water and m-chlorobenzoic acid)[4].

The intrinsic instability of mCPBA in halogenated solvents like Dichloromethane (DCM) at high concentrations can lead to thermal runaway. The decomposition of mCPBA is highly exothermic ( ∼1200 J/g) and can be catalyzed by trace transition metals or temperatures exceeding 25 °C[8]. Furthermore, a known trace impurity, diacyl peroxide (mCPBO), can act as a free radical initiator, causing explosive chain reactions[8]. Therefore, strict temperature control and the use of biphasic buffering (e.g., aqueous NaHCO3​ ) are mandatory to neutralize the m-chlorobenzoic acid byproduct and stabilize the reaction matrix.

Self-Validating Protocol (Batch Scale)

This protocol incorporates strict thermal boundaries and in-situ buffering.

  • Substrate Preparation: Dissolve 2-cyclopentyl-3-methoxyprop-1-ene (1.0 equiv) in anhydrous DCM (15 mL/g of alkene). Add 0.5 M aqueous NaHCO3​ (0.5 equiv) to create a biphasic buffer system.

  • Thermal Equilibration: Cool the biphasic mixture to exactly 0 °C using an ice/brine bath. Validation Check: Ensure vigorous stirring (>500 rpm) to maximize the interfacial surface area between the DCM and aqueous buffer.

  • Oxidant Addition: Add mCPBA (77% w/w, 1.2 equiv) in small, discrete portions over 1 hour. Validation Check: Monitor the internal thermometer; the temperature must not exceed 5 °C during addition to prevent peroxide auto-decomposition[9].

  • Reaction Maturation: Allow the reaction to slowly warm to 15 °C over 4 hours. Do not exceed room temperature.

  • Quench & Workup: Quench the remaining active peracid by adding saturated aqueous Na2​S2​O3​ (Sodium thiosulfate). Validation Check: A negative result on starch-iodide paper confirms the complete destruction of peroxides. Separate the organic layer, wash with 1M NaOH to remove m-chlorobenzoic acid, dry over Na2​SO4​ , and concentrate.

Quantitative Performance Comparison

To facilitate objective decision-making, the empirical performance metrics of both methodologies are summarized below.

Performance MetricMethod A: Corey-Chaykovsky[3][7]Method B: mCPBA Epoxidation[8][9]
Typical Isolated Yield 78% – 85%82% – 91%
Primary Byproducts Dimethyl sulfoxide, Iodide saltsm-Chlorobenzoic acid
Exothermic Risk Profile Moderate (Base dilution/mixing)High (Thermal runaway >25°C)
Scale-Up Feasibility Excellent (Highly adaptable to Flow)Poor (Requires extreme engineering controls)
E-Factor (Waste/Product) High (Due to DMSO and salt mass)Moderate
Precursor Stability High (Ketone is shelf-stable)Moderate (Alkene prone to isomerization)

Conclusion & Strategic Recommendations

For the reproducible synthesis of 2-cyclopentyl-2-(methoxymethyl)oxirane, Method A (Corey-Chaykovsky) is the superior choice for drug development professionals looking toward pilot-plant scale-up. While Method B (mCPBA) offers marginally higher yields at the bench scale, the catastrophic thermal hazards associated with peracid decomposition[8] and the shock-sensitivity of mCPBA[4] render it an operational liability beyond the 100-gram scale.

Furthermore, the ketone precursor (1-cyclopentyl-2-methoxyethanone) utilized in Method A is chemically stable and commercially accessible[2], whereas the alkene required for Method B is susceptible to double-bond migration. To maximize the E-factor and reproducibility of Method A, process chemists should strongly consider migrating the Corey-Chaykovsky protocol from batch to continuous flow architectures, which entirely mitigates the mixing and heat-transfer limitations of sulfur ylide generation[6][7].

References

  • 1-Cyclopentyl-2-methoxyethan-1-one | C8H14O2 | CID 13108541 - PubChem.
  • 2-Cyclopentyl-2-(methoxymethyl)oxirane | C9H16O2 | CID 137938422 - PubChem.
  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitig
  • A practical deca-gram scale ring expansion of (R)-(−)-carvone. Royal Society of Chemistry (RSC).
  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant.
  • Peracids – peracetic, trifluoroacetic acid, mCPBA. ACS GCIPR.
  • Synthetic application of meta-chloroperbenzoic acid (mCPBA). Royal Society of Chemistry (RSC).
  • Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades.
  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific.
  • Optimization of Corey-Chykovsky reaction (module 2) in flow.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopentyl-2-(methoxymethyl)oxirane

Handling 2-Cyclopentyl-2-(methoxymethyl)oxirane requires stringent safety protocols due to the inherent reactivity of the epoxide (oxirane) ring combined with the lipophilic nature of its functional groups. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Cyclopentyl-2-(methoxymethyl)oxirane requires stringent safety protocols due to the inherent reactivity of the epoxide (oxirane) ring combined with the lipophilic nature of its functional groups. This guide provides drug development professionals and research scientists with a field-proven, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal procedures.

Mechanistic Hazard Profile

To understand the protective measures required, one must first understand the molecular behavior of the compound:

  • Electrophilic Reactivity: The three-membered oxirane ring is highly strained and susceptible to rapid nucleophilic attack by amines, thiols, and hydroxyl groups found in biological macromolecules (1)[1]. This makes the compound a potent alkylating agent capable of covalently modifying skin proteins and DNA, leading to severe type IV allergic contact dermatitis and potential mutagenicity (2)[2].

  • Enhanced Dermal Penetration: The presence of the cyclopentyl group and the methoxymethyl ether moiety significantly increases the molecule's lipophilicity (log P). This allows the compound to rapidly partition into and penetrate the lipid bilayers of the stratum corneum, rendering standard latex or thin nitrile gloves completely ineffective (3)[3].

Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale & Quantitative Standard
Hand Protection Butyl rubber gloves (≥ 0.4 mm thickness)Epoxides rapidly permeate standard latex. Butyl rubber provides high chemical resistance against lipophilic alkylating agents, ensuring a permeation breakthrough time of >480 minutes (4)[4].
Eye/Face Protection Chemical safety goggles + Full-face shieldPrevents severe ocular damage and corneal alkylation from accidental splashes during exothermic ring-opening reactions (1)[1].
Respiratory Protection Certified chemical fume hoodMitigates inhalation of volatile epoxide vapors, which cause severe respiratory tract irritation. Face velocity must be verified at ≥ 100 fpm (2)[2].
Body Protection Flame-resistant lab coat & chemical apronProtects against spills. Epoxides are combustible and can react exothermically with incompatible materials, posing a localized fire risk (3)[3].

Step-by-Step Operational Workflow

Phase 1: Preparation and Engineering Controls

  • Verify Fume Hood Operation: Before opening the chemical cabinet, ensure the chemical fume hood is fully operational. Check the digital monitor to confirm a face velocity of at least 100 feet per minute (fpm). Never handle this compound on an open bench (3)[3].

  • Clear the Workspace: Remove all incompatible materials—specifically strong acids, strong bases, amines, and oxidizing agents—from the hood to prevent unintended exothermic ring-opening reactions (4)[4].

  • Don PPE: Equip the mandatory PPE. Double-gloving (a thin nitrile inner glove for dexterity, covered by a heavy-duty butyl rubber outer glove) is highly recommended.

Phase 2: Handling and Manipulation

  • Inspect the Container: Visually check the primary container for any signs of pressure buildup, bulging, or crystallization before opening.

  • Temperature Control: If your synthetic protocol requires heating, use a precisely controlled heating mantle or oil bath. Never use an open flame; epoxides and their ether derivatives can emit toxic and irritating fumes upon combustion (2)[2].

  • Reagent Transfer: Use glass or Teflon-coated syringes and pipettes for transferring the liquid. Avoid standard plastic consumables, which may degrade or leach upon contact with the lipophilic oxirane.

Phase 3: Post-Operation and Decontamination

  • Clean Instruments: Rinse all glassware and reusable instruments with a non-nucleophilic solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring them to a standard washing station.

  • Doffing PPE: Remove the outer butyl gloves carefully by peeling them inside out to avoid skin contact with the exterior surface. Wash hands immediately with soap and water (2)[2].

G Start Pre-Operation Risk Assessment Hood Verify Fume Hood (Face Velocity ≥ 100 fpm) Start->Hood PPE Don Mandatory PPE (Butyl Gloves, Goggles) Hood->PPE Handling Handle 2-Cyclopentyl-2- (methoxymethyl)oxirane PPE->Handling Spill Spill Occurs? Handling->Spill Clean Evacuate & Use Absorbent/Vermiculite Spill->Clean Yes Waste Segregate Waste (No Acids/Bases) Spill->Waste No Clean->Waste Decon Decontaminate & Doff PPE Waste->Decon

Figure 1: Step-by-step operational and emergency workflow for handling substituted oxiranes.

Emergency Response & First Aid

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes (2)[2]. Do not use organic solvents to wash the skin, as this will only drive the lipophilic epoxide deeper into the dermal layers.

  • Eye Contact: Flush eyes continuously with water for at least 15 minutes, holding eyelids open. Seek immediate ophthalmological attention to prevent corneal scarring (2)[2].

  • Spill Management: Evacuate the immediate area. Contain and absorb small quantities with an inert absorbent material like vermiculite or dry sand. Do not use combustible absorbents like sawdust. Collect residues in a flammable waste container using non-sparking tools (2)[2].

Disposal & Waste Management

  • Segregation: Collect all 2-Cyclopentyl-2-(methoxymethyl)oxirane waste in a dedicated, clearly labeled hazardous waste container (3)[3].

  • Chemical Incompatibilities: Strictly avoid mixing epoxide waste with amine, acid, or base waste streams. Mixing these can initiate a violent, exothermic polymerization or ring-opening reaction, potentially leading to container rupture and hazardous aerosolization (3)[3].

  • Solid Waste: Contaminated gloves, paper towels, and pipettes must be disposed of as solid hazardous waste. Do not place them in standard municipal trash (3)[3].

References

  • Occupational exposure to epoxy resins - OSHwiki Source: European Agency for Safety and Health at Work (EU-OSHA) URL:[Link]

  • Safety Data Sheet - Epoxy Resin Source: Swiss-Composite URL:[Link]

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